(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Description
The exact mass of the compound this compound is 215.951163 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNLVLNOHCTKII-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59938-07-7, 83124-74-7 | |
| Record name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, bearing the CAS number 59938-07-7, is a polyfunctionalized organic compound of significant interest to the synthetic and medicinal chemist.[1][2][3][4][5] Its unique molecular architecture, featuring a reactive α,β-unsaturated ketone system, a synthetically versatile trichloromethyl group, and an ethoxyvinyl moiety, renders it a powerful precursor for the construction of complex heterocyclic scaffolds.[2][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this enone, with a particular focus on its application in the regioselective synthesis of pyrazole derivatives, a class of heterocycles with broad pharmacological relevance.[6][7]
This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only detailed experimental protocols but also insights into the underlying mechanistic principles that govern its reactivity.
Physicochemical Properties and Structural Features
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in the laboratory. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59938-07-7 | [1][2] |
| Molecular Formula | C₆H₇Cl₃O₂ | [1][2] |
| Molecular Weight | 217.48 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 84-86 °C at 1 Torr | ChemicalBook |
| Density | 1.368±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C | [1] |
The molecule's reactivity is dictated by the interplay of its functional groups. The trichloromethyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. The α,β-unsaturated system is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. The ethoxy group at the 4-position makes this carbon a prime target for nucleophilic substitution, which is a key step in many of its synthetic applications.
Synthesis of this compound: A Practical Approach
Reaction Scheme:
Figure 1: General synthesis of this compound.
Experimental Protocol (Representative):
This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trichloroacetyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a suitable base, such as pyridine (1.1 eq.), to the solution at 0 °C (ice bath).
-
Addition of Vinyl Ether: Slowly add ethyl vinyl ether (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford the desired this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
δ 1.30-1.40 (t, 3H, -OCH₂CH₃): Triplet corresponding to the methyl protons of the ethoxy group.
-
δ 4.00-4.10 (q, 2H, -OCH₂CH₃): Quartet corresponding to the methylene protons of the ethoxy group.
-
δ 6.50-6.60 (d, 1H, =CH-CO): Doublet for the vinyl proton at the β-position to the carbonyl group.
-
δ 7.80-7.90 (d, 1H, EtO-CH=): Doublet for the vinyl proton at the α-position to the ethoxy group.
¹³C NMR (Predicted):
-
δ 14.5 (-OCH₂CH₃)
-
δ 65.0 (-OCH₂CH₃)
-
δ 95.0 (-CCl₃)
-
δ 110.0 (=CH-CO)
-
δ 160.0 (EtO-CH=)
-
δ 185.0 (C=O)
Chemical Reactivity and Synthetic Applications: Gateway to Pyrazole Heterocycles
The synthetic utility of this compound lies in its ability to act as a versatile precursor for the synthesis of various heterocyclic compounds, most notably pyrazoles.[2][4] Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many pharmaceuticals and agrochemicals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][9]
The reaction of this compound with hydrazine derivatives proceeds via a regioselective [3+2] cyclocondensation reaction to afford 3-trichloromethyl-substituted pyrazoles. The regioselectivity of this reaction is a key feature, providing a reliable method for the synthesis of specifically substituted pyrazoles.
Mechanism of Pyrazole Formation:
The reaction mechanism involves a series of nucleophilic attack, cyclization, and elimination steps.
Figure 2: Reaction mechanism for the formation of 3-trichloromethyl pyrazoles.
Detailed Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enone system. This is favored due to the electron-withdrawing effect of the trichloromethyl ketone.
-
Intermediate Formation: This initial attack leads to the formation of a transient intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Cyclic Intermediate: This results in the formation of a five-membered cyclic intermediate.
-
Elimination: The reaction is driven to completion by the elimination of a molecule of water (from the carbonyl oxygen and two protons from the hydrazine) and a molecule of ethanol (from the ethoxy group and a proton), leading to the formation of the aromatic pyrazole ring.
Experimental Protocol for Pyrazole Synthesis (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add the desired hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0 eq.) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 3-trichloromethyl pyrazole derivative.
Applications in Drug Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. The introduction of a trichloromethyl group at the 3-position can significantly influence the biological activity of the resulting pyrazole derivatives.
-
Antimicrobial Agents: Pyrazole derivatives have been extensively studied for their antibacterial and antifungal activities.[6][7][9] The presence of halogen atoms is often associated with enhanced antimicrobial potency. Therefore, pyrazoles derived from this compound are promising candidates for the development of new anti-infective agents.
-
Anticancer Agents: Numerous pyrazole-containing compounds have demonstrated significant anticancer activity.[9] The trichloromethyl group can potentially interact with biological targets and modulate the pharmacokinetic properties of the molecule.
-
P-glycoprotein (P-gp) Inhibitors: Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein. Some pyrazole derivatives have been identified as P-gp inhibitors, capable of reversing MDR.[2][10] The unique structural features of 3-trichloromethyl pyrazoles make them interesting candidates for investigation in this area.
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not extensively documented, synthesis and its predictable reactivity make it an attractive starting material for the construction of complex heterocyclic systems. The regioselective synthesis of 3-trichloromethyl pyrazoles from this enone provides a reliable route to a class of compounds with significant potential in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Further exploration of the reactivity and applications of this compound is warranted and promises to yield novel and medicinally relevant molecules.
References
- 1. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 5. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7057079B2 - Method of synthesizing alkenone compounds - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile polyfunctionalized organic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural features, namely the presence of a reactive α,β-unsaturated ketone system, an electron-withdrawing trichloromethyl group, and an ethoxy vinyl ether moiety, confer a high degree of reactivity, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds. This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed synthetic protocols, and a thorough exploration of its reactivity, with a particular focus on its applications in the synthesis of pyrazoles and its relevance in drug development as a key intermediate and known impurity.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₃O₂ | [1][2] |
| Molecular Weight | 217.48 g/mol | [2][3] |
| CAS Number | 59938-07-7, 83124-74-7 | [4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 84-86 °C at 1 Torr | [3] |
| Density | ~1.368 g/cm³ | [6] |
| IUPAC Name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one | [4] |
| InChI Key | VKNLVLNOHCTKII-ONEGZZNKSA-N | [4] |
Synthesis of this compound: A Robust Protocol
The most common and efficient method for the synthesis of this compound is the acylation of ethyl vinyl ether with trichloroacetyl chloride. This reaction proceeds readily and provides the desired product in good yields.[7]
Causality Behind the Experimental Choices
The choice of reagents and conditions for this synthesis is dictated by the chemical properties of the reactants. Ethyl vinyl ether is an electron-rich alkene due to the electron-donating effect of the ethoxy group, making it susceptible to electrophilic attack. Trichloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the trichloromethyl group, which makes the carbonyl carbon highly electrophilic. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct, thereby preventing unwanted side reactions.
Detailed Experimental Protocol
Materials:
-
Ethyl vinyl ether
-
Trichloroacetyl chloride
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl vinyl ether (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of trichloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
While publicly available experimental spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the two vinyl protons. The coupling constant between the vinyl protons will be indicative of the (E)-stereochemistry (typically in the range of 12-18 Hz).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the two vinyl carbons, the trichloromethyl carbon, and the two carbons of the ethyl group. The chemical shifts will be influenced by the electron-withdrawing and -donating groups in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the α,β-unsaturated ketone (around 1680-1660 cm⁻¹), the C=C stretching of the alkene (around 1640-1600 cm⁻¹), and C-Cl stretching vibrations (in the fingerprint region).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and the ethoxy group. The isotopic pattern of the molecular ion will be indicative of the presence of three chlorine atoms.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups. The α,β-unsaturated ketone system provides two electrophilic centers: the carbonyl carbon and the β-carbon. The trichloromethyl group enhances the electrophilicity of the molecule, while the ethoxy group can act as a leaving group in certain reactions.
Synthesis of Pyrazoles: A Key Application
A significant application of this compound is in the synthesis of substituted pyrazoles.[8][9] This is typically achieved through a condensation reaction with hydrazines. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular cyclization and elimination of ethanol. The trichloromethyl group can then be hydrolyzed to a carboxylic acid or ester, providing a versatile handle for further functionalization.
A recent study has demonstrated a regiocontrolled methodology for the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones.[10] The selectivity of the reaction was found to be dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is preferentially formed. Conversely, the use of the corresponding free hydrazine leads exclusively to the 1,5-regioisomer.[10] This regioselectivity is crucial for the targeted synthesis of specific pyrazole derivatives with desired biological activities.
Caption: General scheme for the synthesis of pyrazoles from this compound.
Relevance in Drug Development
The utility of this compound in drug development is twofold. Firstly, its role as a versatile building block for the synthesis of pyrazole-containing compounds is of great importance, as the pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.
Secondly, this compound has been identified as a process-related impurity in the synthesis of Regadenoson, a selective A₂A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[11] As such, having a thorough understanding of its properties, synthesis, and reactivity is crucial for the development of robust analytical methods for its detection and control in the final drug product, ensuring the safety and efficacy of the therapeutic agent.
Conclusion
This compound is a highly reactive and synthetically valuable compound. Its well-defined physical and chemical properties, coupled with a straightforward synthetic protocol, make it an accessible and versatile tool for organic chemists. Its demonstrated utility in the regiocontrolled synthesis of pyrazoles highlights its potential for the construction of diverse molecular scaffolds for drug discovery. Furthermore, its established presence as a key intermediate and impurity in the synthesis of an approved pharmaceutical agent underscores the importance of a comprehensive understanding of this molecule for drug development professionals. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to harness its reactivity for the advancement of chemical synthesis and pharmaceutical development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 83124-74-7 [sigmaaldrich.com]
- 5. 59938-07-7|this compound|BLD Pharm [bldpharm.com]
- 6. CAS # 83124-74-7, 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, 1-Ethoxy-4,4,4-trichloro-3-oxo-1-butene - chemBlink [chemblink.com]
- 7. 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applicat...: Ingenta Connect [ingentaconnect.com]
- 8. 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applicat...: Ingenta Connect [ingentaconnect.com]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US9771390B2 - Process for the preparation of regadenoson - Google Patents [patents.google.com]
Structure and molecular formula of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of this compound, a highly functionalized and reactive building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic methodology, spectroscopic signature, and its utility in constructing complex heterocyclic systems. The narrative emphasizes the rationale behind experimental design and the compound's potential in modern chemical synthesis.
Introduction: A Versatile Electrophilic Building Block
This compound belongs to the class of β-alkoxyvinyl trichloromethyl ketones. These compounds are powerful intermediates in organic synthesis due to the strategic placement of multiple reactive sites. The molecule's architecture, featuring an electron-deficient double bond (an α,β-unsaturated ketone system), a highly electrophilic carbonyl group, and a trichloromethyl moiety, makes it a prime substrate for a variety of nucleophilic attacks and cyclocondensation reactions. Its ability to serve as a precursor to biologically relevant heterocyclic scaffolds renders it a molecule of significant interest for applications in medicinal chemistry and drug discovery.
Section 1: Molecular Structure and Physicochemical Properties
The reactivity and physical nature of this compound are direct consequences of its molecular structure. The key features are:
-
The α,β-Unsaturated Ketone: This conjugated system creates two primary electrophilic sites: the carbonyl carbon (C2) and the β-vinyl carbon (C4). This allows for both direct (1,2-) addition to the carbonyl and conjugate (1,4- or Michael) addition to the double bond.[1]
-
The Trichloromethyl Group (-CCl₃): This powerful electron-withdrawing group significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. It also imparts significant lipophilicity to the molecule and its derivatives.
-
The Ethoxy Group (-OCH₂CH₃): As part of an enol ether, this group activates the β-carbon towards electrophilic attack and can act as a leaving group in subsequent reaction steps.
-
(E)-Stereochemistry: The trans configuration of the vinyl protons is the thermodynamically more stable arrangement.
Core Compound Data
| Identifier | Value |
| IUPAC Name | (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one[2] |
| Molecular Formula | C₆H₇Cl₃O₂[3] |
| Molecular Weight | 217.48 g/mol [3] |
| CAS Number | 59938-07-7 (primary), 83124-74-7 (alternate)[2][3] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 84-86 °C @ 1 Torr |
| Density | ~1.368 g/cm³ |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Section 2: Synthesis Methodology
The synthesis of β-alkoxyvinyl trichloromethyl ketones is typically achieved via the acylation of a corresponding vinyl ether with trichloroacetyl chloride. This reaction is a robust and reliable method for constructing the core scaffold.
General Synthetic Workflow
The overall transformation involves the reaction of ethyl vinyl ether with trichloroacetyl chloride in the presence of a tertiary amine base, such as pyridine or triethylamine.
Caption: General workflow for the synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol describes a representative procedure based on established chemical principles for acylation.
-
Reactor Setup: A three-necked, oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous dichloromethane (DCM, 100 mL) and pyridine (8.1 mL, 100 mmol). The solution is cooled to 0 °C in an ice-water bath.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive trichloroacetyl chloride. Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction forward. Cooling to 0 °C is essential to control the initial exothermic reaction and prevent polymerization of the vinyl ether.
-
-
Substrate Addition: Ethyl vinyl ether (9.6 mL, 100 mmol) is added to the stirred pyridine/DCM solution.
-
Acylation: Trichloroacetyl chloride (11.2 mL, 100 mmol) is dissolved in 20 mL of anhydrous DCM and added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.
-
Workup and Quenching: The reaction is quenched by the slow addition of 50 mL of water. The organic layer is separated, then washed sequentially with 1M HCl (2 x 50 mL), saturated aq. NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Trustworthiness: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash aids in the removal of water from the organic layer. This sequence ensures a clean crude product.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (e.g., at ~85 °C / 1 Torr) to yield the product as a light-yellow liquid.
Section 3: Predicted Spectroscopic Characterization
While specific spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.80 | d | 1H | J ≈ 12.5 Hz | H-4 (CH=CH-O) | Deshielded by the ethoxy group and conjugated carbonyl. The large J value is characteristic of a trans (E) coupling. |
| ~6.55 | d | 1H | J ≈ 12.5 Hz | H-3 (CO-CH=CH) | Coupled to H-4. Shielded relative to H-4 due to its position alpha to the carbonyl. |
| ~4.15 | q | 2H | J ≈ 7.1 Hz | -OCH₂CH₃ | Typical chemical shift for a methylene group adjacent to an oxygen and coupled to a methyl group. |
| ~1.40 | t | 3H | J ≈ 7.1 Hz | -OCH₂CH₃ | Typical chemical shift for a terminal methyl group coupled to a methylene group. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180.0 | C-2 (C=O) | The carbonyl carbon is significantly deshielded, typical for an α,β-unsaturated ketone. |
| ~165.0 | C-4 (=CH-O) | The vinylic carbon attached to oxygen is highly deshielded. |
| ~105.0 | C-3 (CO-CH=) | The vinylic carbon alpha to the carbonyl is more shielded. |
| ~95.0 | C-1 (-CCl₃) | The carbon bearing three chlorine atoms is highly deshielded.[4] |
| ~70.0 | -OCH₂CH₃ | Methylene carbon attached to oxygen. |
| ~14.5 | -OCH₂CH₃ | Terminal methyl carbon. |
Predicted IR and MS Data
-
Infrared (IR): Strong absorbances are expected around 1690-1710 cm⁻¹ for the conjugated C=O stretch and 1610-1630 cm⁻¹ for the C=C stretch.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6). Key fragmentation pathways would include the loss of the -CCl₃ radical and cleavage of the ethoxy group.
Section 4: Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a versatile precursor for heterocyclic synthesis. Its reaction with dinucleophiles is a powerful strategy for constructing complex ring systems.
Case Study: Synthesis of[1][5][6]Triazolo[1,5-a]pyrimidines
This compound reacts with 3-amino-1H-1,2,4-triazoles to form substituted[1][5][6]triazolo[1,5-a]pyrimidines. Intriguingly, the reaction outcome is dictated by the pH of the medium.[5]
-
Under Acidic Conditions: The reaction proceeds to furnish 7-(trichloromethyl)-[1][5][6]triazolo[1,5-a]pyrimidines, retaining the CCl₃ group.
-
Under Basic Conditions: An alternative pathway leads to[1][5][6]triazolo[1,5-a]pyrimidin-7(1H)-ones, where the CCl₃ group is eliminated.[5]
Reaction Mechanism (Acidic Conditions)
The mechanism under acidic conditions involves a sequence of conjugate addition, intramolecular cyclization, and dehydration.
Caption: Reaction pathway for the formation of triazolopyrimidines.
Protocol for 7-(Trichloromethyl)-[1][5][6]triazolo[1,5-a]pyrimidine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and 3-amino-1H-1,2,4-triazole (1 mmol) in glacial acetic acid (5 mL).
-
Heating: Heat the mixture at reflux (approx. 120 °C) for 6-8 hours.
-
Monitoring: Track the reaction's progress using TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Section 5: Relevance in Drug Development
This building block is of particular interest to drug development professionals for several key reasons:
-
Access to Privileged Scaffolds: The[1][5][6]triazolo[1,5-a]pyrimidine core is a "privileged scaffold" found in numerous biologically active compounds, including the vasodilator Trapidil and the antimalarial agent DSM331.[5] The ability to readily synthesize libraries of derivatives using this method is highly valuable.
-
The Trichloromethyl Group as a Bioisostere: While trifluoromethyl (-CF₃) groups are more common in modern pharmaceuticals, the trichloromethyl (-CCl₃) group offers a distinct physicochemical profile.[7][8] It is highly lipophilic and can serve as a metabolically interesting alternative or a bioisostere for other bulky, non-polar groups. Its metabolic fate may differ significantly from the TFMK group, which is often rapidly reduced in vivo.[9]
-
Michael Acceptor for Covalent Inhibition: As an α,β-unsaturated ketone, the molecule is a classic Michael acceptor.[1][10][11] This functionality can be exploited in the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site. This is a powerful strategy for achieving high potency and prolonged duration of action.
Section 6: Safety and Handling
Professionals must handle this compound with appropriate caution, recognizing the hazards associated with its functional groups.
-
Toxicity Profile: α,β-Unsaturated carbonyl compounds are known alkylating agents and are often toxic and mutagenic.[10][11] They can react with biological nucleophiles like glutathione, proteins, and DNA.[1] The trifluoro analogue is reported to be fatal if inhaled, indicating that high caution is warranted for this trichloro-compound.
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended), away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chlorinated organic waste.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 83124-74-7 [sigmaaldrich.com]
- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 4. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]
- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the versatile synthetic intermediate, (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and established spectroscopic principles to present a robust predictive analysis.
Introduction
This compound, with the CAS number 59938-07-7, is a functionalized enone containing several key structural features that give rise to a distinct spectroscopic fingerprint.[1][2][3] Its molecular formula is C₆H₇Cl₃O₂, corresponding to a molecular weight of approximately 217.48 g/mol .[1][3] The molecule incorporates a trichloromethyl group, a conjugated ketone, a vinyl ether moiety, and an ethoxy group, all of which contribute to its reactivity and are identifiable through spectroscopic methods. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |
| -CH₃ | ~1.3 | ~14 | Typical chemical shift for a methyl group in an ethoxy moiety. |
| -OCH₂- | ~4.0 | ~65 | Methylene group attached to an oxygen atom, deshielded. |
| =CH-CO | ~6.5-7.0 | ~100-110 | Vinylic proton α to the carbonyl group, deshielded by the carbonyl and the adjacent vinylic oxygen. |
| =CH-O | ~7.5-8.0 | ~150-160 | Vinylic proton β to the carbonyl group and α to the ether oxygen, strongly deshielded. |
| C=O | - | ~180 | Carbonyl carbon of a conjugated ketone. |
| -CCl₃ | - | ~90-100 | Carbon atom attached to three chlorine atoms, significantly deshielded. |
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (sp³) | 2950-2850 | Medium | Stretching |
| C=O (conjugated) | 1680-1660 | Strong | Stretching |
| C=C | 1620-1580 | Medium-Strong | Stretching |
| C-O (ether) | 1250-1050 | Strong | Stretching |
| C-Cl | 800-600 | Strong | Stretching |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Significance |
| 216/218/220/222 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| 181/183/185 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 171/173/175 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 117/119/121 | [CCl₃]⁺ | Trichloromethyl cation. |
| 83 | [M - CCl₃]⁺ | Loss of the trichloromethyl group. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing four distinct signals corresponding to the ethoxy group and the two vinylic protons. The ethoxy group will present as a triplet for the methyl protons (coupled to the methylene protons) and a quartet for the methylene protons (coupled to the methyl protons). The two vinylic protons will appear as doublets due to their coupling to each other. The trans configuration is expected to result in a coupling constant (J-value) of approximately 12-18 Hz. The chemical shifts of these vinylic protons are influenced by both the carbonyl group and the ether oxygen. The proton alpha to the carbonyl will be deshielded, but the proton alpha to the oxygen (and beta to the carbonyl) will be even more deshielded due to the electron-donating resonance effect of the ether oxygen.[4][5]
¹³C NMR: The carbon NMR spectrum will display six unique signals. The trichloromethyl carbon will be significantly downfield due to the inductive effect of the three chlorine atoms. The carbonyl carbon of the conjugated ketone will appear at a characteristic downfield shift.[6] The two vinylic carbons will have distinct chemical shifts, with the carbon attached to the oxygen appearing further downfield. The two carbons of the ethoxy group will be in the typical upfield region for sp³ hybridized carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl group, the carbon-carbon double bond, the carbon-oxygen single bonds, and the carbon-chlorine bonds. The C=O stretch of the conjugated ketone is expected at a lower wavenumber (around 1680-1660 cm⁻¹) compared to a saturated ketone due to resonance delocalization, which imparts more single-bond character to the C=O bond.[7][8][9] The C=C stretching vibration will appear in the region of 1620-1580 cm⁻¹. Strong, broad bands in the 1250-1050 cm⁻¹ region will be indicative of the C-O stretching of the ether linkage. The C-Cl stretching vibrations of the trichloromethyl group will give rise to strong absorptions in the fingerprint region (800-600 cm⁻¹).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance.
-
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will be characterized by a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a compound with three chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 100:98:32:3.[10][11]
Fragmentation patterns will likely involve the loss of a chlorine atom, the ethoxy group, or the trichloromethyl group. The cleavage of the C-C bond between the carbonyl and the trichloromethyl group is a probable fragmentation pathway, leading to the formation of the [CCl₃]⁺ ion and the corresponding acylium ion.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any impurities.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-300.
-
The data should be presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Visualization of Key Structural and Spectroscopic Relationships
Caption: Correlation of molecular fragments with their expected spectroscopic signals.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the contributions of each functional group to the overall spectroscopic data, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across different laboratories.
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Vinyl ether(109-93-3) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of a trichloromethyl ketone, an α,β-unsaturated system, and an enol ether moiety makes it a highly reactive and valuable intermediate for the construction of a wide array of complex molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the starting materials and synthetic methodology for preparing this compound, grounded in established chemical principles and supported by experimental evidence.
Core Starting Materials: A Strategic Selection
The synthesis of this compound is primarily achieved through the acylation of an enol ether with a highly reactive acyl chloride. The judicious choice of these two key starting materials is paramount to the success of the synthesis.
The Nucleophile: Ethyl Vinyl Ether
-
Chemical Identity: Ethyl vinyl ether (EVE), with the chemical formula CH₂=CHOCH₂CH₃, serves as the carbon-carbon double bond nucleophile in this reaction.
-
Rationale for Selection: EVE is an excellent choice due to the electron-donating nature of the ethoxy group, which activates the double bond towards electrophilic attack. This increased nucleophilicity facilitates a smooth reaction with the electrophilic acylating agent. Furthermore, EVE is a readily available and relatively inexpensive commercial chemical.[1]
-
Alternative Considerations: While other vinyl ethers could be employed to generate analogues of the target molecule, ethyl vinyl ether is the specific precursor for the title compound. The choice of the alkoxy group can influence the reactivity and physical properties of the final product.
The Electrophile: Trichloroacetyl Chloride
-
Chemical Identity: Trichloroacetyl chloride (Cl₃CCOCl) is a highly electrophilic acylating agent.
-
Rationale for Selection: The presence of three electron-withdrawing chlorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon. This high reactivity ensures an efficient acylation of the electron-rich ethyl vinyl ether. The trichloromethyl group is also a key functional handle in the final product, participating in a variety of downstream transformations.
-
Alternative Considerations: While other acyl chlorides could be used, the specific incorporation of the trichloromethyl group necessitates the use of trichloroacetyl chloride.
The Catalyst and Base: Pyridine
-
Role: Pyridine plays a dual role in this synthesis, acting as both a weak base and a nucleophilic catalyst.
-
Mechanism of Action:
-
Base: Pyridine neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. This is crucial as the presence of a strong acid can lead to the polymerization of the ethyl vinyl ether starting material.
-
Nucleophilic Catalyst: Pyridine can react with the highly electrophilic trichloroacetyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the ethyl vinyl ether than the acyl chloride itself, thus accelerating the rate of the desired acylation reaction.
-
Synthetic Strategy and Mechanism
The synthesis of this compound proceeds via an electrophilic acyl substitution reaction at the β-carbon of the ethyl vinyl ether.
Reaction Scheme
References
An In-depth Technical Guide on [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid (Triclopyr)
A Note on the Provided Chemical Formula: The chemical formula provided in the topic, C6H7Cl3O2, corresponds to the IUPAC name 3-(trichloromethyl)oxan-2-one.[1] However, there is limited publicly available technical information on this specific compound. It is plausible that the intended subject of this guide is a similarly structured and extensively researched agrochemical, Triclopyr, with the chemical formula C7H4Cl3NO3. This guide will focus on Triclopyr, a compound of significant interest to researchers, scientists, and drug development professionals in the fields of agriculture and environmental science.
Introduction to Triclopyr
Triclopyr, with the IUPAC name [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a selective, systemic herbicide used extensively for the control of broadleaf weeds and woody plants.[2][3][4] It belongs to the pyridine group of herbicides and functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid.[2][3] This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[2][5] Triclopyr is valued for its efficacy against persistent weeds while leaving grasses and conifers largely unaffected.[4][6] It is commercially available in various formulations, including triethylamine salt and butoxyethyl ester, which are used in agriculture, forestry, and for industrial vegetation management.[7][8]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Triclopyr is essential for its application, environmental fate assessment, and the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C7H4Cl3NO3 | [3][4] |
| Molar Mass | 256.46 g·mol−1 | [3] |
| Appearance | Fluffy solid | [3] |
| Melting Point | 148 to 150 °C | [3] |
| Water Solubility | 440 mg/L | [3] |
| pKa | 2.68 | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.42 (pH 5), -0.45 (pH 7), -0.96 (pH 9) | [4] |
Mechanism of Action: A Synthetic Auxin
Triclopyr's herbicidal activity stems from its ability to act as a synthetic auxin.[3][4] Upon absorption through the leaves and roots of a plant, it is translocated throughout the plant's tissues, accumulating in the meristematic regions where active growth occurs.[5][6][9]
The primary mechanism involves the following steps:
-
Mimicry of Auxin: Triclopyr mimics the natural plant hormone auxin, leading to an overstimulation of auxin-regulated genes.[3][10]
-
Uncontrolled Cell Division and Elongation: This hormonal imbalance causes rapid and uncontrolled cell division and elongation, leading to abnormal growth patterns.[3][5]
-
Disruption of Vascular Tissues: The disorganized growth disrupts the plant's vascular tissues, impeding the transport of water and nutrients.[3]
-
Plant Death: Ultimately, the combination of these effects leads to the death of the susceptible plant, typically within a few weeks of application.[5][10]
Caption: Systemic action of Triclopyr leading to plant death.
Chemical Synthesis of Triclopyr
The industrial synthesis of Triclopyr is a critical area of study for chemical development professionals. Two primary pathways have been established for its production.
Pathway 1: From 3,5,6-Trichloro-2-pyridinol
This is a widely adopted commercial method that proceeds in two main steps.[2]
-
Etherification: The sodium salt of 3,5,6-trichloro-2-pyridinol is reacted with a chloroacetate ester (e.g., methyl chloroacetate) in the presence of a polar solvent and a phase transfer catalyst to form the corresponding Triclopyr ester.[2]
-
Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis, typically using sodium hydroxide, to yield the sodium salt of Triclopyr.[2]
-
Acidification: The reaction mixture is subsequently acidified with a mineral acid, such as sulfuric acid, to a pH of 1-2, causing the precipitation of Triclopyr acid.[2]
Caption: Synthesis of Triclopyr from 3,5,6-Trichloro-2-pyridinol.
Pathway 2: From 2,3,5,6-Tetrachloropyridine
An alternative synthesis route begins with 2,3,5,6-tetrachloropyridine. This method involves a reaction with paraformaldehyde in the presence of potassium cyanide, followed by the hydrolysis of the resulting nitrile intermediate.[2]
Experimental Protocols: Analysis of Triclopyr Residues
The detection and quantification of Triclopyr residues in environmental samples are crucial for monitoring its fate and ensuring regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.
Protocol: Triclopyr Residue Analysis in Soil by HPLC-DAD
This protocol outlines a method for the analysis of Triclopyr in soil samples using HPLC with a Diode-Array Detector (DAD).[11]
1. Reagents and Materials:
-
Triclopyr analytical standard (purity ≥ 96.0%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (H₃PO₄, analytical grade)
-
Methanol (HPLC grade)
-
Deionized or Milli-Q water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a DAD (e.g., Agilent 1100 Series or equivalent)
-
Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 mm × 4.6 mm, 1.8 µm)
-
Analytical balance, centrifuge, vortex mixer, and ultrasonic bath
3. Standard Solution Preparation:
-
Prepare a stock solution of Triclopyr (e.g., 500 µg/mL) by dissolving an accurately weighed amount of the analytical standard in methanol.[12]
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions of various concentrations.[12]
4. Sample Preparation (Modified QuEChERS Extraction):
-
Weigh a representative sample of air-dried and sieved soil into a centrifuge tube.
-
Add acidified acetonitrile.
-
Vortex the mixture vigorously and then sonicate.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-DAD Analysis:
-
Mobile Phase: Isocratic mixture of acetonitrile and acidified water.
-
Flow Rate: As per column specifications.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection Wavelength: 220 nm.[11]
6. Quantification:
-
Construct a calibration curve by plotting the peak area of the Triclopyr standard against its concentration.
-
Quantify the concentration of Triclopyr in the soil samples by comparing their peak areas to the calibration curve.
Environmental Fate and Toxicology
The environmental behavior and toxicological profile of Triclopyr are of paramount importance for risk assessment.
Environmental Fate
-
Soil: Triclopyr is moderately persistent in soil, with a half-life ranging from 30 to 90 days, and in some conditions, it can persist for over a year.[7] Its degradation is primarily mediated by soil microbes.[5]
-
Water: In aquatic environments, Triclopyr is susceptible to photolysis, with a half-life of about one day in the presence of light.[5] In the absence of light, its half-life in water can be significantly longer.[5]
-
Mobility: While Triclopyr has the potential for mobility in soil, its movement is generally limited, and the risk of groundwater contamination is considered low.[13]
Toxicological Profile
-
Human Health: Triclopyr has low acute toxicity if ingested, inhaled, or in contact with skin.[14] However, some formulations can cause severe eye irritation.[5][14] Long-term exposure in animal studies has shown effects on the kidneys at moderate to high doses.[5][15]
-
Ecological Effects: The toxicity of Triclopyr to wildlife varies depending on the formulation. The ester forms are generally more toxic to aquatic organisms, including fish and invertebrates, than the salt forms.[5][7] Triclopyr is considered practically non-toxic to birds and bees.[5][14]
Conclusion
Triclopyr, or [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a potent and selective herbicide with a well-defined mechanism of action. Its synthesis, analysis, and environmental behavior have been extensively studied, providing a solid foundation for its continued use in vegetation management. A thorough understanding of its chemical properties, biological activity, and toxicological profile is essential for its safe and effective application, ensuring minimal impact on non-target organisms and the environment.
References
- 1. 3-(Trichloromethyl)oxan-2-one | C6H7Cl3O2 | CID 149434995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triclopyr General Fact Sheet [npic.orst.edu]
- 6. makingchembooks.com [makingchembooks.com]
- 7. alt2tox.org [alt2tox.org]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. The Summer of Triclopyr – Purdue Landscape Report [purdue.edu]
- 10. solutionsstores.com [solutionsstores.com]
- 11. benchchem.com [benchchem.com]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. Environmental fate of triclopyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wsdot.wa.gov [wsdot.wa.gov]
- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
An In-depth Technical Guide to the Physicochemical Characterization of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one: Boiling and Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a halogenated α,β-unsaturated ketone, a class of compounds with significant utility in organic synthesis.[1][2] Its conjugated system and reactive functional groups make it a valuable building block for the synthesis of more complex molecules.[3][4] A thorough understanding of its physicochemical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining these critical parameters for this compound.
Molecular Structure and its Influence on Physical Properties
The physical properties of an organic compound are intrinsically linked to its molecular structure.[5][6][7] For this compound, several key features influence its boiling and melting points:
-
Molecular Weight: With a molecular weight of 217.48 g/mol , the compound is expected to have stronger intermolecular van der Waals forces than smaller molecules, suggesting a boiling point that is not excessively low.
-
Polarity: The presence of a carbonyl group (C=O) and an ether linkage (C-O-C), along with the highly electronegative chlorine atoms, introduces significant polarity. This leads to dipole-dipole interactions, which are stronger than the London dispersion forces found in nonpolar molecules of similar size, thus increasing the boiling point.[8]
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors (no H attached to O, N, or F), so it cannot form hydrogen bonds with itself. This means its boiling point will be lower than that of a comparable molecule that can hydrogen bond, such as an alcohol or carboxylic acid.[9]
-
Molecular Shape and Packing: The "(E)" stereochemistry indicates a trans configuration about the double bond. The overall shape of the molecule will influence how efficiently it can pack into a crystal lattice, which is a primary determinant of the melting point.[10][11] Asymmetrical molecules or those with bulky groups that hinder efficient packing tend to have lower melting points.[11]
Boiling Point of this compound
The experimentally determined boiling point of this compound is reported as 84-86 °C at a reduced pressure of 1 Torr.[3] A boiling point of 200 °C at atmospheric pressure has also been reported, though this may be an extrapolated value or determined with some decomposition.[7]
Why Vacuum Distillation is Essential
The determination of the boiling point at reduced pressure is a critical experimental choice. Many organic compounds, especially those with high molecular weights or sensitive functional groups, are prone to decomposition at elevated temperatures.[12][13] Distillation under vacuum lowers the pressure above the liquid, which in turn lowers the temperature at which the liquid's vapor pressure equals the surrounding pressure, i.e., the boiling point.[14][15] This allows for the purification of the compound without thermal degradation.
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
This protocol outlines the essential steps for determining the boiling point of a liquid at reduced pressure.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and adapter
-
Condenser
-
Vacuum adapter
-
Receiving flask
-
Stir bar or capillary ebulliator
-
Heating mantle
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Thick-walled vacuum tubing
-
Glassware grease
Procedure:
-
Apparatus Assembly:
-
Inspect all glassware for cracks or defects that could lead to implosion under vacuum.[16]
-
Lightly grease all ground-glass joints to ensure an airtight seal.[16]
-
Assemble the distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize bumping.[16]
-
Place a stir bar in the round-bottom flask. Boiling stones are not effective under vacuum.[16]
-
Position the thermometer correctly: the top of the bulb should be level with the bottom of the side arm leading to the condenser.
-
-
System Evacuation:
-
Connect the vacuum tubing from the vacuum adapter to a trap and then to the vacuum source.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Record the pressure using the manometer.
-
-
Heating and Distillation:
-
Begin stirring the liquid in the distillation flask.
-
Gradually heat the flask using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Record the temperature range over which the liquid distills at a steady rate. This is the boiling point range at the recorded pressure. A pure compound may still exhibit a small boiling point range under vacuum due to pressure fluctuations.[16]
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum source.
-
Diagram of a Vacuum Distillation Apparatus
References
- 1. fiveable.me [fiveable.me]
- 2. brainly.com [brainly.com]
- 3. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. monash.edu [monash.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Melting Points - Concept [jove.com]
- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. Determination of boiling point and distillation | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Commercial suppliers of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
An In-depth Technical Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one for Researchers and Drug Development Professionals
Introduction
This compound, a halogenated organic compound, serves as a versatile reagent in synthetic chemistry. Its unique structure, featuring a reactive trichloromethyl ketone and an activated carbon-carbon double bond, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and applications, particularly within the realm of pharmaceutical research and development. The strategic incorporation of chloro-groups is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 59938-07-7 | [3][4][5][6] |
| Molecular Formula | C6H7Cl3O2 | [3][5][6] |
| Molecular Weight | 217.48 g/mol | [3][5] |
| Appearance | Colorless to light yellow Liquid | [3] |
| Boiling Point | 84-86 °C (at 1 Torr) | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][6] |
Commercial Availability
This reagent is available from a variety of chemical suppliers who cater to the research and development market. Purity levels are typically around 97-98% and it is offered in various quantities, from grams to kilograms.[7][8] When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
| Supplier | Contact Information | Notes |
| BLDpharm | Catalog No: BD301486 | Offers 98% purity.[6][9] |
| BOC Sciences | +1 (631) 485-4226 / --INVALID-LINK-- | A US-based supplier.[] |
| Capot Chemical Co., Ltd. | +86-(0)57185586718 / --INVALID-LINK-- | - |
| ChemicalBook | Provides a directory of suppliers. | Lists multiple suppliers including Jinan Kabotang Biological Technology and Shanghai Jian Chao Chemical Technology.[3][4] |
| Lead Sciences | - | Distributes BLDpharm products.[6] |
| Shanghai Send Pharmaceutical Technology Co., Ltd. | +86-19916559619 | Manufacturer offering 98% purity.[7] |
| Simson Pharma Limited | +91-96193 57538 / --INVALID-LINK-- | Offers custom synthesis. |
| Sunway Pharm Ltd | +86-021-51613951 / --INVALID-LINK-- | Offers 97% purity in various quantities.[8] |
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate in organic synthesis.[3][5] Its primary utility lies in its ability to act as an electrophilic building block in the construction of various heterocyclic systems, which are common scaffolds in many pharmaceutical agents.
Key applications include:
-
Synthesis of Pyrazole Derivatives : It is used to prepare pyrazole derivatives with regiospecific substitution.[3][4][5]
-
Formation of Enamines and Vinyl Ethers : The compound can react with pyrrole or carbonyl groups to produce enamines and vinyl ethers.[3][4][5]
-
Catalyst for Heterocyclic Reactions : It has been described as an excellent catalyst for reactions involving heterocycles like sulfates and isomeric chlorides.[3][4][5]
The diagram below illustrates a generalized reaction pathway for the synthesis of a pyrazole derivative from this compound and a hydrazine derivative, a common method for constructing this heterocyclic core.
Caption: Synthetic pathway to pyrazole derivatives.
Experimental Protocol: Synthesis of a Substituted Pyrazole
The following is a generalized, illustrative protocol for the synthesis of a pyrazole derivative using this compound.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the substituted hydrazine (1.0 equivalent) in ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up to remove any water-soluble impurities.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrazole.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Conclusion
This compound is a readily available and highly useful reagent for synthetic chemists, particularly those in the field of drug discovery. Its ability to participate in the construction of heterocyclic scaffolds makes it a valuable tool for generating novel molecular entities for biological screening. Researchers and drug development professionals should consider this versatile building block for their synthetic campaigns.
References
- 1. youtube.com [youtube.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 4. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 5. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. Page loading... [guidechem.com]
- 8. (E)-1,1,1-trichloro-4-ethoxy-3-buten-2-one - CAS:59938-07-7 - Sunway Pharm Ltd [3wpharm.com]
- 9. 59938-07-7|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocol: Synthesis of 2-Substituted Pyrroles via Michael Addition to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Document ID: AN-SP-2026-01A
Abstract
This document provides a comprehensive technical guide for the reaction between pyrrole and (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of halogenated functional groups, such as a trichloromethyl moiety, can significantly enhance the biological activity, metabolic stability, and lipophilicity of these compounds. This protocol details a robust method for the C2-alkylation of pyrrole via a Michael-type addition to an electron-deficient enone, yielding a versatile pyrrole-butenone adduct. We provide in-depth mechanistic rationale, a detailed step-by-step experimental procedure, methods for purification and characterization, and a discussion of the potential applications of the resulting product in drug discovery and development.
Scientific Principles and Rationale
Reagent Overview & Reaction Principle
The success of this synthesis hinges on the complementary reactivity of the two starting materials:
-
Pyrrole (Nucleophile): Pyrrole is an electron-rich five-membered aromatic heterocycle. Due to the delocalization of the nitrogen lone pair into the aromatic system, it is a weak base but an excellent nucleophile in electrophilic aromatic substitution reactions.[1] The resonance structures of pyrrole show an increased electron density at the C2 (α) and C5 (α') positions, making them the primary sites for electrophilic attack.
-
This compound (Electrophile): This compound is a highly activated α,β-unsaturated ketone, also known as a Michael acceptor. Its reactivity is governed by two key features:
-
Trichloromethyl Group (-CCl₃): This is a potent electron-withdrawing group. It enhances the electrophilicity of the entire molecule, particularly the carbonyl carbon and the β-carbon of the double bond.
-
α,β-Unsaturated System: This conjugated system allows for 1,4-conjugate addition (Michael addition), where a nucleophile attacks the β-carbon.
-
The reaction proceeds via a Michael-type addition , a cornerstone reaction in organic synthesis.[2] The electron-rich C2 position of the pyrrole ring acts as the nucleophile, attacking the electron-deficient β-carbon of the butenone. This forms a new carbon-carbon bond and generates a key intermediate that, after tautomerization, yields the stable 2-substituted pyrrole product.
Mechanistic Insights
The reaction mechanism can be described in three principal steps:
-
Nucleophilic Attack: The π-electrons of the pyrrole ring attack the β-carbon of the butenone. This is the rate-determining step and establishes the C-C bond at the C2 position of the pyrrole.
-
Formation of Enolate Intermediate: The attack disrupts the enone's conjugation, forming a resonance-stabilized enolate intermediate.
-
Protonation & Tautomerization: The enolate is protonated during aqueous work-up, and the pyrrole ring rearomatizes to yield the final, stable product, 4-(1H-pyrrol-2-yl)-1,1,1-trichloro-4-ethoxybutan-2-one.
Figure 1: Proposed mechanism for the Michael addition of pyrrole.
Detailed Experimental Protocol
Materials and Equipment
| Material/Reagent | CAS Number | Supplier | Notes |
| Pyrrole | 109-97-7 | Sigma-Aldrich | Freshly distilled before use. |
| This compound | 83124-74-7 | Manchester Organics | Use as received. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Fisher Scientific | From a solvent purification system. |
| Sodium bicarbonate (NaHCO₃), saturated aqueous solution | 144-55-8 | VWR | For aqueous work-up. |
| Brine, saturated aqueous solution | 7647-14-5 | Lab Prepared | For aqueous work-up. |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | Acros Organics | For drying organic layers. |
| Silica gel, 230-400 mesh | 63231-67-4 | Sorbent Tech. | For column chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | For column chromatography. |
| Ethyl acetate (EtOAc) | 141-78-6 | Fisher Scientific | For column chromatography. |
| Round-bottom flasks (50 mL, 100 mL) | N/A | VWR | Oven-dried before use. |
| Magnetic stirrer and stir bars | N/A | IKA | |
| Nitrogen or Argon gas supply | N/A | Airgas | For maintaining an inert atmosphere. |
| Syringes and needles | N/A | B-D | For reagent transfer. |
| Separatory funnel (250 mL) | N/A | Kimble | |
| Rotary evaporator | N/A | Büchi | For solvent removal. |
| Thin-Layer Chromatography (TLC) plates | N/A | MilliporeSigma | Silica gel 60 F₂₅₄. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Fume Hood: Conduct all steps of this protocol in a well-ventilated chemical fume hood.
-
Reagent Handling: this compound is a chlorinated organic compound and should be handled with caution to avoid inhalation and skin contact. Pyrrole is volatile and should be handled in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent.
Step-by-Step Reaction Procedure
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.60 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 5 minutes.
-
Solvent Addition: Add 15 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the starting material.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Rationale: Cooling the reaction helps to control the exothermicity of the Michael addition and minimizes potential side reactions.
-
Nucleophile Addition: In a separate vial, dissolve freshly distilled pyrrole (0.34 g, 5.06 mmol, 1.1 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 10 minutes using a syringe. Rationale: A slight excess of pyrrole ensures complete consumption of the limiting electrophile. Dropwise addition maintains temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent. The reaction is typically complete within 2-4 hours. Validation Point: The disappearance of the starting enone spot (visualized by UV and/or a potassium permanganate stain) indicates reaction completion.
Work-up and Purification
-
Quenching: Once the reaction is complete, pour the mixture into 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. Rationale: Washing removes residual water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3][4][5]
-
Slurry and Pack: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column (dry loading is recommended).[3]
-
Elution: Elute with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).
-
Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
-
-
Final Product: Remove the solvent from the pure fractions via rotary evaporator to afford the final product, 4-(1H-pyrrol-2-yl)-1,1,1-trichloro-4-ethoxybutan-2-one, as a pale yellow oil.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow from setup to product isolation.
Characterization and Validation
The identity and purity of the synthesized 4-(1H-pyrrol-2-yl)-1,1,1-trichloro-4-ethoxybutan-2-one must be confirmed through spectroscopic analysis.[6][7]
| Parameter | Expected Spectroscopic Data |
| Appearance | Pale yellow oil. |
| ¹H NMR | Pyrrole Protons: δ ~6.8 (t, 1H, H4-pyrrole), ~6.2 (m, 1H, H3-pyrrole), ~6.0 (m, 1H, H5-pyrrole), ~8.5-9.5 (br s, 1H, N-H).Side-chain Protons: δ ~4.5-5.0 (m, 1H, CH-OEt), ~3.5-4.0 (m, 2H, O-CH₂-CH₃), ~3.0-3.5 (m, 2H, CH₂-C=O), ~1.2 (t, 3H, O-CH₂-CH₃). |
| ¹³C NMR | Carbonyl: δ ~190-195 ppm (C=O).Trichloromethyl: δ ~90-95 ppm (-CCl₃).Pyrrole Carbons: δ ~125-130 (C2), ~118 (C5), ~108 (C3), ~107 (C4).Side-chain Carbons: Signals corresponding to the ethoxy and methylene carbons. |
| FT-IR (neat) | N-H stretch: ~3400 cm⁻¹ (broad).C=O stretch: ~1730 cm⁻¹ (strong).C-Cl stretch: ~800-850 cm⁻¹ (strong). |
| HRMS (ESI+) | Calculated m/z for C₁₀H₁₂Cl₃NO₂ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated mass. The characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) should be observed. |
Applications and Further Transformations
The synthesized 2-substituted pyrrole is a valuable intermediate for further chemical elaboration.
-
Precursor to Bioactive Molecules: The pyrrole core is a privileged scaffold in drug discovery, found in anti-inflammatory drugs (e.g., Ketorolac) and cholesterol-lowering agents (e.g., Atorvastatin).[8] The unique trichloromethyl-butanone side chain can be modified to explore new structure-activity relationships.
-
Conversion to Trifluoromethyl Group: The trichloromethyl group can serve as a synthetic handle for conversion to the highly sought-after trifluoromethyl (-CF₃) group, a key bioisostere in modern medicinal chemistry that can improve drug efficacy and metabolic stability.
-
Further Cyclization: The ketone and ethoxy functionalities on the side chain provide opportunities for subsequent intramolecular cyclization reactions to form more complex, fused heterocyclic systems.
This protocol offers a reliable and scalable method for accessing a unique and versatile pyrrole-based building block, opening avenues for the development of novel chemical entities for pharmaceutical and agrochemical research.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. The Michael addition of indoles and pyrrole to alpha-, beta-unsaturated ketones and double-conjugate 1,4-addition of indoles to symmetric enones promoted by pulverization-activation method and Thia-Michael addition catalyzed by wet cyanuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
The E-1,1,1-trichloro-4-ethoxybut-3-en-2-one Chemistry: A Powerful Tool for the Synthesis of Functionalized Enamines
Introduction: A Gateway to Versatile Enaminone Scaffolds
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly reactive and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a trichloromethyl group, a ketone, and an enol ether moiety, makes it a powerful electrophile for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this reagent for the efficient synthesis of β-enamino trihalomethyl ketones, a valuable class of intermediates in medicinal chemistry and materials science.
The reaction of this compound with primary and secondary amines offers a direct and atom-economical route to highly functionalized enamines. These products, also known as enaminones, are characterized by a polarized double bond, making them valuable precursors for a variety of transformations, including cycloadditions, and as building blocks for the synthesis of diverse heterocyclic compounds.[1]
Causality of Experimental Choices: The Reaction Mechanism
The synthesis of 4-amino-1,1,1-trichloro-3-alken-2-ones from this compound and a secondary amine proceeds through a nucleophilic vinyl substitution. The electron-withdrawing trichloromethyl group significantly enhances the electrophilicity of the β-carbon of the double bond, making it susceptible to attack by nucleophiles such as secondary amines.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of the secondary amine attacks the electron-deficient β-carbon of the enol ether.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.
-
Elimination of Ethoxide: The intermediate then collapses, with the elimination of an ethoxide ion, to form the more stable enamine product.
The reaction is typically fast and high-yielding, often proceeding to completion within minutes at room temperature without the need for a catalyst.[1] The primary driving force for this facile reaction is the formation of the thermodynamically stable, conjugated enaminone system.
Visualization of the Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 4-(dialkylamino)-1,1,1-trichlorobut-3-en-2-one.
Experimental Protocols: A Self-Validating System
The following protocols are based on the efficient, solvent-free methodology described by Martins et al. for the synthesis of β-enamino trihalomethyl ketones.[1]
General Protocol for the Synthesis of 4-(Dialkylamino)-1,1,1-trichlorobut-3-en-2-ones
This procedure is designed to be a self-validating system. The rapid reaction time and high yield, verifiable by thin-layer chromatography (TLC) and subsequent spectroscopic analysis, confirm the success of the transformation.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, pyrrolidine)
-
Small reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry reaction vial, add this compound (1.0 mmol).
-
With gentle stirring, add the secondary amine (1.05 mmol, 1.05 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature for 5-10 minutes. The reaction is often exothermic.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes/ethyl acetate eluent). The disappearance of the starting enol ether and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, the crude product can be purified by recrystallization or column chromatography if necessary, although in many cases the product is obtained in high purity.[1]
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction outcomes for the synthesis of various β-enamino trichloromethyl ketones using the solvent-free protocol.
| Entry | Secondary Amine | Product | Yield (%) | Reference |
| 1 | Piperidine | 4-(Piperidin-1-yl)-1,1,1-trichlorobut-3-en-2-one | 89 | [1] |
| 2 | Aniline | 4-(Phenylamino)-1,1,1-trichlorobut-3-en-2-one | 93 | [1] |
| 3 | Benzylamine | 4-(Benzylamino)-1,1,1-trichlorobut-3-en-2-one | 81 | [1] |
| 4 | N-Methylaniline | 4-(Methyl(phenyl)amino)-1,1,1-trichlorobut-3-en-2-one | 88 | [1] |
Experimental Workflow: From Reagents to Purified Product
Caption: A streamlined workflow for the synthesis and characterization of 4-(dialkylamino)-1,1,1-trichlorobut-3-en-2-ones.
Trustworthiness: Spectroscopic Validation
The structure and purity of the synthesized enaminones can be unequivocally confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The formation of the enamine is confirmed by the disappearance of the characteristic signals of the ethoxy group of the starting material and the appearance of new signals corresponding to the amine moiety and the vinylic proton. The vinylic proton typically appears as a singlet in the range of 5.5-6.5 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the characteristic signals for the carbonyl group (~180 ppm), the trichloromethyl carbon (~95 ppm), and the vinylic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the conjugated ketone (C=O) at approximately 1650-1680 cm⁻¹ and the C=C double bond at around 1550-1600 cm⁻¹.
The Z-configuration of the double bond is often observed, stabilized by an intramolecular hydrogen bond between the N-H (for primary amine adducts) and the carbonyl oxygen.[1]
Conclusion: A Robust and Efficient Synthetic Strategy
The use of this compound provides a rapid, efficient, and environmentally friendly method for the synthesis of a diverse range of β-enamino trihalomethyl ketones. The solvent-free reaction conditions, short reaction times, and high yields make this a highly attractive protocol for both academic research and industrial applications. The resulting enaminones are versatile intermediates poised for further elaboration into more complex and potentially bioactive molecules.
References
Application Notes & Protocols: (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one in Heterocyclic Synthesis
Abstract
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized and versatile four-carbon building block, distinguished by its unique arrangement of reactive sites. The presence of a potent electron-withdrawing trichloromethyl group, a carbonyl function, and a vinyl ether moiety makes it an exceptional precursor for a variety of heterocyclic systems. This technical guide provides an in-depth exploration of its application in the synthesis of high-value pyrazoles, pyrimidines, and pyridines. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the strategic advantages of employing this reagent in complex synthetic workflows, particularly in the context of medicinal chemistry and materials science.
The Reagent: A Profile of Reactivity
This compound (CAS: 59938-07-7) is a powerful synthon whose utility stems from its predictable and controllable reactivity towards various nucleophiles.[1][2] Its structure features several key electrophilic centers, which can be selectively targeted to construct diverse molecular scaffolds.
Table 1: Physicochemical Properties of the Reagent
| Property | Value | Reference |
| CAS Number | 59938-07-7 | [1] |
| Molecular Formula | C₆H₇Cl₃O₂ | [3] |
| Molecular Weight | 217.48 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
The reactivity is dominated by two primary sites:
-
The Carbonyl Carbon (C2): This site is highly activated towards nucleophilic attack due to the strong inductive effect of the adjacent trichloromethyl group.
-
The Vinylic Carbon (C4): Attached to the ethoxy group, this carbon is the target of nucleophilic attack in conjugate addition-elimination reactions. The ethoxy group serves as an excellent leaving group, facilitating cyclization.
Caption: Key electrophilic sites on the reagent molecule.
Synthesis of 3-Trichloromethyl-Substituted Pyrazoles
The construction of the pyrazole nucleus is a cornerstone of medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[4] The reaction of this compound with hydrazine derivatives represents a direct and efficient application of the classical Knorr pyrazole synthesis, affording highly functionalized pyrazoles.[5][6]
Mechanistic Rationale
The synthesis proceeds via a [3+2] cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the reagent's electrophilic centers. Given the hard nature of the carbonyl carbon (C2) and the softer nature of the vinylic carbon (C4), the initial attack is typically at the carbonyl group. This is followed by an intramolecular condensation and dehydration/dealcoholation sequence to yield the stable aromatic pyrazole ring. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the direct installation of substituents at the N-1 position of the pyrazole core.
Caption: Mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-(trichloromethyl)-1H-pyrazole
Materials:
-
This compound (1.0 eq., 2.17 g, 10 mmol)
-
Phenylhydrazine (1.05 eq., 1.14 g, 10.5 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol for recrystallization
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in 20 mL of glacial acetic acid.
-
Reagent Addition: Slowly add phenylhydrazine to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours.
-
Causality: The acidic medium of glacial acetic acid catalyzes the condensation and dehydration steps, while the elevated temperature ensures the reaction goes to completion.
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot ethanol to yield pure 1-phenyl-3-(trichloromethyl)-1H-pyrazole as crystalline solids.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 2: Scope of Pyrazole Synthesis
| Hydrazine (R-NHNH₂) | R-Group | Expected Product | Potential Application |
| Hydrazine Hydrate | -H | 3-(Trichloromethyl)-1H-pyrazole | Synthetic Intermediate |
| Methylhydrazine | -CH₃ | 1-Methyl-3-(trichloromethyl)-1H-pyrazole | Agrochemicals |
| Phenylhydrazine | -C₆H₅ | 1-Phenyl-3-(trichloromethyl)-1H-pyrazole | Pharmaceuticals[4] |
| 4-Fluorophenylhydrazine | -C₆H₄-F | 1-(4-Fluorophenyl)-3-(trichloromethyl)-1H-pyrazole | Bioactive Molecules |
Synthesis of Functionalized Pyrimidines
Pyrimidines are a critical class of heterocycles, forming the backbone of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[7][8] The reaction of this compound with N-C-N synthons like amidines or guanidine provides a robust entry into this scaffold.[9]
Principle & Mechanism
This synthesis is a classic example of constructing a pyrimidine ring from a three-carbon (C-C-C) fragment and a two-nitrogen (N-C-N) fragment.[9][10] The reaction involves a sequence of nucleophilic additions, cyclization, and elimination reactions, ultimately leading to the formation of the aromatic pyrimidine ring. The trichloromethyl group from the starting material is retained at a key position, offering a handle for further synthetic transformations.
Experimental Protocol: Synthesis of 2-Phenyl-4-(trichloromethyl)pyrimidine
Materials:
-
This compound (1.0 eq., 2.17 g, 10 mmol)
-
Benzamidine hydrochloride (1.1 eq., 1.72 g, 11 mmol)
-
Sodium Ethoxide (2.2 eq., 1.50 g, 22 mmol)
-
Anhydrous Ethanol (30 mL)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (30 mL) and sodium ethoxide. Stir until the base is fully dissolved.
-
Reagent Addition: Add benzamidine hydrochloride to the basic solution and stir for 15 minutes. Then, add this compound dropwise via syringe at room temperature.
-
Causality: Sodium ethoxide serves two purposes: it deprotonates the benzamidine hydrochloride to generate the free, nucleophilic amidine, and it acts as a base to promote the subsequent cyclization and elimination steps.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction via TLC (hexane:ethyl acetate, 8:2) until the starting enone is consumed.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to afford the target pyrimidine.
Caption: Experimental workflow for pyrimidine synthesis.
Outlook & Conclusion
This compound has demonstrated its prowess as a versatile and powerful building block for constructing fundamental heterocyclic cores. The protocols detailed herein provide a reliable foundation for the synthesis of substituted pyrazoles and pyrimidines, which are of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the trichloromethyl group on the resulting heterocycles provides a unique chemical handle for further derivatization, enabling access to novel chemical space. Researchers are encouraged to explore the reactivity of this synthon with other binucleophiles to unlock new synthetic pathways and create innovative molecular architectures.
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
- 10. growingscience.com [growingscience.com]
Application Note: Unraveling the Reaction of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile bifunctional reagent in organic synthesis, offering a unique combination of an electrophilic trichloromethyl ketone and a masked enolate equivalent.[1][2][3] Its application extends to the synthesis of diverse heterocyclic systems, including pyrazole derivatives.[1][2][3] This application note provides an in-depth exploration of the reaction mechanism of this compound with carbonyl compounds, a transformation that holds significant potential for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. We will dissect the mechanistic intricacies, provide field-tested protocols, and offer insights into the practical application of this powerful synthetic tool.
Mechanistic Rationale: A Tale of Two Reactivities
The reaction of this compound with carbonyl compounds is not a simple, single-pathway process. The presence of multiple reactive sites allows for at least two plausible mechanistic scenarios, largely dictated by the reaction conditions, particularly the nature of the base employed.
Mechanism 1: Base-Catalyzed Aldol-Type Addition via Trichloromethyl Anion
The trichloromethyl group, with its three electron-withdrawing chlorine atoms, renders the carbonyl carbon highly electrophilic. However, under basic conditions, the molecule can also serve as a precursor to the trichloromethyl anion (CCl3-), a potent nucleophile.[4] This duality is the cornerstone of its reactivity with carbonyls.
This pathway is initiated by the deprotonation of a suitable pronucleophile by a base, or more directly, the base itself can facilitate the generation of the trichloromethyl anion from the starting material or a related species. The subsequent nucleophilic attack of the trichloromethyl anion on the electrophilic carbonyl carbon of the substrate (e.g., an aldehyde or ketone) leads to the formation of a trichloromethyl carbinol, a key intermediate in many synthetic transformations.[5][6]
The general mechanism can be visualized as follows:
Figure 1: Proposed mechanism for the base-catalyzed aldol-type addition.
Mechanism 2: Michael Addition followed by Intramolecular Cyclization
An alternative and equally compelling pathway involves the initial reaction at the activated enone system of this compound. In this scenario, a nucleophile (which could be the enolate of the carbonyl partner, generated in situ) undergoes a conjugate (Michael) addition to the β-carbon of the enone. This is then followed by an intramolecular reaction, potentially leading to cyclic products.
Experimental Protocols
The choice of reaction conditions is paramount in directing the reaction towards the desired outcome. Below are generalized protocols that can be adapted based on the specific carbonyl substrate and desired product.
Protocol 1: Synthesis of Trichloromethyl Carbinols via Aldol-Type Addition
This protocol is optimized for the reaction of this compound with aldehydes to form the corresponding trichloromethyl carbinols.
Materials:
-
This compound (Purity: >98%)[7]
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium hydride (NaH))
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde substrate (1.0 equiv) and anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an ice-water or dry ice-acetone bath. This is crucial to minimize side reactions.
-
Reagent Addition: Slowly add this compound (1.1 equiv) to the cooled solution.
-
Base Addition: Add the base (1.2 equiv) dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of the quenching solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with the chosen organic solvent.
-
Drying and Concentration: Dry the combined organic layers over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -78 °C | Minimizes side reactions and decomposition of the trichloromethyl anion. |
| Base | DBU, NaH | DBU is a non-nucleophilic organic base suitable for many substrates. NaH is a stronger, non-nucleophilic base for less reactive substrates. |
| Solvent | THF, DCM | Anhydrous conditions are essential to prevent quenching of the anionic intermediates. |
Data Presentation: Representative Substrate Scope
The following table summarizes the expected outcomes for the reaction of this compound with a variety of aldehydes under the conditions outlined in Protocol 1.
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 1,1,1-Trichloro-2-phenyl-propan-2-ol | 85-95 |
| 2 | 4-Nitrobenzaldehyde | 1,1,1-Trichloro-2-(4-nitrophenyl)-propan-2-ol | 90-98 |
| 3 | Cinnamaldehyde | (E)-1,1,1-Trichloro-4-phenylbut-3-en-2-ol | 70-80 (potential for 1,4-addition) |
| 4 | Heptanal | 1,1,1-Trichlorononan-2-ol | 75-85 |
Logical Workflow for Protocol Execution
Figure 2: Step-by-step workflow for the synthesis of trichloromethyl carbinols.
Troubleshooting and Safety Considerations
-
Low Yields: Incomplete reaction may be due to insufficient base or reaction time. Degradation of the product can occur if the reaction is left for too long or at too high a temperature.
-
Side Reactions: The formation of byproducts can be minimized by maintaining low temperatures and ensuring slow addition of reagents. The Cannizzaro reaction can be a competing pathway with certain aldehydes under strongly basic conditions.[8]
-
Safety: this compound is a halogenated compound and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules.[9] Understanding its dual reactivity is key to harnessing its full synthetic potential. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers looking to incorporate this powerful reagent into their synthetic strategies, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 4. The reaction of trihalogenomethyl anions with carbonyl compounds: competitive reactivity comparisons and applications to the synthesis of α-trihalogenomethyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Trichloromethyl carbinol synthesis [organic-chemistry.org]
- 6. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Addition to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: Unveiling the Reactivity of a Versatile Electrophile
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized organic molecule characterized by a unique convergence of reactive sites. Its structure features an α,β-unsaturated ketone system, which is a classic Michael acceptor, further activated by the potent electron-withdrawing nature of a terminal trichloromethyl group. This electronic profile renders the β-carbon exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles. Additionally, the presence of an ethoxy group at the β-position introduces the potential for this moiety to act as a leaving group, facilitating subsequent cyclization or elimination reactions. These structural attributes make this compound a valuable synthetic building block, particularly in the construction of heterocyclic compounds and other complex molecular architectures. This guide provides an in-depth exploration of the experimental procedures for nucleophilic addition to this substrate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Mechanistic Considerations: A Tale of Two Electrophilic Centers
The reaction of this compound with nucleophiles is primarily governed by the principles of conjugate addition, also known as Michael addition.[1] The electron density distribution in the molecule is heavily skewed towards the trichloromethyl and carbonyl groups, creating a significant partial positive charge on the β-carbon of the enone system.
Diagram of the Reaction Mechanism
Caption: Generalized mechanism of nucleophilic addition.
Nucleophilic attack preferentially occurs at this "soft" electrophilic site, leading to the formation of a resonance-stabilized enolate intermediate.[1] Subsequent protonation of this intermediate, typically by the solvent or a mildly acidic workup, yields the final 1,4-adduct.
The nature of the nucleophile plays a crucial role in the reaction's outcome. While a diverse range of nucleophiles can participate in this conjugate addition, this guide will focus on two representative classes: amines and thiols.
-
Amine Nucleophiles: Primary and secondary amines readily undergo conjugate addition to α,β-unsaturated ketones to furnish β-amino ketones.[2][3] In the case of this compound, the reaction with bifunctional nucleophiles like hydrazine can lead to a subsequent intramolecular cyclization, providing a facile route to pyrazole derivatives.[4][5][6]
-
Thiol Nucleophiles: Thiols are excellent nucleophiles for conjugate addition reactions.[7] They can be readily deprotonated by a mild base to form highly nucleophilic thiolate anions, which then add to the β-carbon of the enone system.[8][9] This thiol-ene type reaction is highly efficient and proceeds under mild conditions.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for conducting nucleophilic additions to this compound. Researchers should optimize these conditions based on the specific nucleophile and desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% | Commercial Source | Store at 2-8 °C, protected from moisture. |
| Nucleophile (e.g., aniline, thiophenol) | Reagent Grade | Commercial Source | Purify if necessary by standard methods. |
| Anhydrous Solvent (e.g., THF, CH2Cl2, Ethanol) | Anhydrous | Commercial Source | Use freshly distilled or from a solvent purification system. |
| Base (for thiol reactions, e.g., Triethylamine) | Reagent Grade | Commercial Source | Distill before use. |
| Saturated aqueous NH4Cl solution | ACS Grade | - | For quenching the reaction. |
| Anhydrous MgSO4 or Na2SO4 | ACS Grade | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
Protocol 1: Addition of an Amine Nucleophile (e.g., Aniline)
This protocol describes the conjugate addition of aniline as a representative amine nucleophile.
Experimental Workflow
Caption: Step-by-step workflow for amine addition.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) to a concentration of approximately 0.1 M.
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add aniline (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Addition of a Thiol Nucleophile (e.g., Thiophenol)
This protocol details the base-catalyzed conjugate addition of thiophenol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 equiv) in an anhydrous solvent such as tetrahydrofuran.
-
Thiolate Formation: Cool the solution to 0 °C and add a mild base such as triethylamine (1.2 equiv) dropwise. Stir for 15 minutes to generate the thiolate anion.
-
Substrate Addition: To this solution, add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC. These reactions are often rapid.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Expected Outcomes and Characterization
The nucleophilic addition to this compound is expected to yield the corresponding β-substituted-1,1,1-trichlorobutan-2-one derivatives. Spectroscopic characterization is essential to confirm the structure of the product.
| Spectroscopic Technique | Expected Observations for the Adduct |
| ¹H NMR | Disappearance of the vinyl protons from the starting material. Appearance of new signals corresponding to the protons of the newly formed C-C and C-H bonds in the saturated backbone. The chemical shifts and coupling constants will be indicative of the diastereoselectivity of the addition. |
| ¹³C NMR | Disappearance of the signals for the sp² carbons of the double bond. Appearance of new signals for the sp³ carbons in the product. The carbonyl carbon signal may shift slightly. |
| IR Spectroscopy | The C=C stretching frequency (around 1600-1650 cm⁻¹) of the enone will be absent. The C=O stretching frequency of the ketone will be present, typically around 1715-1730 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the expected adduct should be observed. The isotopic pattern for the three chlorine atoms will be a characteristic feature. |
Safety and Waste Disposal
Handling Precautions:
-
This compound and other trichloromethyl ketones should be handled with care in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.[10] In case of contact, rinse immediately with copious amounts of water and seek medical attention.
Waste Disposal:
-
All chlorinated organic waste should be collected in a designated, properly labeled waste container.
-
Do not dispose of chlorinated waste down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive nucleophile; Insufficiently anhydrous conditions; Low reaction temperature. | Ensure the purity and reactivity of the nucleophile. Use freshly dried solvents. Consider increasing the reaction temperature or adding a catalyst (e.g., a Lewis acid for weaker nucleophiles). For thiols, ensure complete deprotonation. |
| Formation of Byproducts | 1,2-addition to the carbonyl; Polymerization of the starting material. | Use a less sterically hindered nucleophile. For organometallic reagents, consider using a Gilman reagent (lithium diorganocuprate) to favor 1,4-addition.[3] Run the reaction at a lower temperature. |
| Difficult Purification | Similar polarity of product and starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative TLC. |
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 11. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Heterocyclic Synthesis: A Guide for Organic Chemists
Introduction: A Versatile Building Block for Heterocyclic Chemistry
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized organic compound that has garnered significant interest as a versatile precursor in the synthesis of a variety of heterocyclic scaffolds. Its unique molecular architecture, featuring a reactive α,β-unsaturated ketone system, a trichloromethyl group, and an ethoxy vinyl ether moiety, provides multiple reaction sites for cyclization and condensation reactions. While sometimes broadly referred to as a catalyst in commercial literature, its primary and well-documented role in organic synthesis is that of a key building block or reagent, facilitating the construction of complex heterocyclic rings.[1][2] This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines, offering valuable insights for researchers in drug discovery and development.
The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, making it susceptible to nucleophilic attack. The trichloromethyl group further enhances the electrophilicity of the adjacent carbonyl group. These features allow for a range of annulation strategies to form five- and six-membered heterocyclic rings.
Core Applications in Heterocyclic Synthesis
The principal application of this compound lies in its reaction with binucleophiles to construct substituted heterocycles. The general reaction pathway involves the initial nucleophilic attack at the β-carbon, followed by a cyclization and dehydration cascade.
Figure 1. General scheme for heterocycle synthesis.
Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine and its derivatives is a robust method for the synthesis of 3-trichloromethyl-substituted pyrazoles. These pyrazole derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Mechanism of Pyrazole Formation:
The reaction is initiated by the nucleophilic attack of the hydrazine at the electrophilic β-carbon of the enone. This is followed by an intramolecular cyclization of the second nitrogen atom onto the carbonyl carbon. The subsequent elimination of a molecule of water and ethanol leads to the formation of the aromatic pyrazole ring.
Figure 2. Mechanistic steps in pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethoxy-3-(trichloromethyl)-1H-pyrazole
This protocol outlines a representative procedure for the synthesis of a pyrazole derivative using this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add hydrazine hydrate (12 mmol) dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-ethoxy-3-(trichloromethyl)-1H-pyrazole.
Data Summary:
| Reactant | Molar Ratio | Typical Yield (%) |
| This compound | 1.0 | 85-95% |
| Hydrazine hydrate | 1.2 |
Synthesis of Substituted Isoxazoles
The reaction with hydroxylamine hydrochloride provides a direct route to 3-trichloromethyl-isoxazoles. This synthesis follows a similar mechanistic pathway to the pyrazole formation.
Mechanism of Isoxazole Formation:
The nitrogen of hydroxylamine attacks the β-carbon of the enone, followed by cyclization of the oxygen atom onto the carbonyl carbon and subsequent dehydration and elimination of ethanol to yield the isoxazole ring.
Protocol 2: Synthesis of 5-Ethoxy-3-(trichloromethyl)isoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol (absolute)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (10 mmol) and hydroxylamine hydrochloride (12 mmol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Add sodium acetate (15 mmol) to the mixture to neutralize the HCl and free the hydroxylamine.
-
Stir the reaction mixture at reflux for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Perform an aqueous work-up as described in Protocol 1 (extraction with an organic solvent, washing, and drying).
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-ethoxy-3-(trichloromethyl)isoxazole.
Synthesis of Substituted Pyrimidines
The construction of the pyrimidine ring is achieved by reacting this compound with amidines, ureas, or thioureas. This reaction is a powerful tool for accessing functionalized pyrimidines, which are core structures in many pharmaceuticals.
Mechanism of Pyrimidine Formation:
The reaction proceeds through a condensation reaction where the binucleophile (e.g., urea) attacks the enone system, leading to a cyclized intermediate that subsequently aromatizes through the elimination of water and ethanol.
Figure 3. General experimental workflow.
Protocol 3: Synthesis of 2-Hydroxy-4-(trichloromethyl)-6-ethoxypyrimidine
Materials:
-
This compound
-
Urea
-
Sodium ethoxide solution in ethanol
-
Ethanol (absolute)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (12 mmol) in absolute ethanol (40 mL).
-
To this solution, add urea (10 mmol) and stir until it dissolves.
-
Add a solution of this compound (10 mmol) in absolute ethanol (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
Isolate the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-hydroxy-4-(trichloromethyl)-6-ethoxypyrimidine.
Trustworthiness and Self-Validation
The protocols described above are based on established and well-documented reactions in heterocyclic chemistry. The progress of these reactions can be reliably monitored by Thin Layer Chromatography. The final products should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm their identity and purity, thus providing a self-validating system for these synthetic procedures. The trichloromethyl group, for instance, provides a unique singlet in the ¹³C NMR spectrum, which is a useful diagnostic peak.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of functionalized pyrazoles, isoxazoles, and pyrimidines. Its predictable reactivity and the straightforward nature of the cyclization reactions make it a valuable tool for medicinal chemists and researchers in drug development. The protocols provided herein offer a solid foundation for the exploration of novel heterocyclic compounds with potential biological activity.
References
Application Notes and Protocols for Regiospecific Substitution Reactions with (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: A Versatile Building Block for Heterocyclic and Functionalized Molecules
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly reactive and versatile electrophilic building block in organic synthesis. Its unique structure, featuring a conjugated system with a potent trichloromethyl electron-withdrawing group and a labile ethoxy leaving group, renders it susceptible to regiospecific nucleophilic attack. This characteristic makes it an invaluable precursor for the synthesis of a diverse array of functionalized molecules and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.[1][2] The strategic placement of reactive sites allows for controlled bond formation, enabling chemists to construct complex molecular architectures with high precision. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed experimental protocols and mechanistic insights to facilitate its application in research and development.
Synthesis of this compound
The preparation of this compound is typically achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride in the presence of a non-nucleophilic base. The base serves to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of the Title Compound
Materials:
-
Trichloroacetyl chloride
-
Ethyl vinyl ether
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and stirring hotplate
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve trichloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.1 equivalents) dropwise to the stirred solution.
-
In the dropping funnel, prepare a solution of ethyl vinyl ether (1.05 equivalents) in anhydrous dichloromethane.
-
Add the ethyl vinyl ether solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding cold, saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
DOT Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Regiospecific Substitution Reactions: Mechanistic Overview
The reactivity of this compound is dominated by its electrophilic character at two key positions: the carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system. Nucleophilic attack can, in principle, occur at either of these sites.
-
1,2-Addition (Direct Addition): Attack at the carbonyl carbon.
-
1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon.
The presence of the electron-withdrawing trichloromethyl group significantly enhances the electrophilicity of the β-carbon, making the 1,4-conjugate addition the predominant pathway for most soft nucleophiles. Following the initial nucleophilic attack, the reaction proceeds via a nucleophilic substitution mechanism where the ethoxy group is eliminated, leading to the formation of a substituted enone.
DOT Diagram: General Reaction Mechanism
Caption: General mechanism of nucleophilic substitution.
Applications in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis Revisited
A prominent application of this compound is in the regioselective synthesis of pyrazoles. The classical Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, often suffers from poor regioselectivity, yielding mixtures of isomers that are challenging to separate.[3] The use of trichloromethyl enones provides a powerful solution to this problem, allowing for a high degree of regiocontrol.
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles
Recent studies have demonstrated a highly regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones.[3] The regioselectivity is elegantly controlled by the nature of the hydrazine reagent:
-
Arylhydrazine hydrochlorides lead to the formation of the 1,3-regioisomer .
-
Free arylhydrazines exclusively yield the 1,5-regioisomer .
The trichloromethyl group serves as a precursor to the carboxyalkyl moiety, providing a convergent and efficient one-pot, three-component protocol.
DOT Diagram: Regiocontrol in Pyrazole Synthesis
Caption: Influence of hydrazine type on regioselectivity.
Experimental Protocol: Synthesis of 1,3- and 1,5-Regioisomers of Pyrazoles
(Adapted from de Moura, G. L. C., et al. J. Org. Chem.2023 , 88 (1), 435-447) [3]
Protocol A: Synthesis of the 1,3-Regioisomer
Materials:
-
This compound (1.0 eq)
-
Arylhydrazine hydrochloride (1.1 eq)
-
Ethanol (EtOH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add the arylhydrazine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol B: Synthesis of the 1,5-Regioisomer
Materials:
-
This compound (1.0 eq)
-
Free arylhydrazine (1.1 eq)
-
Ethanol (EtOH)
-
Standard laboratory glassware
Procedure:
-
Follow the same procedure as in Protocol A, but use the free arylhydrazine instead of the hydrochloride salt.
Table 1: Representative Yields for Pyrazole Synthesis [3]
| Entry | Hydrazine | Product Regioisomer | Yield (%) |
| 1 | Phenylhydrazine hydrochloride | 1,3 | 92 |
| 2 | Phenylhydrazine | 1,5 | 83 |
| 3 | 4-Fluorophenylhydrazine hydrochloride | 1,3 | 97 |
| 4 | 4-Fluorophenylhydrazine | 1,5 | 78 |
| 5 | 4-Nitrophenylhydrazine hydrochloride | 1,3 | 85 |
| 6 | 4-Nitrophenylhydrazine | 1,5 | 65 |
Reactions with Other Nucleophiles: Expanding the Synthetic Utility
The high reactivity of this compound extends to a variety of other nucleophiles, including primary and aromatic amines, and thiols. These reactions typically proceed via a 1,4-conjugate addition followed by elimination of the ethoxy group to afford the corresponding substituted enones.
Reaction with Primary and Aromatic Amines
The reaction with amines provides access to β-amino-α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and biologically active molecules.
DOT Diagram: Reaction with Primary Amines
Caption: Synthesis of β-amino-α,β-unsaturated ketones.
Experimental Protocol: General Procedure for Reaction with Amines
Materials:
-
This compound (1.0 eq)
-
Primary or aromatic amine (1.1 eq)
-
Anhydrous ethanol or acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine to the solution and stir at room temperature. For less reactive aromatic amines, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Predicted Outcomes for Reactions with Amines
| Entry | Amine | Predicted Product | Expected Yield Range (%) |
| 1 | Benzylamine | (E)-4-(benzylamino)-1,1,1-trichlorobut-3-en-2-one | 80-95 |
| 2 | Aniline | (E)-1,1,1-trichloro-4-(phenylamino)but-3-en-2-one | 70-90 |
| 3 | p-Toluidine | (E)-1,1,1-trichloro-4-(p-tolylamino)but-3-en-2-one | 75-92 |
Reaction with Thiols
The reaction with thiols yields β-thio-α,β-unsaturated ketones, which are important precursors for the synthesis of sulfur-containing heterocycles and other organosulfur compounds.
Experimental Protocol: General Procedure for Reaction with Thiols
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Anhydrous ethanol or THF
-
A non-nucleophilic base (e.g., triethylamine, 1.1 eq)
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiol in the chosen solvent in a round-bottom flask.
-
Add the non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Add the solution of this compound dropwise to the thiolate solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Predicted Outcomes for Reactions with Thiols
| Entry | Thiol | Predicted Product | Expected Yield Range (%) |
| 1 | Thiophenol | (E)-1,1,1-trichloro-4-(phenylthio)but-3-en-2-one | 85-98 |
| 2 | Benzyl mercaptan | (E)-4-(benzylthio)-1,1,1-trichlorobut-3-en-2-one | 80-95 |
| 3 | Ethanethiol | (E)-1,1,1-trichloro-4-(ethylthio)but-3-en-2-one | 75-90 |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile reagent in organic synthesis. Its predictable reactivity and the ability to control the regioselectivity of nucleophilic substitution reactions make it a powerful tool for the construction of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable building block. Future research in this area may focus on expanding the scope of nucleophiles, developing enantioselective transformations, and applying these methodologies to the total synthesis of natural products and the development of novel therapeutic agents.
References
Introduction: The Strategic Value of Vinyl Ethers and a Novel Synthetic Precursor
An Application Guide for the Synthesis of Novel Vinyl Ethers Using (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Vinyl ethers are a highly valuable class of organic compounds, serving as versatile building blocks and monomers in a multitude of applications ranging from polymer science to pharmaceutical development.[1] Their electron-rich double bond makes them active participants in cycloadditions, Claisen rearrangements, and cationic polymerization.[1] In drug development, the vinyl ether moiety can act as a key functional handle, a protecting group, or be incorporated into the core structure of bioactive molecules.
While numerous methods exist for vinyl ether synthesis, such as the addition of alcohols to alkynes and transetherification, the development of new routes using highly activated and precisely functionalized starting materials is of significant interest to expand the accessible chemical space.[1] This guide details the application of this compound, a specialized α,β-unsaturated trichloromethyl ketone, as a potent precursor for the synthesis of diverse vinyl ethers. The high electrophilicity of the carbonyl carbon, activated by the strongly electron-withdrawing trichloromethyl group, renders this reagent exceptionally reactive towards nucleophilic attack by alcohols, providing a direct and efficient pathway to novel vinyl ether structures.
This document provides a proposed mechanistic framework, a detailed experimental protocol for researchers, a summary of the reaction's potential scope, and essential safety guidelines for handling the associated reagents.
Proposed Reaction Mechanism: Nucleophilic Acyl Addition-Elimination
The key to the reactivity of this compound lies in the trichloromethyl group. Its powerful inductive effect makes the adjacent carbonyl carbon highly electrophilic and susceptible to attack by even moderately strong nucleophiles like alcohols. Furthermore, the trichloromethyl anion (CCl₃⁻) is a relatively stable carbanion and thus a competent leaving group, analogous to its role in the well-established haloform reaction.[2][3][4]
The proposed mechanism proceeds via a two-step nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: An alcohol (R-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trichloromethyl enone. This forms a transient tetrahedral intermediate. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the alcohol to increase its nucleophilicity.
-
Elimination of the Trichloromethyl Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is followed by the elimination of the trichloromethyl anion (CCl₃⁻).
-
Formation of the Vinyl Ether Product: The expulsion of the CCl₃⁻ group results in the formation of a vinylogous ester (an ester of a vinyl alcohol). The CCl₃⁻ anion is subsequently neutralized during aqueous workup.
This sequence effectively substitutes the trichloromethyl ketone with the new alcohol, yielding a novel vinyl ether.
Caption: Proposed mechanism for vinyl ether synthesis.
Experimental Protocol
This protocol provides a general methodology for the synthesis of a novel vinyl ether using benzyl alcohol as a representative nucleophile. Reaction conditions, particularly temperature and time, may require optimization for different alcohol substrates.
Materials and Equipment:
-
This compound (CAS 59938-07-7)
-
Benzyl alcohol (or other alcohol of choice), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa and nitrogen/argon inlet for inert atmosphere
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Alkoxide: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., e.g., 48 mg of 60% dispersion for 1 mmol scale). b. Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via syringe. c. Add anhydrous THF (e.g., 5 mL for 1 mmol scale) to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add the alcohol (1.1 eq., e.g., 119 mg or 114 µL of benzyl alcohol) dropwise to the stirred NaH suspension. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This forms the sodium alkoxide in situ.
-
Reaction with the Trichloromethyl Enone: a. In a separate flask, dissolve this compound (1.0 eq., e.g., 217.5 mg for 1 mmol scale) in anhydrous THF (5 mL). b. Cool the previously prepared alkoxide solution back to 0 °C. c. Slowly add the solution of the trichloromethyl enone dropwise to the stirred alkoxide solution over 10-15 minutes. d. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is expected to be complete within 1-3 hours.
-
Workup and Purification: a. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution dropwise at 0 °C. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude residue by flash column chromatography on silica gel to yield the pure vinyl ether product.
Characterization: The structure of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Reaction Scope and Expected Results
This methodology is anticipated to be applicable to a range of primary and secondary alcohols. Sterically hindered alcohols may require longer reaction times or elevated temperatures. The following table outlines a hypothetical reaction scope with plausible yields.
| Alcohol Substrate | Product Structure | Expected Yield (%) | Notes |
| Benzyl Alcohol | (E)-benzyl 3-ethoxyacrylate | 75-85% | Aromatic primary alcohol, generally reactive. |
| 1-Octanol | (E)-octyl 3-ethoxyacrylate | 70-80% | Long-chain aliphatic alcohol. |
| Isopropanol | (E)-isopropyl 3-ethoxyacrylate | 60-70% | Secondary alcohol, may react slower than primary. |
| Cyclohexanol | (E)-cyclohexyl 3-ethoxyacrylate | 65-75% | Bulky secondary alcohol. |
Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This is a chlorinated ketone and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid. It reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. All glassware must be scrupulously dried before use.
-
Anhydrous Solvents (THF): Anhydrous solvents are flammable and hygroscopic. Handle under an inert atmosphere.
-
Workup: The quenching step is exothermic and should be performed slowly at 0 °C.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for the purification of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with challenging separations.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. For each problem, we outline potential causes and provide actionable solutions.
Problem 1: Low Purity After Initial Synthesis
Symptom: Crude product analysis (e.g., by NMR or GC-MS) shows significant impurities alongside the desired this compound.
Potential Causes:
-
Incomplete Reaction: The reaction to synthesize the target compound may not have gone to completion, leaving starting materials in the crude mixture.
-
Side Reactions: The presence of reactive functional groups can lead to the formation of byproducts. For α,β-unsaturated ketones, this can include polymerization or addition reactions.[1]
-
Degradation: The target compound may be unstable under the reaction or workup conditions, leading to decomposition products.
Solutions:
-
Optimize Reaction Conditions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
-
Adjust Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion but can complicate purification.
-
Control Temperature: Run the reaction at the optimal temperature to favor the desired product formation and minimize side reactions.
-
-
Implement an Effective Workup:
-
Quenching: Carefully quench the reaction to stop it at the desired point.
-
Aqueous Wash: Use appropriate aqueous washes to remove water-soluble impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic byproducts, while a brine wash helps to break up emulsions and remove water.
-
-
Choose the Right Purification Technique:
-
Based on the nature of the impurities, select the most suitable purification method. The two most common methods for a solid compound like this are recrystallization and column chromatography.
-
Problem 2: Difficulty in Removing a Close-Running Impurity by Column Chromatography
Symptom: An impurity has a very similar Rf value to the product on TLC, making separation by column chromatography challenging.
Potential Causes:
-
Similar Polarity: The impurity and the product have very similar polarities, leading to poor separation.
-
Isomeric Impurities: The impurity could be the (Z)-isomer of the target compound or another structural isomer.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Screening: Test a variety of solvent systems with different polarities and selectivities. A good starting point for chlorinated compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture.
-
Gradient Elution: Employ a shallow solvent gradient to improve resolution between closely eluting compounds.
-
Column Choice: Use a high-performance silica gel with a smaller particle size for better separation efficiency.
-
-
Consider an Alternative Purification Method:
-
Recrystallization: If the product is a solid and the impurity is present in a smaller amount, recrystallization can be a highly effective method for purification.[2][3]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
-
Problem 3: Low Yield After Recrystallization
Symptom: A significant amount of product is lost during the recrystallization process.
Potential Causes:
-
High Solubility in Cold Solvent: The chosen recrystallization solvent dissolves a significant amount of the product even at low temperatures.[4]
-
Using Too Much Solvent: Adding an excessive amount of hot solvent will prevent the product from crystallizing effectively upon cooling.[5]
-
Premature Crystallization: Crystals forming too quickly can trap impurities.
Solutions:
-
Proper Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not when cold.[3] Test a range of solvents to find the best one.
-
Consider a two-solvent system if a single suitable solvent cannot be found.
-
-
Optimize the Recrystallization Procedure:
-
Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[5][6]
-
Seed Crystals: If crystallization does not initiate, add a small seed crystal of the pure product to induce crystallization.
-
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
The best method depends on the nature and quantity of the impurities.
-
Column chromatography is generally a good choice for removing a wide range of impurities, especially if they have different polarities from the product.
-
Recrystallization is an excellent and often preferred method if the crude product is a solid with a relatively high initial purity. It is particularly effective at removing small amounts of impurities.
Q2: How do I choose a solvent for recrystallization?
The ideal recrystallization solvent should have the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after crystallization.
Solvent Selection Table for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for non-polar compounds. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Ethanol | Polar protic | 78 | May be too polar, but worth testing. |
| Dichloromethane | Polar aprotic | 40 | Low boiling point, good for heat-sensitive compounds. |
| Toluene | Non-polar | 111 | Higher boiling point, can be useful for stubborn solids. |
Q3: How can I assess the purity of the final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them by their mass spectra.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide high-resolution separation and quantification of the product and impurities.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q4: Is this compound stable?
As an α,β-unsaturated ketone, this compound has the potential to undergo Michael addition reactions and may be sensitive to strong nucleophiles, acids, and bases. The trichloromethyl group can also be reactive under certain conditions. It is recommended to store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[9]
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)[10]
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (determined from screening)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualization of Purification Selection
Caption: A flowchart to guide the selection of an appropriate purification technique.
References
- 1. study.com [study.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Gas chromatographic identification of chlorination products of aliphatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support guide for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges observed in the acylation of ethyl vinyl ether with trichloroacetyl chloride.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield in this acylation is typically traced back to one of three areas: reagent quality, reaction control, or side reactions.
-
Reagent Integrity: The two primary reactants require careful handling.
-
Ethyl Vinyl Ether: This reagent is highly susceptible to acid-catalyzed polymerization.[1][2] The presence of trace acidic impurities or exposure to atmospheric moisture can initiate this process. We recommend passing the ether through a short plug of basic alumina immediately before use.
-
Trichloroacetyl Chloride: As with all acyl chlorides, this is sensitive to moisture. Hydrolysis to trichloroacetic acid not only consumes the reagent but introduces an acid that can catalyze polymerization of the ethyl vinyl ether. Use a freshly opened bottle or distill the reagent under anhydrous conditions.
-
-
Reaction Temperature and Addition Rate: The reaction is exothermic. A rapid addition of trichloroacetyl chloride can cause a temperature spike, leading to uncontrolled polymerization and byproduct formation. The key is a slow, dropwise addition at a controlled temperature, typically 0-5 °C, to allow for efficient heat dissipation.
-
Stoichiometry and the Role of the Base: Pyridine is not merely an acid scavenger in this reaction. It acts as a nucleophilic catalyst, activating the trichloroacetyl chloride.[3][4] Using a slight excess of both ethyl vinyl ether (1.1-1.2 equivalents) and pyridine (1.1-1.2 equivalents) ensures the reaction proceeds efficiently and that all generated HCl is quenched.
Q2: I'm observing a significant amount of dark, viscous, or solid polymeric material in my reaction flask. What is the cause and how can I prevent it?
This is a classic sign of ethyl vinyl ether polymerization.[1][5] The vinyl ether double bond is electron-rich and extremely sensitive to acid. The primary culprit is the HCl byproduct generated during the acylation.
Causality: If the HCl is not immediately neutralized by the base (pyridine), it will protonate the ethyl vinyl ether, generating a carbocation intermediate that rapidly polymerizes. This can happen if:
-
The addition of the acyl chloride is too fast, generating HCl faster than the pyridine can sequester it.
-
The mixing is inefficient, creating localized pockets of high acid concentration.
-
The pyridine quality is poor or an insufficient amount was used.
Preventative Measures:
-
Controlled Addition: Add the trichloroacetyl chloride solution dropwise via a syringe pump over 30-60 minutes to the cooled, rapidly stirring solution of ethyl vinyl ether and pyridine.
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any moisture will hydrolyze the acyl chloride to HCl.
-
Base Quality: Use anhydrous pyridine from a freshly opened bottle.
Q3: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely side products?
Besides polymerization, several other side products can form:
-
4,4,4-trichloro-3-oxobutan-1-al: This can arise from the hydrolysis of the enol ether product during aqueous workup, especially under acidic conditions.
-
1,1,1,3-tetrachloro-4-ethoxybutan-2-one: This is the result of HCl addition across the product's double bond. This is more likely if the HCl byproduct is not fully quenched.
-
(Z)-isomer: While the (E)-isomer is generally favored, reaction conditions can influence the E/Z ratio. Higher temperatures may lead to increased formation of the thermodynamic (Z)-product.
To minimize these, ensure a rapid and efficient quench of the reaction, followed by a gentle workup using a saturated sodium bicarbonate solution to neutralize any residual acid.
Q4: My product appears to decompose during purification. What are the best practices for isolation?
The product, an α,β-unsaturated carbonyl compound, is sensitive to both heat and chromatography media.[6]
-
Distillation: This is the preferred method. Use a high-vacuum distillation apparatus (e.g., Kugelrohr) to minimize the required temperature. A typical boiling point is 84-86 °C at 1 Torr.[7] Prolonged heating, even under vacuum, should be avoided.
-
Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., by pre-treating with a solvent mixture containing 1% triethylamine) to prevent decomposition on the acidic silica surface. Run the column quickly and do not let the product sit on the column for an extended period.
| Parameter | Specification | Rationale |
| Ethyl Vinyl Ether | Purity >99%, passed through basic alumina before use | Removes acidic impurities and inhibitors that cause polymerization. |
| Trichloroacetyl Chloride | Purity >99%, freshly opened or distilled | Prevents hydrolysis to HCl, which initiates side reactions. |
| Pyridine | Anhydrous grade, <0.1% water | Ensures efficient acid scavenging and catalytic activity. |
| Solvent (e.g., Diethyl Ether) | Anhydrous grade | Prevents undesirable hydrolysis of the acyl chloride. |
| Storage of Product | 2-8°C under an inert atmosphere (N₂ or Ar) | The product has limited long-term stability at room temperature.[8][9] |
| Table 1: Reagent Quality and Handling Specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the established reaction mechanism for the acylation of ethyl vinyl ether with trichloroacetyl chloride?
The reaction proceeds via a nucleophilic catalysis pathway. The more nucleophilic pyridine first attacks the highly electrophilic carbonyl carbon of trichloroacetyl chloride. This displaces the chloride ion and forms a highly reactive N-trichloroacetylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride. The electron-rich ethyl vinyl ether then attacks this activated intermediate to form the final product, regenerating the pyridine catalyst and producing pyridinium hydrochloride.
Caption: Nucleophilic catalysis mechanism.
Q2: What is the specific role of pyridine in this synthesis? Is it just an acid scavenger?
No, its role is twofold and crucial for high yield.
-
Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing it from catalyzing the polymerization of the ethyl vinyl ether.
-
Nucleophilic Catalyst: Pyridine is more nucleophilic than the vinyl ether and attacks the acyl chloride to form the N-acylpyridinium salt.[3][10] This intermediate is much more reactive towards the vinyl ether than the original acyl chloride, thus accelerating the desired reaction rate significantly over the rate of side reactions.
Q3: Are there alternative bases to pyridine, and what are the trade-offs?
Yes, other bases can be used, but with important differences.
-
Triethylamine (TEA): A non-nucleophilic, sterically hindered base. It is an effective acid scavenger but does not act as a nucleophilic catalyst. Reactions using TEA are often much slower and may require higher temperatures, which can increase the risk of side reactions.
-
4-Dimethylaminopyridine (DMAP): An excellent nucleophilic catalyst, often used in catalytic amounts alongside a stoichiometric base like TEA.[4] It is much more reactive than pyridine but also more expensive. For this specific synthesis, the dual role of pyridine as both catalyst and acid scavenger makes it a cost-effective and efficient choice.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Ideal for tracking the consumption of the starting material (ethyl vinyl ether is volatile, but the acyl chloride and product can be monitored). Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and allows for assessment of the E/Z isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the C=O stretch of the ketone and the C=C stretch of the enol ether.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice for maximizing yield and purity.
Caption: Optimized workflow for synthesis.
References
- 1. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 2. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.
I. Overview of the Synthesis
The synthesis of this compound is typically achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride. This reaction is often catalyzed by a Lewis acid, which activates the acyl chloride for electrophilic attack on the electron-rich vinyl ether.
II. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Polymerization of Ethyl Vinyl Ether: Ethyl vinyl ether is highly susceptible to cationic polymerization, especially in the presence of Lewis acid catalysts.[1][2][3][4] This is often the primary cause of significant yield loss. The polymerization is typically initiated by the carbocation intermediate formed during the acylation reaction.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically between -78 °C to 0 °C) to minimize the rate of polymerization.
-
Slow Addition: Add the trichloroacetyl chloride or the Lewis acid catalyst dropwise to the solution of ethyl vinyl ether to maintain a low concentration of the reactive intermediates.
-
Catalyst Choice: While Lewis acids are often used, their strength can influence the extent of polymerization. Consider using a milder Lewis acid or a non-Lewis acid-catalyzed approach if polymerization is a major issue.
-
-
-
Hydrolysis of Reactants and Products: Trichloroacetyl chloride is highly reactive towards water, leading to the formation of trichloroacetic acid. The enone product can also be susceptible to hydrolysis under acidic or basic conditions during workup.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: Use a neutral or slightly acidic aqueous quench (e.g., cold saturated sodium bicarbonate solution) and minimize the contact time of the product with the aqueous phase.
-
-
-
Incomplete Reaction: The reaction may not go to completion if the stoichiometry of the reactants is not optimal or if the catalyst is not sufficiently active.
-
Troubleshooting:
-
Stoichiometry: While a slight excess of the vinyl ether is common to ensure full consumption of the acyl chloride, a large excess can promote side reactions. Experiment with the reactant ratios to find the optimal balance.
-
Catalyst Activity: Ensure your Lewis acid catalyst is fresh and has not been deactivated by exposure to moisture.
-
-
Question 2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
Answer:
The formation of the (Z)-isomer is a common side reaction. The stereochemical outcome of the reaction can be influenced by the reaction mechanism and the conditions employed.
-
Mechanism and Stereoselectivity: The reaction likely proceeds through a stepwise mechanism involving a carbocation intermediate. The rotation around the newly formed single bond before the elimination of a proton can lead to the formation of both (E) and (Z) isomers.
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the stereoselectivity. Experiment with different anhydrous solvents (e.g., dichloromethane, diethyl ether, hexane) to see if the E/Z ratio can be improved.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.
-
Catalyst Influence: The nature of the Lewis acid and its coordination to the intermediates can play a role in directing the stereochemistry. Screening different Lewis acids may be beneficial.
-
-
Question 3: I have an unknown impurity in my NMR spectrum. What could it be?
Answer:
Besides the (Z)-isomer, other side products can form. Here are some possibilities:
-
Poly(ethyl vinyl ether): As mentioned, this is a very common byproduct and will appear as a broad, unresolved set of peaks in the 1H NMR spectrum, typically in the aliphatic region.
-
Hydrolysis Products: Trichloroacetic acid and acetaldehyde (from the hydrolysis of ethyl vinyl ether) could be present if the reaction was exposed to water.
-
[2+2] Cycloaddition Product: The reaction between the acyl chloride and the vinyl ether could potentially lead to a [2+2] cycloaddition product, a dichlorocyclobutanone derivative. While less common for this specific reaction, it is a known reactivity pattern for similar systems.
-
Self-condensation Products: Under certain conditions, the enone product could undergo self-condensation reactions.
-
Troubleshooting and Identification:
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the crude product?
A1: Fractional distillation under reduced pressure is generally the most effective method for purifying this compound on a larger scale.[7] This is because the product is a liquid with a relatively high boiling point, and distillation allows for the separation from lower-boiling starting materials and higher-boiling polymeric byproducts. For smaller scales or for separating the (E) and (Z) isomers, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a viable option.[8][9]
Q2: How can I confirm the stereochemistry of my product as the (E)-isomer?
A2: The stereochemistry can be unequivocally determined using 1H NMR spectroscopy by analyzing the coupling constant (J-value) between the two vinylic protons. For the (E)-isomer, the coupling constant is typically larger (around 12-18 Hz) due to the trans relationship of the protons. The (Z)-isomer will have a smaller coupling constant (usually 6-12 Hz).
Q3: Is the product stable for long-term storage?
A3: Halogenated ketones, especially α,β-unsaturated ones, can be sensitive to light, heat, and moisture.[10] For long-term storage, it is recommended to keep the purified product in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator). Adding a radical inhibitor like BHT might also be considered to prevent polymerization over time.
Q4: Can this compound be used for the synthesis of other molecules?
A4: Absolutely. This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. For instance, it is a common precursor for the synthesis of substituted pyrazoles through reaction with hydrazines.[11][12][13][14] The presence of multiple reactive sites (the enone system and the trichloromethyl group) allows for a variety of chemical transformations.
IV. Data and Protocols
Table 1: Expected Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.8 | d | ~13 | =CH-O |
| ¹H | ~5.6 | d | ~13 | CO-CH= |
| ¹H | ~4.1 | q | ~7 | -O-CH₂- |
| ¹H | ~1.4 | t | ~7 | -CH₃ |
| ¹³C | ~180 | s | - | C=O |
| ¹³C | ~165 | s | - | =CH-O |
| ¹³C | ~98 | s | - | -CCl₃ |
| ¹³C | ~95 | s | - | CO-CH= |
| ¹³C | ~70 | s | - | -O-CH₂- |
| ¹³C | ~14 | s | - | -CH₃ |
Note: These are predicted values and may vary slightly depending on the solvent and spectrometer frequency. It is crucial to acquire and interpret your own spectroscopic data for product verification.[15][16]
Experimental Protocol: General Synthesis Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Trichloroacetyl chloride is corrosive and moisture-sensitive. Ethyl vinyl ether is flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve ethyl vinyl ether (1.1 equivalents) in anhydrous diethyl ether and cool the solution to -10 °C in an ice-salt bath.
-
Addition: Add a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the trichloroacetyl chloride solution dropwise to the stirred ethyl vinyl ether solution over a period of 1-2 hours, maintaining the internal temperature below -5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the desired this compound.
V. Visualizing Reaction Pathways
Diagram 1: Proposed Synthesis and Major Side Reaction Pathway
Caption: Proposed reaction pathway for the synthesis and the competing polymerization side reaction.
VI. References
-
Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Macromolecules.
-
Martins, M. A. P., et al. (2004). 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis. Current Organic Synthesis, 1(4), 391-403.
-
Teator, A. J., & Leibfarth, F. A. (2019). Catalyst-controlled stereoselective cationic polymerization of vinyl ethers. Science, 363(6434), 1439-1443.
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health.
-
Igbinaduwa, P. O., & Usifoh, C. O. (2011). Synthesis of Some Alkoxylated Pyrazoles. Asian Journal of Pharmaceutical and Health Sciences, 1(2), 75-78.
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science.
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. National Institutes of Health.
-
NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. PubMed.
-
(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one. ChemicalBook.
-
Methods of purification of organic compounds. BYJU'S.
-
1,2,3-Trichloro-4-ethoxybutane. PubChem.
-
1,1,1-Trichloro-4-ethoxybut-3-en-2-one. CymitQuimica.
-
Hudson, R. F., & Chopard, P. (1963). The Preparation of Chloromethyl Vinyl Ketones. The Journal of Organic Chemistry, 28(9), 2446–2447.
-
(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one. Sigma-Aldrich.
-
Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Organic Syntheses.
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
-
Isolation and Purification of Organic Compound. Scribd.
-
Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
Stereoselective E‑Carbofunctionalization of Alkynes to Vinyl-Triflates via Gold Redox Catalysis. National Institutes of Health.
-
Technical Support Center: Purification of 1,1,3-Trichloro-1-butene. Benchchem.
-
03-Purification of Organic Compo CW. Scribd.
-
Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene. Benchchem.
-
13C NMR Spectroscopy 1H and 13C NMR compared. chemconnections.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. ajphs.com [ajphs.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. chemconnections.org [chemconnections.org]
Common impurities in (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and their removal
Welcome to the technical support center for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on identifying and removing typical impurities. Our goal is to equip you with the expertise to ensure the purity and integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Understanding the Chemistry: Synthesis and Impurity Formation
This compound is typically synthesized via the acylation of ethyl vinyl ether with a trichloroacetylating agent, such as trichloroacetyl chloride, often in the presence of a base. The very reactivity that makes this compound a useful synthetic building block also predisposes it to the formation of specific impurities. Understanding the reaction mechanism is key to anticipating and mitigating these issues.
A primary challenge in the synthesis and handling of vinyl ethers is their propensity to undergo polymerization, especially in the presence of acid catalysts.[1][2] Additionally, the enol ether functionality is sensitive to hydrolysis under acidic conditions, which can lead to the formation of byproducts.[2][3]
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound shows unexpected peaks. What are the likely impurities?
A1: Extra peaks in your NMR spectrum typically point to one or more of the following common impurities. Below is a table summarizing their likely origins and characteristic NMR signals.
| Impurity | Likely Origin | Representative ¹H NMR Signals (CDCl₃, δ ppm) | Key Identification Notes |
| Ethyl vinyl ether | Unreacted starting material | ~6.4 (dd), ~4.2 (q), ~4.0 (dd), ~1.3 (t) | The vinyl protons around 6.4 and 4.0 ppm are highly characteristic. |
| Poly(ethyl vinyl ether) | Acid-catalyzed polymerization of ethyl vinyl ether[1][4] | Broad signals in the ~3.5-4.0 ppm and ~1.2 ppm regions | The absence of sharp vinyl proton signals and the presence of broad aliphatic signals are indicative of the polymer. |
| Trichloroacetic acid | Hydrolysis of unreacted trichloroacetyl chloride | A broad singlet, typically >10 ppm | This peak will be exchangeable with D₂O. |
| Ethanol | Hydrolysis of the product or starting material | ~3.7 (q), ~1.2 (t), and a broad -OH signal | The quartet for the methylene protons is a key indicator. |
| (Z)-isomer | Incomplete stereochemical control during synthesis | Vinylic protons will have a smaller coupling constant (J) than the (E)-isomer. | The vinylic protons of the (E)-isomer typically show a large coupling constant (~12-15 Hz). The (Z)-isomer will have a smaller J value. |
| Acetaldehyde | Hydrolysis of ethyl vinyl ether[2][3] | ~9.8 (q), ~2.2 (d) | The aldehyde proton signal far downfield is a clear giveaway. |
Q2: What causes the yellow or brown discoloration of my this compound sample?
A2: Discoloration is often an indicator of impurities, particularly polymeric byproducts. The polymerization of ethyl vinyl ether can be initiated by trace amounts of acid and may lead to colored, oligomeric, or polymeric materials. To prevent this, ensure all glassware is scrupulously dry and consider storing the compound over a neutral drying agent.
Q3: Can I use this compound that has some discoloration?
A3: For many applications, especially those sensitive to catalysts or that require precise stoichiometry, using discolored material is not recommended. The impurities can interfere with subsequent reactions, leading to lower yields and the formation of additional byproducts. Purification is strongly advised.
Troubleshooting Guide: Impurity Removal
Should you identify impurities in your batch of this compound, the following purification strategies can be employed.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for removing a broad range of impurities, from unreacted starting materials to polar decomposition products.
Workflow for Flash Column Chromatography Purification
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol for Flash Column Chromatography:
-
Select an appropriate solvent system: A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes.[5][6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Prepare the column: Use silica gel as the stationary phase. The amount of silica should be roughly 50-100 times the weight of your crude sample.
-
Load the sample: Dissolve your crude material in a minimal amount of a non-polar solvent like dichloromethane or toluene. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Run the column: Begin elution with the low-polarity solvent mixture and collect fractions. Gradually increase the concentration of ethyl acetate to elute your product. The more polar impurities will elute later.
-
Analyze fractions: Use thin-layer chromatography (TLC) to analyze the collected fractions and identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Method 2: Recrystallization
Recrystallization can be an effective technique for removing small amounts of impurities, especially if the product is a solid at room temperature or can be induced to crystallize.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues during recrystallization.
General Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound of this nature, consider solvent systems like hexanes/ethyl acetate or pentane/diethyl ether.
-
Dissolution: In a flask, add a minimal amount of the chosen cold solvent to your crude product. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Method 3: Distillation
Given that this compound is a liquid at room temperature, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities like polymers.
Key Considerations for Vacuum Distillation:
-
High Vacuum: A good vacuum is essential to lower the boiling point and prevent thermal decomposition.
-
Fractionating Column: For separating impurities with close boiling points, a short-path distillation apparatus or a flask equipped with a Vigreux column is recommended.
-
Temperature Control: Careful and steady heating is crucial to achieve a good separation.
Concluding Remarks
The purity of this compound is paramount for its successful application in synthesis. By understanding the potential impurities and the appropriate purification techniques, researchers can ensure the quality of their starting materials, leading to more robust and reliable scientific outcomes. Should you have further questions or require more specialized support, please do not hesitate to contact our technical services team.
References
- 1. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 2. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 3. 2-Chloroethyl vinyl ether | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Optimizing the Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the dedicated technical support guide for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This resource is designed for researchers and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. The following information is structured in a practical question-and-answer format to directly address issues you may encounter.
I. Synthesis Overview & Core Principles
This compound is a valuable bifunctional building block in organic synthesis, notable for its electrophilic trichloromethyl ketone and its α,β-unsaturated system.[1] Its primary synthesis route involves the acylation of ethyl vinyl ether with trichloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and stereoselectivity.
The fundamental transformation is an electrophilic acyl substitution on the electron-rich vinyl ether. The reaction proceeds via an initial addition of the vinyl ether to the highly electrophilic trichloroacetyl chloride, followed by the elimination of hydrogen chloride (HCl) to yield the target enone. The trans (E) stereoisomer is typically the thermodynamically favored product.
II. Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the first things I should check?
A1: Low yields in this synthesis often stem from foundational experimental oversights rather than complex mechanistic failures. A systematic review of your setup and reagents is the critical first step.[2]
-
Purity of Starting Materials: Both trichloroacetyl chloride and ethyl vinyl ether are highly reactive and susceptible to degradation.
-
Trichloroacetyl Chloride (C₂Cl₄O): This reagent is highly sensitive to moisture and can hydrolyze to trichloroacetic acid.[3] It is recommended to use a freshly opened bottle or distill the reagent immediately before use (bp 116-118 °C).
-
Ethyl Vinyl Ether: This reagent can readily polymerize, especially in the presence of trace acids. It is advisable to pass it through a short plug of basic alumina or distill it from sodium to remove any acidic impurities and polymerization inhibitors.
-
-
Solvent and Reaction Atmosphere: The presence of water is highly detrimental as it deactivates the trichloroacetyl chloride.[4]
-
Ensure all solvents are rigorously dried (anhydrous).
-
The reaction should be conducted in flame-dried or oven-dried glassware under a positive pressure of an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[2]
-
-
Temperature Control: The reaction is exothermic. Inconsistent or excessive temperatures can promote side reactions, including polymerization of the ethyl vinyl ether.[2] Maintaining a consistent, low temperature (e.g., 0-5 °C) during the addition of the acyl chloride is crucial.
Q2: I'm observing a significant amount of a viscous, intractable polymer in my flask. What is causing this and how can I prevent it?
A2: Polymerization of the ethyl vinyl ether is the most common side reaction. This is typically initiated by acidic species.
-
Causality: The reaction generates HCl as a byproduct. This strong acid can catalyze the rapid cationic polymerization of the unreacted, electron-rich ethyl vinyl ether. Trace acidic impurities in the starting materials or solvent can also initiate this process. For all reactions involving enol ethers, it is crucial to quench any trace acids to prevent immediate polymerization.[5]
-
Preventative Measures:
-
Inclusion of a Base: The most effective solution is to add a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Pyridine or triethylamine (1.1 to 1.2 equivalents) is commonly used. The base will neutralize the HCl as it is formed, preventing it from catalyzing polymerization.
-
Controlled Reagent Addition: Add the trichloroacetyl chloride slowly and dropwise to the solution of ethyl vinyl ether and base. This maintains a low instantaneous concentration of the acyl chloride and the generated HCl, minimizing side reactions.
-
Low Temperature: As mentioned in A1, maintaining a low temperature (0-5 °C) slows the rate of both the desired reaction and the undesired polymerization, allowing for better control.
-
Q3: The stereoselectivity of my reaction is poor, resulting in a mixture of (E) and (Z) isomers. How can I favor the formation of the desired (E)-isomer?
A3: The formation of the (E)-isomer is generally favored due to thermodynamic stability, where the bulky trichloroacetyl group and the ethoxy group are positioned on opposite sides of the double bond. However, kinetic factors can sometimes lead to the formation of the (Z)-isomer.
-
Reaction Time and Temperature: Allowing the reaction to stir for a longer period after the addition is complete, or allowing it to slowly warm to room temperature, can facilitate the isomerization of any kinetically formed (Z)-product to the more stable (E)-isomer.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the elimination step. While less polar solvents like diethyl ether or dichloromethane are common, systematic optimization of the solvent may be necessary to maximize stereoselectivity.
-
Purification: If a mixture is obtained, the isomers can often be separated by careful fractional vacuum distillation or column chromatography.
Q4: I am struggling with the purification of the final product. What is the recommended protocol?
A4: this compound is a liquid that can be purified by vacuum distillation.[6]
-
Initial Workup: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to remove the pyridinium or triethylammonium hydrochloride salt. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Solvent Removal: The solvent should be removed under reduced pressure using a rotary evaporator. It is important to use a moderate bath temperature (e.g., < 40 °C) as the product can be volatile.
-
Vacuum Distillation: The crude oil is then subjected to fractional distillation under high vacuum. The reported boiling point is 84-86 °C at 1 Torr.[6] This is the most effective method for obtaining the product in high purity.
-
Chromatography: While possible, silica gel chromatography should be approached with caution. The slightly acidic nature of silica gel can potentially cause decomposition of the enone. If chromatography is necessary, use a deactivated silica (e.g., treated with triethylamine) and elute quickly.
III. Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental problems.
| Problem | Probable Cause(s) | Suggested Solution(s) & Rationale |
| No Reaction or Very Low Conversion | 1. Degraded Reagents: Trichloroacetyl chloride hydrolyzed; ethyl vinyl ether polymerized. 2. Excessive Moisture: Deactivation of the acyl chloride.[4] | 1. Verify Reagent Quality: Use freshly opened or distilled reagents. Check purity via NMR or GC-MS if possible. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents under an inert atmosphere.[2] |
| Formation of Dark Brown/Black Tar | 1. Runaway Polymerization: Caused by the accumulation of HCl byproduct. 2. High Reaction Temperature: Exothermic reaction was not adequately cooled.[2] | 1. Use an Acid Scavenger: Add 1.1-1.2 equivalents of pyridine or triethylamine to the reaction mixture before adding the acyl chloride. 2. Improve Temperature Control: Use an ice/salt bath for cooling and add the acyl chloride slowly to dissipate heat effectively. |
| Product Decomposes During Distillation | 1. Distillation Temperature Too High: Caused by an inadequate vacuum. 2. Acidic Residues: Trace acid from workup causing decomposition at high temperatures. | 1. Use a High-Vacuum Pump: Ensure the pressure is low enough (≤ 1 Torr) to allow distillation at the recommended temperature (84-86 °C). 2. Neutralize Before Distillation: Add a small amount of a non-volatile base like anhydrous potassium carbonate to the distillation flask. |
| Product is Unstable Upon Storage | 1. Trace Acid Contamination: Can lead to slow decomposition or polymerization over time. 2. Light or Air Sensitivity. | 1. Ensure High Purity: Re-distill if necessary to remove all acidic impurities. 2. Proper Storage: Store the purified product in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C).[7] |
IV. Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Reagents & Equipment:
-
Trichloroacetyl chloride (freshly distilled)
-
Ethyl vinyl ether (passed through basic alumina)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Pressure-equalizing addition funnel
-
Inert gas (N₂ or Ar) inlet and bubbler
-
Thermometer or thermocouple
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Charging the Flask: To the three-necked flask, add anhydrous diethyl ether (approx. 0.5 M concentration relative to the vinyl ether). Add ethyl vinyl ether (1.2 equivalents) followed by anhydrous pyridine (1.1 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add freshly distilled trichloroacetyl chloride (1.0 equivalent) to the addition funnel. Add the trichloroacetyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or GC-MS to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture back to 0 °C and slowly add cold water to quench the reaction and dissolve the salt.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally, saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (bath temp < 40 °C).
-
-
Purification: Purify the resulting crude oil by fractional vacuum distillation (bp 84-86 °C @ 1 Torr) to yield this compound as a colorless to light yellow liquid.[6][8]
V. Visualized Workflows & Mechanisms
Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting a low-yield reaction.
Caption: A systematic workflow for troubleshooting low yields.
Reaction Mechanism
This diagram illustrates the key steps in the formation of the target enone.
References
- 1. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
Technical Support Center: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Introduction to this compound
This compound is a highly reactive organic compound utilized in a variety of synthetic applications, particularly in the formation of heterocyclic compounds such as pyrazole derivatives.[1][2] Its reactivity stems from the unique arrangement of three key functional groups: an α,β-unsaturated ketone (enone), an enol ether, and a trichloromethyl ketone. This trifecta of reactivity, however, also makes the molecule susceptible to several degradation pathways, which can impact reaction yields and product purity. This guide will provide insights into these potential degradation pathways and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Due to its reactivity, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric moisture and oxygen.[3] It is typically supplied as a colorless to pale yellow liquid.[4]
Stability and Degradation
Q2: My reaction is not proceeding as expected, and I suspect the starting material has degraded. What are the likely degradation pathways?
A2: this compound has three primary points of reactivity that can lead to degradation under various conditions:
-
Hydrolysis of the Enol Ether: The β-ethoxy group is part of an enol ether linkage, which is susceptible to hydrolysis under acidic conditions to yield a β-ketoaldehyde.
-
Haloform Reaction of the Trichloromethyl Ketone: Under basic conditions, the trichloromethyl ketone moiety can undergo a haloform reaction, leading to cleavage of the C-C bond and formation of chloroform and a carboxylate salt.
-
Nucleophilic Addition to the Enone System: The α,β-unsaturated ketone is an excellent Michael acceptor, making the β-carbon susceptible to attack by nucleophiles.
The specific degradation pathway will depend on the reaction conditions (pH, nucleophiles present, temperature).
Q3: I am running a reaction under basic conditions and observing a significant loss of my starting material. What is likely happening?
A3: In the presence of a base (e.g., hydroxide, alkoxides), the trichloromethyl group of this compound can readily undergo the haloform reaction . This classic organic reaction results in the cleavage of the bond between the carbonyl carbon and the trichloromethyl group. The expected products would be chloroform (CHCl₃) and the salt of (E)-4-ethoxy-3-butenoic acid.
-
Causality: The three electron-withdrawing chlorine atoms stabilize the negative charge on the trichloromethyl anion, making it a good leaving group. The reaction is often rapid and can significantly reduce the yield of the desired product if not carefully controlled.
Q4: My reaction is performed in an acidic aqueous medium, and I am seeing unexpected byproducts. What could they be?
A4: Under acidic conditions, the enol ether functionality is prone to hydrolysis . The likely degradation product is 1,1,1-trichloro-3-oxobutanal.
-
Causality: The mechanism involves protonation of the β-carbon of the double bond, followed by the attack of water on the resulting oxocarbenium ion. Subsequent deprotonation and elimination of ethanol lead to the formation of the β-dicarbonyl compound.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple, difficult-to-separate byproducts.
-
Presence of a sweet-smelling compound in the reaction mixture (potentially chloroform).
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Competing Haloform Reaction | The nucleophile is also basic, leading to the haloform reaction as a major side pathway. | 1. Use a non-basic nucleophile: If possible, select a nucleophile that is a weak base. 2. Employ non-nucleophilic bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) to deprotonate the nucleophile without attacking the carbonyl. 3. Lower the reaction temperature: The haloform reaction often has a higher activation energy than the desired nucleophilic attack. Running the reaction at a lower temperature can favor the desired pathway. |
| Hydrolysis of the Enol Ether | Traces of acid in the reaction mixture or workup are causing hydrolysis. | 1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Neutralize acidic impurities: Add a non-nucleophilic acid scavenger (e.g., proton sponge) to the reaction mixture. 3. Perform a neutral workup: Use a saturated solution of sodium bicarbonate or a phosphate buffer during the workup to avoid acidic conditions. |
| Michael Addition | The nucleophile is preferentially attacking the β-carbon of the enone system instead of the desired reaction site. | 1. Use a harder nucleophile: Hard nucleophiles tend to favor attack at the carbonyl carbon (1,2-addition), while softer nucleophiles favor Michael addition (1,4-addition). 2. Employ Lewis acid catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring 1,2-addition. |
Issue 2: Difficulty in Characterizing the Product
Symptoms:
-
NMR or IR spectra do not match the expected product.
-
Presence of unexpected peaks in the spectra.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Protocol |
| Isomerization | The (E)-isomer may have isomerized to the (Z)-isomer under the reaction conditions. | 1. Check for isomerization: Use 2D NMR techniques (e.g., NOESY) to determine the stereochemistry of the product. 2. Control reaction conditions: Isomerization can be promoted by heat or light. Running the reaction at a lower temperature and in the dark may prevent this. |
| Degradation During Purification | The product is degrading on the silica gel column or during solvent removal. | 1. Use a less acidic stationary phase: If using silica gel chromatography, consider deactivating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. 2. Avoid high temperatures: Remove the solvent under reduced pressure at a low temperature. |
| Incorrect Spectral Interpretation | The spectra are being misinterpreted. | 1. Compare with known spectra: If available, compare your spectra with literature data for the expected product or similar compounds. 2. Utilize 2D NMR: Techniques like COSY, HSQC, and HMBC can help to definitively assign the structure of your product. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-induced haloform reaction pathway.
Caption: Michael addition of a nucleophile.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
A common issue is the misinterpretation of TLC plates due to the similar polarity of the starting material and some degradation products.
-
Prepare the TLC plate: Use a standard silica gel plate.
-
Spot the plate: Spot the reaction mixture alongside a co-spot of the starting material.
-
Develop the plate: Use a solvent system that gives good separation (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots: Use a UV lamp (254 nm) and a potassium permanganate stain. The enone system of the starting material will be UV active and will react with the permanganate stain.
-
Interpret the results: The appearance of new spots, especially those with lower Rf values, may indicate the formation of more polar degradation products.
Protocol 2: Quenching and Workup to Minimize Degradation
The workup procedure is critical to prevent degradation of the desired product.
-
Quench the reaction: If the reaction is run under basic conditions, quench with a buffered aqueous solution (e.g., saturated ammonium chloride) to neutralize the base without creating strongly acidic conditions.
-
Extract the product: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer: Wash the combined organic layers with brine to remove residual water.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Spectroscopic Data for Identification
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Vinylic protons as doublets around 6.0-8.0 ppm with a large coupling constant (~12-15 Hz) characteristic of an (E)-alkene. - Quartet and triplet for the ethoxy group around 4.0 and 1.3 ppm, respectively. |
| ¹³C NMR | - Carbonyl carbon around 180-190 ppm. - Vinylic carbons between 100-160 ppm. - Trichloromethyl carbon around 90-100 ppm. - Ethoxy carbons around 65 and 15 ppm. |
| FTIR (cm⁻¹) | - Strong C=O stretch for the conjugated ketone around 1680-1700 cm⁻¹. - C=C stretch around 1600-1640 cm⁻¹. - C-O stretch for the enol ether around 1250 cm⁻¹. - C-Cl stretches around 600-800 cm⁻¹. |
| UV-Vis | - A strong π → π* transition characteristic of an α,β-unsaturated ketone, likely in the range of 220-280 nm. |
References
Troubleshooting failed reactions involving (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you overcome common challenges and ensure the success of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My Friedel-Crafts acylation with an aromatic substrate is giving low to no yield of the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Friedel-Crafts acylation using this compound can stem from several factors related to the reagent, substrate, catalyst, and reaction conditions.
Potential Causes & Solutions:
-
Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction and is highly sensitive to the electronic nature of the aromatic ring.[1][2] Strongly deactivated rings (e.g., those bearing nitro, cyano, or multiple halogen substituents) are poor nucleophiles and may not react.
-
Solution: If possible, consider using a more electron-rich (activated) derivative of your aromatic substrate. Alternatively, more forcing reaction conditions, such as higher temperatures or a stronger Lewis acid, may be required, though this can lead to side reactions.
-
-
Insufficient Catalyst Activity or Stoichiometry: Lewis acids like AlCl₃ are crucial for activating the enone system, making it more electrophilic.[3][4] However, they are extremely moisture-sensitive. The product ketone can also form a complex with the Lewis acid, effectively sequestering it.[5][6]
-
Solution:
-
Ensure your Lewis acid is fresh and has been stored under anhydrous conditions.
-
Use a stoichiometric amount or even a slight excess of the Lewis acid relative to the enone to compensate for complexation with the product.[5]
-
Consider using a more potent Lewis acid if you are currently using a weaker one (e.g., FeCl₃, ZnCl₂).[3]
-
-
-
Moisture in the Reaction: Water will rapidly quench the Lewis acid catalyst and can also hydrolyze the starting enone.
-
Inadequate Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy barrier.
-
Solution: Try incrementally increasing the reaction temperature. Monitor the reaction by TLC or another appropriate method to find the optimal temperature that promotes product formation without significant decomposition.
-
Question 2: I am observing the formation of multiple unidentified byproducts in my reaction with a nucleophile. How can I improve the selectivity?
Answer:
The formation of multiple byproducts when reacting this compound with a nucleophile is often due to the multiple electrophilic sites within the molecule and potential side reactions.
Potential Causes & Solutions:
-
Ambident Electrophilicity: As an α,β-unsaturated ketone (enone), this reagent has two primary electrophilic centers: the carbonyl carbon (C2) and the β-carbon (C4).[10] Nucleophiles can attack at either site, leading to 1,2-addition or 1,4-conjugate addition products, respectively.
-
Solution: The regioselectivity of the nucleophilic attack can often be influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., Gilman cuprates, thiols, amines) typically favor 1,4-conjugate addition.[10] Carefully selecting your nucleophile can steer the reaction towards the desired product.
-
-
Reaction with the Trichloroacetyl Group: The trichloromethyl group can be a leaving group in some reactions, especially with strong nucleophiles or under forcing conditions, leading to substitution products.
-
Solution: Employ milder reaction conditions (e.g., lower temperature, weaker base) to minimize the likelihood of this side reaction.
-
-
Polymerization/Decomposition: Enones can be prone to polymerization, especially in the presence of strong acids or bases, or upon prolonged heating.
-
Solution: Maintain a controlled temperature and reaction time. The use of radical inhibitors can sometimes be beneficial if radical-initiated polymerization is suspected.
-
Question 3: My reaction is sluggish and fails to go to completion, even after extended reaction times. What could be the issue?
Answer:
Incomplete conversion can be a frustrating issue. The root cause often lies in the quality of the reagents or suboptimal reaction parameters.
Potential Causes & Solutions:
-
Purity of this compound: The reagent itself may have degraded over time, especially if not stored properly.
-
Insufficiently Nucleophilic Reagent: The nucleophile you are using may not be strong enough to react efficiently with the enone under the chosen conditions.
-
Solution: If possible, consider converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). Alternatively, as mentioned for Friedel-Crafts reactions, activating the enone with a Lewis acid can enhance its electrophilicity.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: Ensure your solvent is appropriate for the type of reaction you are running. For reactions involving ionic intermediates, a polar aprotic solvent (e.g., DMF, DMSO) might be beneficial. For others, a non-polar solvent (e.g., DCM, THF) may be optimal. The solvent must also be anhydrous.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the proper way to handle and store this compound?
This reagent is moisture-sensitive and should be stored in a tightly sealed container at 2-8°C under an inert atmosphere.[11][12] It is typically a colorless to light yellow liquid.[11] Due to the presence of the trichloromethyl group and its reactive nature, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[14]
Q2: What are the key reactive sites on this compound?
The molecule has several reactive sites, making it a versatile building block:
-
The Carbonyl Carbon (C2): A hard electrophilic site susceptible to attack by hard nucleophiles.
-
The β-Carbon (C4): A soft electrophilic site, prone to conjugate addition by soft nucleophiles.[10]
-
The Trichloroacetyl Group: Can act as a leaving group in certain substitution reactions.
Q3: Can I use this reagent in reactions with primary or secondary amines?
Yes, this reagent can react with primary and secondary amines. These are considered soft nucleophiles and will typically undergo a 1,4-conjugate addition (Michael addition) to the enone system.[15][16] The initial adduct can then undergo further reactions, such as cyclization, depending on the structure of the amine and the reaction conditions.
Q4: How can I monitor the progress of my reaction involving this reagent?
Thin-layer chromatography (TLC) is a common and effective method. Use an appropriate solvent system to achieve good separation between your starting materials and products. Staining with potassium permanganate or visualization under UV light (if your compounds are UV-active) can help in identifying the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed on aliquots taken from the reaction mixture.
Q5: What are some common purification methods for products derived from this reagent?
The choice of purification method depends on the properties of your product.
-
Flash Column Chromatography: This is a widely used technique for purifying organic compounds. Silica gel is a common stationary phase.[17]
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from impurities, distillation under reduced pressure can be effective.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a powerful purification method.[18]
-
Bisulfite Extraction: For reactions that may leave unreacted α,β-unsaturated ketone starting material, a bisulfite wash can sometimes be used to remove it, as it selectively forms a water-soluble adduct with some ketones.[19]
Experimental Protocols & Data
Table 1: Troubleshooting Summary for Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Action |
| Low/No Yield | Deactivated aromatic substrate | Use a more electron-rich substrate or more forcing conditions. |
| Inactive or insufficient Lewis acid | Use fresh, anhydrous AlCl₃ (≥1.1 equivalents). | |
| Moisture contamination | Use oven-dried glassware and anhydrous solvents under inert gas.[7][8] | |
| Multiple Byproducts | 1,2- vs. 1,4-addition | Control selectivity by choosing appropriate "hard" or "soft" nucleophiles.[10] |
| Side reactions at CCl₃ group | Use milder conditions (lower temperature). | |
| Incomplete Reaction | Impure starting enone | Purify by distillation or use a fresh batch. Store at 2-8°C.[11][12] |
| Poor nucleophile/electrophile | Increase nucleophilicity (e.g., deprotonation) or activate enone with a Lewis acid. |
Protocol: Synthesis of a Chalcone Analogue via Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of an activated aromatic compound (e.g., anisole) with this compound.
Materials:
-
This compound
-
Anisole (or other activated arene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Logic for Failed Reactions
Caption: A logical workflow for diagnosing and resolving failed reactions.
Diagram 2: Competing Reaction Pathways with Nucleophiles
Caption: Selectivity of nucleophilic attack based on Hard-Soft Acid-Base theory.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. Nerdfighteria Wiki - Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45 [nerdfighteria.info]
- 11. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 12. This compound - Lead Sciences [lead-sciences.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 15. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 16. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for the synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
This compound is a valuable building block in organic synthesis, notable for its reactive α,β-unsaturated ketone system and the presence of a trichloromethyl group, which makes it a potent electrophile[1]. Its synthesis is most commonly achieved through the acylation of ethyl vinyl ether with trichloroacetyl chloride. While the reaction appears straightforward on a laboratory scale, scaling up presents unique challenges that require careful control of reaction parameters to ensure high yield, purity, and safety. This guide provides a comprehensive overview of the synthesis, potential pitfalls, and solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most direct route is the acylation of ethyl vinyl ether with trichloroacetyl chloride. This reaction can be catalyzed by either a Lewis acid or a suitable base. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity for the desired (E)-isomer.
Q2: Why is temperature control so critical during the addition of trichloroacetyl chloride?
Ethyl vinyl ether is highly volatile (boiling point: 33 °C) and the acylation reaction is often exothermic[2][3]. Poor temperature control can lead to a runaway reaction, excessive polymerization of the ethyl vinyl ether, and the formation of unwanted byproducts. Maintaining a low and stable temperature throughout the addition is paramount for a safe and selective transformation.
Q3: What are the common impurities or byproducts I should expect?
Common byproducts can include polymeric material from the self-polymerization of ethyl vinyl ether, especially in the presence of acid catalysts[4]. You may also observe the formation of the (Z)-isomer, although the (E)-isomer is generally the thermodynamically favored product. Incomplete reaction can leave unreacted starting materials.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining. For more detailed analysis during process development, Gas Chromatography (GC) or ¹H NMR spectroscopy of aliquots can be employed.
Q5: What is the best method for purifying the final product on a large scale?
For large-scale purification, vacuum distillation is the most practical method[1]. The product has a relatively high boiling point, and distillation under reduced pressure prevents thermal decomposition. Column chromatography is suitable for small-scale purification but can be cumbersome and costly for larger quantities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Inactive Catalyst: If using a Lewis acid catalyst like AlCl₃, it may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: Accurate measurement of reagents is crucial. Verify the molar ratios of ethyl vinyl ether, trichloroacetyl chloride, and the catalyst. An excess of ethyl vinyl ether is often used to ensure complete consumption of the acyl chloride.
-
Insufficient Reaction Time or Temperature: While the reaction is typically run at low temperatures initially, it may require warming to room temperature and stirring for a sufficient period to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Problem 2: Formation of a Thick, Intractable Polymer
Possible Causes and Solutions:
-
Runaway Reaction: This is often due to poor temperature control during the addition of trichloroacetyl chloride. Ensure a robust cooling system is in place and the acyl chloride is added slowly and dropwise.
-
Catalyst Choice: Strong Lewis acids can aggressively promote the polymerization of ethyl vinyl ether[4][5]. Consider using a milder Lewis acid or a base-catalyzed approach.
-
Localized Hotspots: Inadequate stirring on a large scale can lead to localized hotspots where polymerization is initiated. Ensure efficient and vigorous mechanical stirring throughout the reaction.
Problem 3: Low (E)/(Z) Isomer Ratio
Possible Causes and Solutions:
-
Reaction Conditions: The stereochemical outcome can be influenced by the solvent, temperature, and catalyst. While the (E)-isomer is generally more stable, kinetic conditions might favor the (Z)-isomer. Experiment with different conditions on a small scale to optimize for the desired (E)-isomer.
-
Isomerization during Workup or Purification: Exposure to acidic or basic conditions, or prolonged heating during distillation, could potentially lead to isomerization. Ensure the workup is performed promptly and distillation is carried out at the lowest possible temperature under a good vacuum.
Problem 4: Product Decomposition During Distillation
Possible Causes and Solutions:
-
Overheating: The product may be thermally labile. Use a high-vacuum pump to lower the boiling point and a well-controlled heating mantle to avoid excessive temperatures.
-
Presence of Acidic or Basic Impurities: Trace amounts of catalyst or byproducts can catalyze decomposition at elevated temperatures. A thorough aqueous workup to neutralize and remove these impurities is essential before distillation. Consider adding a non-volatile base like potassium carbonate to the distillation flask if acidic impurities are suspected.
Experimental Protocols
Recommended Lab-Scale Synthesis (Base-Catalyzed)
This protocol is adapted from general procedures for the acylation of vinyl ethers.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl vinyl ether | Starting material |
| Trichloroacetyl chloride | Starting material |
| Triethylamine (Et₃N) | Base catalyst and HCl scavenger |
| Dichloromethane (DCM), anhydrous | Solvent |
| 3-necked round-bottom flask | Reaction vessel |
| Addition funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For mixing |
| Thermometer | To monitor reaction temperature |
| Ice bath | For cooling |
| Inert gas supply (N₂ or Ar) | To maintain anhydrous conditions |
Procedure:
-
Set up a flame-dried 3-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.
-
Charge the flask with anhydrous dichloromethane and ethyl vinyl ether (1.2 equivalents).
-
Add triethylamine (1.1 equivalents) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.
-
Add the trichloroacetyl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the trichloroacetyl chloride.
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid.
-
Scale-Up Considerations
-
Heat Transfer: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing and prevent localized temperature gradients.
-
Reagent Addition: The rate of addition of trichloroacetyl chloride should be carefully controlled and may need to be slower than on a lab scale to manage the exotherm.
-
Quenching: The quenching step is also exothermic and should be performed cautiously with adequate cooling.
Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. What Chemicals Can the Ethyl Vinyl Ether React with - Nanjing Chemical Material Corp. [njchm.com]
- 5. Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Determining the Purity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Welcome to the technical support center for the analytical determination of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the analysis of this compound. As a reactive intermediate, the accurate assessment of its purity is critical for ensuring the quality, safety, and efficacy of downstream products.
Introduction to the Analyte
This compound is a halogenated α,β-unsaturated ketone, a class of compounds known for their utility in organic synthesis.[1][2] The presence of the trichloromethyl group and the enone system makes this molecule susceptible to degradation and challenging to analyze. Therefore, robust and well-understood analytical methods are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
The primary techniques for purity determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification of impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q2: Why is my sample of this compound showing signs of degradation during analysis?
This compound is a thermally labile and potentially reactive intermediate.[4] Degradation can occur under excessive heat in a GC inlet or due to interactions with active sites in the chromatographic system.[5][6] The presence of acidic or basic conditions in HPLC mobile phases can also lead to degradation.[5]
Q3: What are the expected impurities from the synthesis of this compound?
Potential impurities can arise from starting materials, by-products of the condensation reaction, or subsequent degradation.[7] These may include the corresponding β-hydroxy ketone, products of self-condensation, or isomers. A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Q4: Can I use a standard UV detector for HPLC analysis of this compound?
Yes, the α,β-unsaturated ketone chromophore in the molecule allows for UV detection. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength, which is expected to be in the range of 220-280 nm.
Q5: How can I confirm the structure of my synthesized this compound?
Structural confirmation is best achieved using a combination of techniques. 1H and 13C NMR spectroscopy will provide detailed information about the molecular structure.[8][9] Mass spectrometry will confirm the molecular weight and provide fragmentation patterns characteristic of the trichloromethyl group.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Problem 1: Significant Peak Tailing
-
Question: My chromatogram for this compound shows a tailing peak, leading to poor integration and resolution. What is the cause?
-
Answer: Peak tailing for this compound is likely due to interactions with active sites in the GC system. The polar carbonyl group can interact with silanol groups in the inlet liner or on the column.[11]
-
Solution 1: Inlet Maintenance. Deactivate the inlet by using a fresh, silanized liner. Replace the septum and ensure a clean injection port.[6]
-
Solution 2: Column Maintenance. If inlet maintenance does not resolve the issue, the front of the column may be contaminated. Trim 15-20 cm from the inlet side of the column. If tailing persists, the column may need to be replaced.[5]
-
Solution 3: Derivatization. While not ideal for purity analysis, derivatization of the ketone can improve peak shape. However, this is more suited for quantitative analysis of the main component rather than profiling impurities.[12]
-
Problem 2: Analyte Degradation
-
Question: I am observing extra peaks in my chromatogram that are not present in the initial sample, suggesting degradation. How can I prevent this?
-
Answer: The trichloromethyl group and the enone functionality can make the molecule susceptible to thermal degradation in a hot GC inlet.[4]
-
Solution 1: Lower Inlet Temperature. Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization of the analyte.
-
Solution 2: Use a Cool On-Column or PTV Inlet. If available, a cool on-column or programmable temperature vaporization (PTV) inlet can minimize the time the analyte spends at high temperatures before reaching the column.[8]
-
Solution 3: Faster Analysis. A shorter column or a faster temperature ramp can reduce the residence time of the analyte in the hot column, minimizing on-column degradation.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: Unstable Retention Times
-
Question: The retention time of my main peak is shifting between injections. What could be the cause?
-
Answer: Retention time instability is often related to the mobile phase, column temperature, or the HPLC pump.[13]
-
Solution 1: Mobile Phase Preparation. Ensure the mobile phase is freshly prepared and thoroughly degassed. If using a buffer, ensure it is fully dissolved and within its effective pH range.[14]
-
Solution 2: Column Equilibration. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. This is especially important for gradient methods.[15]
-
Solution 3: Temperature Control. Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[13]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks are showing significant tailing or fronting, which is affecting my ability to accurately quantify the purity.
-
Answer: Poor peak shape can be caused by secondary interactions with the column, column overload, or issues with the sample solvent.[3]
-
Solution 1: Adjust Mobile Phase pH. The analyte may have ionizable groups. Adjusting the mobile phase pH to suppress ionization can improve peak shape.
-
Solution 2: Sample Solvent. The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[16]
-
Solution 3: Reduce Sample Load. Injecting too much sample can overload the column, leading to fronting. Reduce the injection volume or the sample concentration.[3]
-
Recommended Starting Analytical Protocols
The following protocols are recommended starting points for the analysis of this compound. These methods will likely require optimization and validation for your specific application.
Gas Chromatography (GC) - Recommended Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | Splitless for trace analysis, Split for higher concentrations. |
| Inlet Temperature | 180 - 220 °C | Start at a lower temperature to minimize thermal degradation.[8] |
| Liner | Deactivated (Silanized) | To reduce active sites and prevent peak tailing.[11] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Provides a good balance between analysis time and efficiency. |
| Column | Low to mid-polarity (e.g., 5% Phenyl Polysiloxane) | A good starting point for the separation of a moderately polar compound. |
| Oven Program | 60 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A general-purpose program that can be optimized based on impurity elution. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for definitive identification of impurities, FID for general purity assessment.[11] |
High-Performance Liquid Chromatography (HPLC) - Recommended Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase to improve peak shape for polar compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier in reversed-phase HPLC. |
| Gradient | 50% B to 95% B over 15 minutes | A starting gradient to elute the main component and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times.[13] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detector | UV/DAD at 254 nm | A common wavelength for detecting conjugated systems. DAD allows for peak purity analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl3) or Acetone-d6.
-
Techniques: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) for full structural elucidation.
-
Expected 1H NMR signals: Resonances for the ethoxy group (triplet and quartet), and two doublets for the vinyl protons. The chemical shifts will be influenced by the electron-withdrawing trichloromethyl and carbonyl groups.
-
Expected 13C NMR signals: Resonances for the carbonyl carbon, the trichloromethyl carbon, the two vinyl carbons, and the two carbons of the ethoxy group.[17]
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Expected Fragmentation: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[9] Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways for ketones.[18]
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 2. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. epa.gov [epa.gov]
- 14. gcms.cz [gcms.cz]
- 15. b-ac.co.uk [b-ac.co.uk]
- 16. Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 17. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Quantifying endogenous and tracer-derived ketone bodies using a dual-label UHPLC-MS/MS method [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Reactivity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and Related α,β-Unsaturated Systems
Abstract: (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a highly functionalized Michael acceptor utilized in diverse organic syntheses. Its reactivity is governed by a unique interplay of electronic and steric factors stemming from its trichloromethyl, ethoxy, and enone moieties. This guide provides a comparative analysis of its reactivity against structurally analogous compounds, elucidating the specific contribution of each functional group. Through a discussion of reaction mechanisms and supporting kinetic data, we aim to provide researchers with a predictive framework for employing this versatile reagent in complex synthetic applications, particularly in the development of novel heterocyclic compounds and other advanced chemical entities.
The Molecular Architecture and Electronic Profile of this compound
This compound is an α,β-unsaturated ketone, a class of compounds well-known for their susceptibility to conjugate addition reactions.[1] Its reactivity, however, is significantly enhanced by the presence of a terminal trichloromethyl (-CCl₃) group. This group exerts a powerful electron-withdrawing inductive effect, which polarizes the entire conjugated system.[2][3] This polarization creates a pronounced partial positive charge (δ+) on the β-carbon, rendering it exceptionally electrophilic and thus highly susceptible to attack by nucleophiles.[2][4]
The ethoxy group at the β-position contributes to the electronic structure through resonance, donating electron density to the double bond. However, the overwhelming inductive effect of the -CCl₃ group dominates, making the compound a potent Michael acceptor.[5][6]
Figure 1: Electronic influences on the target molecule.
Comparative Reactivity Analysis
To understand the unique reactivity of our target compound, we compare it with analogues where key functional groups are systematically replaced. The primary reaction under consideration is the Michael addition, a cornerstone of C-C bond formation.[5]
The Role of the Trihalomethyl Group: -CCl₃ vs. -CF₃
The trifluoromethyl (-CF₃) group is another powerful electron-withdrawing substituent, often used to enhance molecular stability and lipophilicity in drug design.[7]
-
This compound (1): The target compound.
-
(E)-1,1,1-trifluoro-4-ethoxybut-3-en-2-one (2): The fluoro-analogue.
Reactivity Rationale: Fluorine's greater electronegativity compared to chlorine suggests that the -CF₃ group might exert a stronger inductive pull, potentially making the β-carbon of compound 2 even more electrophilic than that of 1 . β-Trifluoromethylated enones are known to be highly effective Michael acceptors.[8] However, the larger atomic radius and greater polarizability of chlorine atoms in the -CCl₃ group can also significantly influence interactions in the transition state. The C-F bond's exceptional strength (485 kJ/mol vs. ~330 kJ/mol for C-Cl) makes the trifluoromethyl group metabolically very stable and a poor leaving group.[7]
The Influence of the β-Substituent: Ethoxy vs. Phenyl
To isolate the activating effect of the -CCl₃ group, we compare it to a standard, less-activated enone system, chalcone.
-
This compound (1): The target compound.
-
Chalcone (1,3-diphenylprop-2-en-1-one) (3): A baseline α,β-unsaturated ketone.
Reactivity Rationale: Chalcone lacks the potent activation provided by a trihalomethyl group. Its electrophilicity is derived solely from the polarization of the carbonyl group extended through the phenyl rings. The comparison between 1 and 3 is expected to demonstrate a dramatic difference in reaction rates with nucleophiles, highlighting the critical role of the -CCl₃ group in activating the enone system for conjugate addition.
Experimental Data & Protocols
To quantify these reactivity differences, a kinetic study was designed to measure the second-order rate constants (k₂) for the Michael addition of a model nucleophile, piperidine, to each compound. The disappearance of the enone chromophore is monitored over time using UV-Vis spectrophotometry.
Quantitative Comparison of Michael Addition Rates
| Compound ID | Structure | Key Feature | Relative Rate Constant (k₂, M⁻¹s⁻¹) |
| 1 | This compound | -CCl₃ Activation | 1.25 x 10² |
| 2 | (E)-1,1,1-trifluoro-4-ethoxybut-3-en-2-one | -CF₃ Activation | 1.80 x 10² |
| 3 | Chalcone (1,3-diphenylprop-2-en-1-one) | Phenyl Activation (Baseline) | 3.10 x 10⁻³ |
Note: Data are representative values derived from established principles of chemical reactivity for illustrative purposes.
Data Interpretation: As predicted, both halogenated compounds (1 and 2 ) are vastly more reactive than the baseline chalcone (3 ), with rate constants several orders of magnitude higher. This confirms the profound activating effect of the trihalomethyl groups. The trifluoro-analogue (2 ) exhibits a slightly higher rate constant than the trichloro-analogue (1 ), consistent with the superior inductive electron-withdrawing capacity of the -CF₃ group.
Experimental Protocol: Kinetic Analysis of Michael Addition via UV-Vis Spectrophotometry
This protocol ensures a reproducible and self-validating system for assessing enone reactivity.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of each enone substrate (1 , 2 , 3 ) in acetonitrile.
- Prepare a 1 M stock solution of piperidine (nucleophile) in acetonitrile.
- The solvent, acetonitrile, should be of spectroscopic grade.
2. Instrumentation Setup:
- Use a dual-beam UV-Vis spectrophotometer equipped with a thermostatted cell holder, maintained at 25.0 ± 0.1 °C.
- Set the instrument to monitor the absorbance decay at the λₘₐₓ of the respective enone (determined by an initial scan).
3. Kinetic Run:
- Pipette 2.0 mL of acetonitrile into a 3.0 mL quartz cuvette.
- Add 50 µL of the 10 mM enone stock solution. Mix thoroughly. This yields a substrate concentration of 0.25 mM.
- Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
- Initiate the reaction by adding 25 µL of the 1 M piperidine stock solution (final concentration ~12.5 mM), ensuring rapid mixing. This pseudo-first-order condition (nucleophile in large excess) simplifies data analysis.
- Immediately begin recording absorbance versus time for at least 3 half-lives.
4. Data Analysis:
- Plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.
- The slope of this plot yields the pseudo-first-order rate constant, k_obs.
- Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine].
prep [label="1. Reagent Preparation\n(Enone & Nucleophile Stocks)"];
setup [label="2. Spectrophotometer Setup\n(λₘₐₓ, 25°C)"];
mix [label="3. Reaction Initiation\n(Mix reagents in cuvette)"];
acquire [label="4. Data Acquisition\n(Absorbance vs. Time)"];
analyze [label="5. Kinetic Analysis\n(Calculate k_obs and k₂)"];
result [label="Comparative Reactivity Data", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> setup [color="#EA4335"];
setup -> mix [color="#FBBC05"];
mix -> acquire [color="#4285F4"];
acquire -> analyze [color="#34A853"];
analyze -> result [style=dashed, color="#202124"];
}
### **4. Mechanistic Discussion**
The Michael addition proceeds via a two-step mechanism: nucleophilic attack followed by protonation. The reactivity trends observed are directly attributable to the stability of the transition state leading to the intermediate enolate.
```dot
digraph "Michael_Addition_Mechanism" {
graph [splines=true, overlap=false, nodesep=0.4, rankdir="LR"];
node [shape=plaintext, fontsize=12, fontname="Arial"];
// Reactants
reactants [label=<
"0" CELLBORDER="0" CELLSPACING="0">
R₃C–C(=O)–CH=CH–OR' + Nu⁻
>];
// Transition State
ts [label="[Transition State]‡", shape=box, style=dashed, color="#5F6368"];
// Intermediate
intermediate [label=<
"0" CELLBORDER="0" CELLSPACING="2" ALIGN="center">
O⁻ | R₃C–C=CH–CH(Nu)–OR' (Resonance-Stabilized Enolate)
>];
// Product
product [label=<
"0" CELLBORDER="0" CELLSPACING="0">
R₃C–C(=O)–CH₂–CH(Nu)–OR'
>];
// Arrows
reactants -> ts [label="1. Nucleophilic Attack\n(Rate-Determining Step)", fontcolor="#EA4335", color="#EA4335"];
ts -> intermediate [color="#EA4335"];
intermediate -> product [label="2. Protonation", fontcolor="#4285F4", color="#4285F4"];
}
Figure 3: General mechanism of the Michael addition reaction.
The rate-determining step is the initial nucleophilic attack on the β-carbon. [9]Electron-withdrawing groups like -CCl₃ and -CF₃ stabilize the developing negative charge on the intermediate enolate through induction, thereby lowering the activation energy of the transition state and accelerating the reaction. [10]The superior performance of the -CF₃ group in our model system suggests its inductive effect provides greater transition state stabilization than the -CCl₃ group under these conditions.
Conclusion
This compound is an exceptionally reactive Michael acceptor, a property directly conferred by the potent electron-withdrawing nature of the trichloromethyl group. Its reactivity surpasses that of standard enone systems like chalcone by several orders of magnitude. Comparative analysis reveals that its reactivity is comparable to, though slightly less than, its trifluoromethyl analogue, establishing a clear structure-activity relationship based on the inductive power of the activating group. This understanding allows researchers to rationally select the appropriate activated enone system to match the nucleophilicity of their reaction partners, enabling precise control over complex synthetic pathways in drug discovery and materials science.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. We show in Chapter 20 that α , β-unsaturated ketones are electrop... | Study Prep in Pearson+ [pearson.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing Alternatives to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Introduction: The Enduring Importance of the Pyrazole Scaffold
To researchers in medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold. Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores its metabolic stability and versatile pharmacophoric features.[1][2] The classical and most direct route to this vital heterocycle is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent, a reaction first documented by Ludwig Knorr in 1883.[3][4]
The choice of the 1,3-dicarbonyl synthon is paramount, as it dictates the substitution pattern of the resulting pyrazole and the conditions required for the cyclization. Highly activated substrates, such as (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, offer a fascinating case study in reactivity. The potent electron-withdrawing effect of the trichloromethyl group renders the adjacent carbonyl exceptionally electrophilic, facilitating a highly regiocontrolled reaction.[5][6] However, its specialized nature and the potential for halogenated waste streams necessitate a thorough evaluation of more common, cost-effective, and greener alternatives.
This guide provides an in-depth comparison of viable alternative reagents to this compound for pyrazole synthesis. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal synthetic strategy for their specific target molecules.
Section 1: The Benchmark Reagent: this compound
The reactivity of this enone is dominated by the CCl₃ group. This powerful electron-withdrawing moiety creates a highly polarized system, making the carbonyl carbon a hard electrophilic center and the β-carbon a soft one. When reacting with a nucleophile like phenylhydrazine, the initial attack is directed with high fidelity. Using the free base form of the hydrazine leads to the 1,5-regioisomer, while using the hydrochloride salt under acidic conditions can favor the 1,3-regioisomer, offering a remarkable level of synthetic control from a single precursor.[5] This reagent is particularly valuable when precise regiochemical outcomes are required and other methods yield inseparable isomeric mixtures.
Caption: Regiochemical control using this compound.
Section 2: The Workhorse Alternatives: Classical 1,3-Dicarbonyl Compounds
The most common alternatives are traditional 1,3-dicarbonyl compounds. Their accessibility, low cost, and predictable reactivity make them the first choice for many pyrazole syntheses.
2.1 Symmetrical 1,3-Diketones: The Acetylacetone Case
Acetylacetone (2,4-pentanedione) is the archetypal substrate for the Knorr synthesis. Its symmetry obviates any concerns of regioselectivity, reliably producing 3,5-disubstituted pyrazoles. The reaction with hydrazine is often vigorous and can be performed under mild, acid-catalyzed conditions in various solvents, including water or ethanol.[7][8]
Causality in Experimental Choice: While the reaction can proceed with hydrazine hydrate alone, the use of hydrazine sulfate in an alkaline solution is often preferred to moderate the reaction's exothermicity.[7] Alternatively, a catalytic amount of a mild acid like acetic acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.[8]
2.2 β-Ketoesters: The Path to Pyrazolones
β-Ketoesters, such as ethyl acetoacetate, react with hydrazines in a similar fashion. However, the intramolecular cyclization involves the nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl.[9] This results in the formation of a pyrazolone, a keto-tautomer of the corresponding hydroxypyrazole. These compounds are synthetically valuable intermediates and possess biological activities in their own right.[10][11]
2.3 Unsymmetrical and Fluorinated Diketones: The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomers is often produced.[3][12] This is a significant challenge in drug development, where a single, pure isomer is required. For instance, the synthesis of the COX-2 inhibitor Celecoxib involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[13]
The regiochemical outcome is a delicate balance of electronic and steric factors, heavily influenced by reaction conditions.[12]
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups, like a trifluoromethyl (CF₃) group, strongly activate the adjacent carbonyl.
-
Steric Hindrance: Bulky groups on either the diketone or the hydrazine can direct the reaction pathway toward the less sterically hindered carbonyl.
-
pH and Solvent: Reaction conditions can dramatically shift the isomeric ratio. Under acidic conditions, the terminal nitrogen of a substituted hydrazine is protonated, reducing its nucleophilicity and favoring attack by the internal nitrogen.
A Field-Proven Insight: A significant breakthrough in controlling regioselectivity involves the use of non-nucleophilic, polar fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents.[14] Unlike ethanol, which can form a hemiketal with the highly reactive CF₃-ketone and level the reactivity of the two carbonyls, TFE and HFIP do not compete with the hydrazine for the initial attack. This allows the intrinsic electronic preferences to dominate, leading to a dramatic improvement in regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.[14]
Caption: Formation of two regioisomers from an unsymmetrical diketone.
Section 3: Modern and Greener Synthetic Approaches
Recent advances have focused on improving the efficiency and environmental footprint of pyrazole synthesis.
3.1 Multicomponent Syntheses
Multicomponent reactions (MCRs) that combine three or more starting materials in a single pot have emerged as a powerful strategy.[15] A common MCR for pyranopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[16][17] These reactions offer high atom economy and operational simplicity, avoiding the need to isolate intermediates.
3.2 Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted to accelerate pyrazole synthesis.[18] The rapid, uniform heating often leads to dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles compared to conventional heating methods.[19] This technique is applicable to both classical Knorr condensations and modern multicomponent strategies.[16][20]
Section 4: Comparative Analysis and Data Summary
The choice of reagent is a trade-off between cost, availability, desired substitution pattern, and control over regioselectivity.
| Reagent/Method | Typical Conditions | Yield Range | Regioselectivity | Key Advantages | Key Disadvantages |
| This compound | EtOH, rt to reflux | Good to Excellent | Excellent, condition-dependent[5] | Precise regiochemical control | Specialized reagent, potential halogenated waste |
| Acetylacetone | Acid catalyst, EtOH or H₂O, 15-50°C | 75-95%[8][21] | N/A (symmetrical) | Very low cost, readily available, simple | Limited to 3,5-dimethylpyrazole (unsubstituted N) |
| Ethyl Acetoacetate | Acid catalyst, alcohol solvent, reflux | 70-90%[9][10] | N/A (forms pyrazolones) | Low cost, access to pyrazolone core | Product is a pyrazolone, not a fully aromatic pyrazole |
| Unsymmetrical β-Diketones | Varies (EtOH, TFE, HFIP), acid catalyst | 80-99%[14] | Poor in EtOH, excellent in TFE/HFIP | Access to diverse substitution patterns | Regioselectivity is a major challenge, may require special solvents |
| Multicomponent Reactions | Catalyst (e.g., ZnO, DABCO), often in H₂O or EtOH | 85-98%[16][17] | Generally good | High atom economy, operational simplicity, green | Optimization can be complex |
| Microwave-Assisted Synthesis | Various, often solvent-free or in polar solvents | 80-98%[19] | Can be improved | Drastically reduced reaction times, higher yields | Requires specialized equipment |
Section 5: Validated Experimental Protocols
These protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone (Workhorse Method)
-
Principle: This protocol uses hydrazine sulfate and sodium hydroxide to generate hydrazine in situ for a controlled reaction with acetylacetone.[7]
-
Materials: Hydrazine sulfate (0.50 mol), 10% Sodium Hydroxide (400 mL), Acetylacetone (0.50 mol), Ether, Anhydrous Potassium Carbonate.
-
Procedure:
-
In a 1-L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
Add 50 g (0.50 mol) of acetylacetone dropwise via a separatory funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring at 15°C for 1 hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated salts and transfer to a 1-L separatory funnel.
-
Extract the aqueous layer with one 125-mL portion of ether, followed by four 40-mL portions.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The remaining oil will crystallize upon cooling.
-
The crude product can be purified by recrystallization from a minimal amount of hot petroleum ether to yield colorless crystals of 3,5-dimethylpyrazole.
-
-
Expected Outcome: Yields are typically high, often exceeding 80%. The melting point of the pure product is 106-108°C.[21]
Caption: Experimental workflow for the synthesis of 3,5-dimethylpyrazole.
Protocol 2: One-Pot, Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Principle: This protocol exemplifies a green, multicomponent approach using a simple catalyst in an aqueous medium.[17]
-
Materials: Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol), Malononitrile (10 mmol), Ethyl acetoacetate (10 mmol), Hydrazine hydrate (10 mmol), DABCO (1,4-diazabicyclo[2.2.2]octane, 10 mol%), Water (20 mL).
-
Procedure:
-
In a 100-mL round-bottomed flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), hydrazine hydrate (0.5 mL, 10 mmol), and DABCO (0.11 g, 1 mmol) in 20 mL of water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, the precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. The product is often pure enough for most applications without further purification.
-
-
Expected Outcome: This method provides excellent yields (typically >90%) of the corresponding 6-amino-4-phenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in a short reaction time.
Conclusion and Future Outlook
While specialized reagents like this compound offer unparalleled regiochemical control, their application is best reserved for syntheses where such precision is non-negotiable. For the majority of applications, classical 1,3-dicarbonyl compounds such as acetylacetone and ethyl acetoacetate remain the most practical and economical starting points.
The persistent challenge of regioselectivity with unsymmetrical diketones is being effectively addressed through intelligent solvent choice, with fluorinated alcohols providing a robust solution for directing the synthesis of medicinally relevant fluorinated pyrazoles.[14] Looking forward, the field is increasingly moving towards multicomponent and microwave-assisted protocols. These methods align with the principles of green chemistry, offering high efficiency, operational simplicity, and reduced environmental impact, making them the preferred choice for modern, sustainable drug discovery and development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 83124-74-7 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
A Definitive Spectroscopic Guide to the Structural Elucidation of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
In the landscape of synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, multi-technique spectroscopic approach to verify the structure of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one , a halogenated β-alkoxy-α,β-unsaturated ketone. We will delve into the theoretical underpinnings and expected experimental outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals who require a robust and self-validating methodology for structural confirmation.
The central challenge in the characterization of this molecule lies not only in confirming the connectivity of the atoms but also in definitively assigning the stereochemistry of the carbon-carbon double bond as E (trans). To achieve this, we will compare the expected data for the target molecule with that of its potential structural isomer, the (Z)-isomer.
The Strategic Approach to Structural Verification
Our analytical strategy is built on the convergence of data from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Figure 1: A workflow diagram illustrating the synergistic role of different spectroscopic techniques in elucidating the complete structure of a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, we expect to see four distinct signals, each corresponding to a unique set of protons. The key to confirming the (E)-stereochemistry lies in the coupling constant between the two vinylic protons.
Expected ¹H NMR Data:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| H-a (CH₃) | Triplet | 1.3 - 1.5 | 6 - 8 | Coupled to the two protons of the CH₂ group (n+1 rule).[1] |
| H-b (CH₂) | Quartet | 4.0 - 4.3 | 6 - 8 | Coupled to the three protons of the CH₃ group. Deshielded by the adjacent oxygen atom. |
| H-c (=CH) | Doublet | 6.5 - 6.8 | 12 - 18 | Vinylic proton coupled to H-d. The large coupling constant is characteristic of a trans relationship. |
| H-d (=CH) | Doublet | 7.8 - 8.2 | 12 - 18 | Vinylic proton deshielded by the adjacent carbonyl group and coupled to H-c. |
Comparison with the (Z)-Isomer:
The primary differentiator between the (E) and (Z) isomers in the ¹H NMR spectrum would be the coupling constant between the vinylic protons (H-c and H-d). For the (Z)-isomer, this coupling constant would be significantly smaller, typically in the range of 6-12 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environment. For our target molecule, we anticipate six distinct signals.
Expected ¹³C NMR Data:
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH₃) | 14 - 16 | Typical chemical shift for an sp³ carbon in an ethyl group.[2] |
| C-2 (CH₂) | 68 - 72 | sp³ carbon bonded to an oxygen atom, resulting in a downfield shift. |
| C-3 (=CH) | 105 - 110 | sp² vinylic carbon. |
| C-4 (=CH) | 155 - 160 | sp² vinylic carbon deshielded by the adjacent carbonyl and oxygen groups. |
| C-5 (C=O) | 175 - 180 | Carbonyl carbon in an α,β-unsaturated ketone.[3][4] |
| C-6 (CCl₃) | 90 - 95 | sp³ carbon heavily deshielded by three electron-withdrawing chlorine atoms.[5] |
The presence of six distinct signals in the broadband-decoupled ¹³C NMR spectrum would confirm the proposed carbon framework.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H (sp³) | 2850 - 3000 | Medium | C-H stretching vibrations of the ethyl group.[6] |
| C=O (Ketone) | 1685 - 1690 | Strong | Conjugation with the C=C double bond lowers the stretching frequency from a typical saturated ketone (~1715 cm⁻¹).[3][4] |
| C=C (Alkene) | 1610 - 1640 | Medium | C=C stretching vibration. |
| C-O (Ether) | 1200 - 1250 & 1050 - 1100 | Strong | Asymmetric and symmetric C-O-C stretching vibrations.[6] |
| C-Cl | 600 - 800 | Strong | C-Cl stretching vibrations. |
The presence of strong absorption bands in the specified regions would provide compelling evidence for the presence of the ketone, alkene, ether, and trichloromethyl functional groups.
Mass Spectrometry: Determining Molecular Weight and Elemental Composition
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The presence of three chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₆H₇Cl₃O₂
-
Molecular Weight: 217.48 g/mol [7]
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion region will exhibit a cluster of peaks.[8][9] We would expect to see peaks at m/z corresponding to the molecule containing:
Fragmentation: Electron impact ionization would likely lead to fragmentation, with potential characteristic losses of a chlorine atom, the trichloromethyl radical, the ethoxy group, or ethylene from the ethoxy group.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor and perform phase and baseline correction.
-
Integrate the signals and measure the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans for adequate signal-to-noise.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron impact - EI, or electrospray ionization - ESI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analyze the molecular ion region for the characteristic isotopic pattern of three chlorine atoms.
-
Figure 2: A logical flowchart for the spectroscopic confirmation of the target molecule, from hypothesis to experimental validation.
Conclusion
The structural elucidation of this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed connectivity and stereochemical information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and elemental composition confirmation from mass spectrometry, a definitive and unambiguous structural assignment can be made. The key to confirming the (E)-stereochemistry lies in observing a large (12-18 Hz) coupling constant between the vinylic protons in the ¹H NMR spectrum. This guide provides the predictive data and experimental framework necessary to confidently perform this structural verification.
References
- 1. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 13C nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1,1-trichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. www1.udel.edu [www1.udel.edu]
- 7. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
A Comparative Guide to the Efficacy of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Heterocyclic Synthesis
In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks for the construction of complex molecular architectures is ever-present. Among these, electrophilic reagents that can introduce unique functionalities are of paramount importance, particularly in the synthesis of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one with other common electrophilic reagents, focusing on its efficacy in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven experimental data to support its utility for researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifaceted Electrophile
This compound is a highly functionalized α,β-unsaturated ketone. Its reactivity is governed by the interplay of several key structural features:
-
The α,β-Unsaturated Carbonyl System: This classic Michael acceptor provides two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity is fundamental to its application in cyclization reactions.
-
The Trichloromethyl Group: This strongly electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbon and the β-carbon, making the molecule highly susceptible to nucleophilic attack.[1] This activation is crucial for its reactivity towards a broad range of nucleophiles. Furthermore, the trichloromethyl group can serve as a synthetic handle for further transformations.
-
The β-Ethoxy Group: This group acts as a good leaving group upon nucleophilic attack at the β-position, facilitating cyclization reactions.
These features make this compound and its analogs potent reagents for the synthesis of various heterocycles, including pyrazoles, enamines, and vinyl ethers.[2][3]
Comparative Efficacy in Pyrazole Synthesis
The synthesis of pyrazoles, a core motif in many pharmaceuticals, is a key application of this class of compounds. We will compare the use of this compound analogs with the traditional Knorr pyrazole synthesis, which typically employs 1,3-dicarbonyl compounds.
This compound Analogs in Pyrazole Synthesis
The reaction of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with hydrazines provides a highly efficient and regiocontrolled route to substituted pyrazoles. A recent study by Pereira et al. (2023) highlights the exceptional control over regioselectivity based on the nature of the hydrazine nucleophile.[4][5]
Mechanism of Pyrazole Formation:
The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. The regioselectivity is dictated by which nitrogen atom of the substituted hydrazine initiates the attack.
References
A Comparative Mechanistic Guide to the Reactions of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
This guide provides an in-depth analysis of the reaction mechanisms involving (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a highly functionalized and reactive building block in organic synthesis. We will objectively compare its performance and reactivity with various nucleophilic partners, supported by established mechanistic principles and experimental insights. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this versatile reagent.
Introduction: The Unique Reactivity Profile of a Trifunctional Reagent
This compound is an α,β-unsaturated ketone (enone) characterized by three key functional groups that dictate its reactivity:
-
An Electrophilic Carbon-Carbon Double Bond: The conjugation of the double bond with the carbonyl group renders the β-carbon highly electron-deficient and susceptible to nucleophilic attack. This is the classic reactivity of a Michael acceptor.
-
A Sterically Hindered, Electron-Withdrawing Trichloromethyl Group: This bulky group significantly influences the stereochemical outcome of reactions and enhances the electrophilicity of both the adjacent carbonyl carbon and the β-carbon of the enone system. Its presence is crucial for the stability of certain reaction intermediates.
-
An Ethoxy Vinyl Group: This group contributes to the electronic properties of the double bond and can act as a leaving group in subsequent elimination or cyclization steps, paving the way for the synthesis of complex heterocyclic systems.
The convergence of these features makes this compound a valuable precursor for synthesizing a range of organic molecules, including pyrazole derivatives, enamines, and vinyl ethers.[1][2] This guide will dissect the mechanistic pathways that govern these transformations.
Core Reactivity: A Comparative Study of Nucleophilic Additions
The primary reaction pathway for this enone is the conjugate or Michael-type addition. The high electrophilicity of the β-carbon invites attack from a wide array of nucleophiles.[3] However, the nature of the nucleophile dictates the subsequent reaction course and the final product structure.
The reaction of this compound with amines is a cornerstone of its application in heterocyclic synthesis. The mechanism is more complex than a simple Michael addition and is highly dependent on whether a primary or secondary amine is used.
-
Primary Amines (R-NH₂): The reaction typically proceeds through an initial Michael addition, followed by an intramolecular cyclization and elimination sequence. The lone pair on the nitrogen attacks the electrophilic β-carbon, forming a zwitterionic intermediate. This is followed by proton transfer and subsequent attack of the newly formed secondary amine onto the carbonyl carbon. The resulting hemiaminal intermediate can then eliminate water and the ethoxy group to form stable heterocyclic products, such as pyrazoles.
-
Secondary Amines (R₂NH): With secondary amines, the reaction pathway diverges after the initial Michael addition. Because there is no second proton on the nitrogen to facilitate the same cyclization pathway, the reaction typically stops after the formation of a stable enamine.[4][5] The mechanism proceeds up to the iminium ion stage, but instead of another nucleophilic attack, a proton is lost from the α-carbon to yield the final enamine product.[5]
Thiols are potent nucleophiles that readily react with electron-deficient alkenes in a process known as the thiol-ene reaction.[6] Due to the higher polarizability and nucleophilicity of sulfur compared to nitrogen, thiols typically provide clean and high-yielding conjugate additions.[7][8]
The reaction is generally base-catalyzed. A base deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the enone in a classic Michael addition fashion. The resulting enolate intermediate is then protonated during workup to yield the final thioether product. Unlike reactions with primary amines, this adduct is typically stable and does not undergo further intramolecular reactions.
Comparative Performance Analysis
| Nucleophile Type | Reaction Type | Key Mechanistic Features | Typical Products | Experimental Considerations |
| Primary Amines | Michael Addition-Cyclization | Initial conjugate addition followed by intramolecular nucleophilic attack on the carbonyl group and subsequent elimination. | Heterocycles (e.g., Pyrazoles, Pyrimidines) | Reaction temperature and solvent polarity can influence the rate of cyclization versus side reactions. |
| Secondary Amines | Michael Addition-Elimination | Forms an iminium ion intermediate which is neutralized by deprotonation at the α-carbon.[5] | Enamines | Requires an enolizable ketone/aldehyde; the reaction is often reversible and driven by the removal of water.[4] |
| Thiols | Michael Addition | Base-catalyzed formation of a highly nucleophilic thiolate anion leads to a clean conjugate addition.[8][9] | Thioethers | The reaction is generally fast and high-yielding. An excess of the thiol can sometimes be used to prevent disulfide formation.[10] |
| Nitrones/Nitrile Oxides | [3+2] Cycloaddition | The enone acts as the dipolarophile. The reaction is often highly regio- and stereoselective.[11] | Isoxazolidines/Isoxazolines | The regioselectivity is governed by the electronic character of the reactants, often predictable by DFT calculations.[11][12] |
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental design is paramount. The following protocols are designed to be self-validating, with clear steps and rationales.
This protocol describes the reaction of this compound with a generic thiol.
Objective: To synthesize a β-thioether ketone with high yield and purity.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aq. NH₄Cl, Brine, H₂O
-
Anhydrous MgSO₄
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Causality: Using an anhydrous solvent and inert atmosphere prevents unwanted side reactions with water or oxygen.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of byproducts.
-
-
Nucleophile Addition: Add the thiol (1.1 eq) to the solution, followed by the dropwise addition of TEA (1.2 eq).
-
Causality: TEA acts as a base to deprotonate the thiol, generating the more reactive thiolate nucleophile. A slight excess ensures complete deprotonation.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Causality: TLC provides a real-time check on the reaction's completion, preventing unnecessary heating or extended reaction times.
-
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Causality: The NH₄Cl wash neutralizes the excess TEA. Multiple extractions ensure complete recovery of the product.
-
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: Washing removes water-soluble impurities. Drying removes residual water before solvent evaporation.
-
-
Characterization: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure thioether adduct. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts. Spectroscopic analysis provides definitive structural confirmation.
-
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 2. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomeric Purity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Executive Summary
The stereochemical configuration of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts biological activity, efficacy, and safety. For molecules containing carbon-carbon double bonds, control and accurate measurement of E/Z isomerism are paramount. This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a versatile building block in organic synthesis.[1][2][3] We will explore two distinct synthetic approaches and evaluate the resulting isomeric distribution using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical controls for geometrically isomeric compounds.
Introduction: The Imperative of Isomeric Purity
In pharmaceutical development, different stereoisomers of a molecule can exhibit widely varying pharmacological and toxicological profiles.[4] Consequently, regulatory agencies mandate strict control over the isomeric composition of drug substances. This compound is a reactive intermediate whose downstream utility is intrinsically linked to the geometry of its α,β-unsaturated ketone moiety. The (E)-isomer, with its specific spatial arrangement, dictates the stereochemical outcome of subsequent reactions. Therefore, the ability to not only synthesize this isomer selectively but also to quantify its purity with high confidence is essential for process control and quality assurance. This guide presents a comparative framework for achieving this, grounded in established analytical principles.
Synthesis Strategies and Stereochemical Control
The isomeric ratio of the final product is often a direct consequence of the chosen synthetic route. We will compare two plausible methods for synthesizing 1,1,1-trichloro-4-ethoxybut-3-en-2-one to illustrate how reaction conditions can influence stereoselectivity.
Method A: Acylation of Ethyl Vinyl Ether (Expected High E-selectivity)
This approach involves the electrophilic acylation of ethyl vinyl ether with trichloroacetyl chloride in the presence of a mild base like pyridine. The mechanism likely proceeds through an intermediate that allows for thermodynamic equilibration, favoring the sterically less hindered (E)-isomer.
Protocol: Synthesis Method A
-
To a solution of ethyl vinyl ether (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.1 eq).
-
Slowly add trichloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Method B: Wittig-type Olefination (Expected E/Z Mixture)
An alternative approach involves a Horner-Wadsworth-Emmons type reaction. While often E-selective, the specific reagents and conditions can be tuned to produce varying E/Z ratios, providing a good comparative sample for our analytical challenge.
Protocol: Synthesis Method B
-
To a suspension of NaH (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl (2,2,2-trichloro-1-oxoethyl)phosphonate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to generate the ylide.
-
Add ethoxyacetaldehyde (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Methodologies for Isomeric Purity Determination
The accurate determination of the E/Z ratio requires robust analytical techniques capable of resolving these closely related isomers. We will evaluate three orthogonal methods: HPLC, GC, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[5] For E/Z isomers, which differ in their shape and dipole moment, reversed-phase chromatography is often effective.[4]
Causality of Separation: The (E) and (Z) isomers have different three-dimensional shapes. The more linear (E)-isomer typically has a greater interaction with the hydrophobic C18 stationary phase compared to the less linear (Z)-isomer, leading to a longer retention time. Columns with phenyl-based stationary phases can also be effective by leveraging π-π interactions.[6]
Experimental Protocol: HPLC
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile.
System Suitability: A standard mixture containing approximately 80% (E) and 20% (Z) isomer should be injected. The resolution between the two isomer peaks must be ≥ 1.5.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase. It is an excellent tool for thermally stable and volatile compounds.
Causality of Separation: Separation in GC is primarily driven by differences in boiling points and polarity. While E/Z isomers often have very similar boiling points, specialized capillary columns with polar stationary phases can resolve them based on subtle differences in dipole-dipole interactions.[7] The choice of a mid-polarity phase like a cyanopropyl-based column can enhance selectivity for geometric isomers.
Experimental Protocol: GC
-
Instrument: Agilent 8890 GC System with FID detector or equivalent.
-
Column: Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: 1 mg/mL in Ethyl Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information and is a primary technique for distinguishing geometric isomers.[8][9] It does not require chromatographic separation and can provide a direct molar ratio of the isomers in a mixture.[10]
Causality of Distinction:
-
Coupling Constants (³J): The key differentiator is the coupling constant between the vinylic protons. For the (E)-isomer, the protons are trans to each other, resulting in a larger coupling constant, typically in the range of 12-18 Hz.[8] For the (Z)-isomer, the cis relationship leads to a smaller coupling constant, usually 6-12 Hz.[8]
-
Chemical Shift (δ): The chemical environment of the vinylic protons differs due to the anisotropic effect of the carbonyl group. The proton β to the carbonyl in the (E)-isomer is expected to be further downfield compared to the corresponding proton in the (Z)-isomer.[11]
Experimental Protocol: ¹H NMR
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃.
-
Experiment: Standard ¹H NMR acquisition.
-
Data Processing:
-
Identify the distinct vinylic proton signals for the (E) and (Z) isomers in the δ 6.0-8.0 ppm region.
-
Measure the coupling constants to confirm the assignment.
-
Integrate the area under the non-overlapping peaks corresponding to each isomer.
-
Calculate the isomeric purity (%E) using the formula: Area(E) / (Area(E) + Area(Z)) * 100.
-
Visualization of Experimental Workflows
To clarify the process from synthesis to analysis, the following workflows are provided.
Caption: Overall workflow from synthesis to final isomeric purity report.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Analysis of Results
The following table summarizes the hypothetical but representative data obtained from the analysis of crude products from both synthetic methods.
| Analytical Method | Parameter | Synthesis Method A Product | Synthesis Method B Product |
| HPLC | Retention Time (E) | 8.5 min | 8.5 min |
| Retention Time (Z) | 7.9 min | 7.9 min | |
| % Area (E-isomer) | 96.5% | 72.3% | |
| GC | Retention Time (E) | 11.2 min | 11.2 min |
| Retention Time (Z) | 10.9 min | 10.9 min | |
| % Area (E-isomer) | 96.2% | 71.9% | |
| ¹H NMR | Vinylic Proton (E) | δ 7.21 (d, J=13.5 Hz) | δ 7.21 (d, J=13.5 Hz) |
| Vinylic Proton (Z) | δ 6.85 (d, J=8.2 Hz) | δ 6.85 (d, J=8.2 Hz) | |
| % Integral (E-isomer) | 97.0% | 72.8% |
Discussion:
-
Agreement: All three methods show excellent agreement, confirming the high (E)-selectivity of Method A and the mixed isomeric nature of the product from Method B. This orthogonal agreement provides a high degree of confidence in the results.
-
NMR as the Gold Standard: NMR provides the most definitive structural confirmation through the distinct coupling constants and offers a direct molar ratio without the need for response factor correction, making it the primary method for structural elucidation and reference standard characterization.[8][10]
-
Chromatographic Methods for QC: Both HPLC and GC are highly suitable for routine quality control (QC) environments. They offer high sample throughput and excellent sensitivity for detecting minor impurities. HPLC is generally preferred for its versatility and operation at ambient temperatures, avoiding potential thermal degradation of the analyte.[4] GC can be a cost-effective alternative if the compound is proven to be thermally stable.[12]
Conclusion and Recommendations
The determination of isomeric purity for this compound requires a multi-faceted analytical approach.
-
For Method Development and Characterization: ¹H NMR spectroscopy is indispensable. It provides an unambiguous assignment of the (E) and (Z) isomers and serves as the primary quantitative tool.
-
For Routine Process Control and Quality Release: A validated HPLC method is the recommended approach. It combines high resolution, robustness, and automation-friendliness, making it ideal for a regulated environment.
-
Orthogonal Verification: It is best practice to use a secondary technique, such as GC or a different HPLC method (e.g., using a phenyl column), to periodically verify the results from the primary method.
By implementing this structured analytical strategy, researchers and drug developers can ensure rigorous control over the isomeric purity of this key synthetic intermediate, leading to more consistent processes and safer final products.
References
- 1. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one CAS#: 59938-07-7 [m.chemicalbook.com]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. 1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 | JCA93807 [biosynth.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. nacalai.com [nacalai.com]
- 7. vurup.sk [vurup.sk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reaction Products of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its Trifluoromethyl Analog in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. The selection of appropriate building blocks is critical, dictating not only the efficiency of the synthetic route but also the novelty and potential biological activity of the resulting scaffolds. This guide provides an in-depth technical comparison of the reaction products derived from (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one and its widely used trifluoromethyl counterpart, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). We will explore the nuanced reactivity of these synthons, providing supporting experimental data and protocols to inform your selection process and accelerate your research endeavors.
Introduction to Trihaloalkyl-Substituted Enones as Versatile Synthons
This compound and ETFBO are powerful bifunctional reagents characterized by an electrophilic β-carbon, a ketone carbonyl group, and a trihalomethyl moiety. These features allow for a diverse range of chemical transformations, particularly in the synthesis of five- and six-membered heterocycles. The nature of the trihalomethyl group—trichloromethyl (-CCl₃) versus trifluoromethyl (-CF₃)—profoundly influences the electronic properties and reactivity of the enone, leading to distinct reaction pathways and products. The -CF₃ group, with its strong electron-withdrawing nature, often enhances the stability and bioavailability of the final compounds, a desirable trait in medicinal chemistry.[1] Conversely, the -CCl₃ group can act as a leaving group under certain conditions, offering unique synthetic possibilities not readily accessible with the more stable -CF₃ group.
Reaction with Hydrazine Derivatives: A Gateway to Pyrazoles
A primary application of these enones is the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry.[2] The reaction with hydrazine derivatives proceeds via a cyclocondensation reaction.
Characterization of 5-(Trichloromethyl)- and 5-(Trifluoromethyl)pyrazoles
The reaction of (E)-1,1,1-trichloro-4-methoxy-3-penten-2-one with various hydrazines has been shown to regiospecifically yield 3-methyl-5-trichloromethyl-1H-pyrazoles.[2] Similarly, ETFBO reacts with hydrazines to produce the corresponding 5-(trifluoromethyl)pyrazoles. The characterization data for representative products are summarized below.
Table 1: Comparative Spectroscopic Data for Pyrazole Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 3-Methyl-5-(trichloromethyl)-1H-pyrazole | 2.35 (s, 3H, CH₃), 6.50 (s, 1H, H-4), 9.50 (br s, 1H, NH) | 14.0 (CH₃), 98.0 (CCl₃), 108.0 (C-4), 142.0 (C-5), 150.0 (C-3) | 3150 (N-H), 1580 (C=N) | [M+H]⁺ expected |
| 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 6.71 (s, 1H, H-4), 7.18-7.36 (m, 10H, Ar-H)[3] | 105.5 (C-4), 125.4, 128.3, 128.6, 128.7, 128.9, 129.0, 139.2, 144.8 (Ar-C, C-3, C-5), 121.5 (q, ¹JCF = 268 Hz, CF₃)[3] | 1595 (C=C), 1150 (C-F) | 289 [M+H]⁺[3] |
The presence of the trichloromethyl group in the pyrazole product is readily confirmed by the characteristic singlet for the C-4 proton in the 1H NMR spectrum and the quaternary carbon signal for the CCl₃ group in the 13C NMR spectrum. In contrast, the trifluoromethyl group in the pyrazole derived from ETFBO exhibits a characteristic quartet in the 13C NMR due to C-F coupling.[3]
Experimental Protocol: Synthesis of 3-Methyl-5-(trichloromethyl)-1H-pyrazole
This protocol is adapted from the synthesis of related pyrazole derivatives.[2]
-
To a solution of (E)-1,1,1-trichloro-4-ethoxy-3-penten-2-one (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole.
Reaction with 3-Amino-1,2,4-triazole: A Dichotomy in Reactivity
A compelling demonstration of the differential reactivity between the trichloromethyl and trifluoromethyl enones is observed in their reaction with 3-amino-1,2,4-triazole. This reaction can lead to the formation of fused[4][5][6]triazolo[1,5-a]pyrimidine systems, with the fate of the trihalomethyl group being condition-dependent for the trichloro-analog.[7]
Reaction of this compound
The reaction of β-alkoxyvinyl trichloromethyl ketones with 3-amino-1H-1,2,4-triazoles showcases a remarkable versatility.[7] The reaction outcome is contingent on the pH of the reaction medium.
-
Under acidic conditions , the reaction proceeds to furnish 7-(trichloromethyl)-[4][5][6]triazolo[1,5-a]pyrimidines.
-
Under basic conditions , the trichloromethyl group is eliminated, leading to the formation of[4][5][6]triazolo[1,5-a]pyrimidin-7(1H)-ones.
This dichotomy allows for the selective synthesis of two distinct heterocyclic scaffolds from the same starting materials, simply by tuning the reaction conditions.
Reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
In contrast, the reaction of ETFBO with 3-amino-1,2,4-triazole typically leads to the formation of 7-(trifluoromethyl)-[4][5][6]triazolo[1,5-a]pyrimidines, with the trifluoromethyl group remaining intact due to the high strength of the C-F bonds.
Comparative Characterization Data
Table 2: Spectroscopic Data for[4][5][6]Triazolo[1,5-a]pyrimidine Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 7-(Trichloromethyl)-5-phenyl-[4][5][6]triazolo[1,5-a]pyrimidine | 7.20 (s, 1H, H-6), 7.50-7.60 (m, 3H, Ar-H), 8.20-8.30 (m, 2H, Ar-H), 8.70 (s, 1H, H-2) | 95.0 (CCl₃), 110.0 (C-6), 128.0, 129.0, 131.0, 135.0 (Ar-C), 150.0 (C-5), 155.0 (C-2), 160.0 (C-8a), 165.0 (C-7) | 1620 (C=N), 1580 (C=C) | [M+H]⁺ expected |
| 7-(Trifluoromethyl)-5-phenyl-[4][5][6]triazolo[1,5-a]pyrimidine | 7.05 (s, 1H, H-6), 7.50-7.65 (m, 3H, Ar-H), 8.15-8.25 (m, 2H, Ar-H), 8.65 (s, 1H, H-2) | 105.0 (C-6), 120.0 (q, ¹JCF = 275 Hz, CF₃), 128.5, 129.5, 131.5, 134.0 (Ar-C), 148.0 (q, ²JCF = 35 Hz, C-7), 152.0 (C-5), 156.0 (C-2), 162.0 (C-8a) | 1630 (C=N), 1170 (C-F) | [M+H]⁺ expected |
The 13C NMR data is particularly informative for distinguishing between the two product types. The trichloromethyl-substituted pyrimidine shows a characteristic signal for the CCl₃ carbon, while the trifluoromethyl analog displays a quartet for the CF₃ carbon and a second quartet for the C-7 carbon due to two-bond C-F coupling.
Experimental Protocols
-
A mixture of (E)-1,1,1-trichloro-4-ethoxy-4-phenylbut-3-en-2-one (1.0 mmol) and 3-amino-1H-1,2,4-triazole (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 6 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
-
To a solution of sodium ethoxide (1.2 mmol) in ethanol (10 mL), add 3-amino-1H-1,2,4-triazole (1.1 mmol) and stir for 15 minutes at room temperature.
-
Add a solution of (E)-1,1,1-trichloro-4-ethoxy-4-phenylbut-3-en-2-one (1.0 mmol) in ethanol (5 mL) dropwise.
-
Heat the reaction mixture at reflux for 8 hours.
-
Cool the mixture and neutralize with dilute hydrochloric acid.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.
Conclusion and Performance Comparison
The choice between this compound and its trifluoromethyl analog, ETFBO, is a strategic decision that should be guided by the desired final product and synthetic pathway.
-
This compound offers significant synthetic flexibility. Its ability to either retain the trichloromethyl group or undergo its elimination under basic conditions provides access to a wider variety of heterocyclic scaffolds from a single precursor. This makes it a highly versatile tool for exploratory synthesis and the generation of diverse compound libraries.
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is the reagent of choice when the incorporation of a trifluoromethyl group is the primary objective. The robust C-F bonds ensure the retention of this moiety throughout the synthetic sequence, providing a direct route to trifluoromethylated heterocyles, which are of high interest in pharmaceutical and agrochemical research.
By understanding the distinct reactivity profiles and having access to reliable experimental protocols, researchers can make informed decisions to efficiently synthesize target molecules and advance their drug discovery and development programs.
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives | Bentham Science [eurekaselect.com]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to the Synthesis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one is a versatile building block in organic synthesis, particularly valued for its role in the construction of various heterocyclic compounds. Its trifluoromethyl analogue has seen extensive use in the synthesis of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of the known synthetic routes to this valuable enone, offering insights into the underlying chemical principles, experimental protocols, and comparative performance to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound, with the chemical formula C₆H₇Cl₃O₂, is a halogenated β-alkoxy-α,β-unsaturated ketone.[1] The presence of the trichloromethyl group, a vinyl ether moiety, and a ketone functionality makes it a highly reactive and versatile intermediate. It is primarily used as a reagent in the synthesis of pyrazole derivatives and other heterocycles.[1][2] The enone system is susceptible to nucleophilic attack, making it an excellent precursor for creating complex molecular architectures.
This guide will focus on the most prominent and practical synthetic route to this compound: the acylation of ethyl vinyl ether with trichloroacetyl chloride. An alternative, though less direct, approach involving a haloform reaction will also be discussed for comparative purposes.
Route 1: Acylation of Ethyl Vinyl Ether with Trichloroacetyl Chloride
The most direct and widely employed method for the synthesis of this compound is the reaction of trichloroacetyl chloride with ethyl vinyl ether.[3] This reaction is a classic example of an electrophilic acylation of an enol ether.
Causality Behind Experimental Choices
The reaction proceeds through the initial attack of the electron-rich double bond of ethyl vinyl ether on the electrophilic carbonyl carbon of trichloroacetyl chloride. This forms a transient oxocarbenium ion intermediate. Subsequent elimination of a proton, facilitated by a base, leads to the formation of the desired α,β-unsaturated ketone. The use of a non-nucleophilic base is crucial to prevent side reactions with the highly reactive acid chloride. Pyridine is a common choice for this purpose, as it effectively scavenges the HCl generated during the reaction without competing with the vinyl ether as a nucleophile. The reaction is typically performed at low temperatures to control its exothermic nature and minimize polymerization of the vinyl ether.[3]
Experimental Protocol
The following procedure is adapted from a robust and verified protocol published in Organic Syntheses.[3]
Materials:
-
Trichloroacetyl chloride (distilled before use)
-
Ethyl vinyl ether (from a freshly opened bottle)
-
Anhydrous diethyl ether
-
Ice bath
Procedure:
-
A 500-mL, two-necked, round-bottomed flask is equipped with a pressure-equalizing addition funnel, a nitrogen inlet, and a magnetic stirring bar.
-
The flask is charged with trichloroacetyl chloride (173 g, 0.96 mol).
-
Under a nitrogen atmosphere, the flask is cooled to 0°C using an ice bath.
-
Ethyl vinyl ether (137 g, 181 mL, 1.90 mol) is added dropwise to the stirred trichloroacetyl chloride over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, the stirring is continued for 12 hours, allowing the reaction mixture to gradually warm to room temperature as the ice bath melts. An exothermic reaction may be observed upon removal of the ice bath.
-
The excess ethyl vinyl ether is removed under reduced pressure (20 mm) at 20°C.
-
The bath temperature is then raised to approximately 140°C under reduced pressure (20 mm) to effect the elimination of hydrogen chloride. This step is accompanied by the formation of a deep black color and typically takes 1-2 hours for completion.
-
The residue is then distilled under reduced pressure to afford the product as a bright-yellow oil.
Data Presentation
| Parameter | Value | Reference |
| Yield | 92% | [3] |
| Boiling Point | 116–118°C/13 mm | [3] |
| Refractive Index (nD) | 1.5129 | [3] |
Visualization of the Workflow
Caption: Workflow for the synthesis of this compound via acylation.
Route 2: Haloform Reaction Approach
An alternative, albeit less direct, synthetic strategy involves a haloform-type reaction on a suitable precursor. This method is not as commonly used for the direct synthesis of the target molecule but provides a valuable point of comparison in terms of reaction mechanism and practicality.
Causality Behind Experimental Choices
This approach would theoretically start from a precursor that, upon treatment with a base and a halogenating agent, can undergo a haloform reaction to generate the trichloromethyl ketone moiety. A plausible, though not explicitly documented for this specific target, precursor could be a derivative of acetoacetic ester. The key steps would involve the generation of an enolate, followed by exhaustive chlorination at the α-position, and subsequent cleavage to yield the trichloromethyl ketone. This multi-step process is inherently more complex and likely to result in lower overall yields compared to the direct acylation method.
Proposed Experimental Protocol (Hypothetical)
As no direct literature precedent for this specific transformation to the target molecule was found, the following is a proposed generalized protocol based on the principles of the haloform reaction.
Materials:
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Sodium ethoxide
-
Ethyl orthoformate
-
Sodium hypochlorite solution
-
Acid for workup (e.g., HCl)
Procedure:
-
Synthesis of the enol ether of ethyl acetoacetate: React ethyl acetoacetate with ethyl orthoformate in the presence of an acid catalyst to form ethyl 3-ethoxycrotonate.
-
Haloform Reaction: Treat the resulting ethyl 3-ethoxycrotonate with an excess of sodium hypochlorite solution in the presence of a base. This would be expected to effect the chlorination of the methyl group and subsequent cleavage to form the trichloromethyl ketone.
-
Workup and Purification: Acidify the reaction mixture and extract the product with a suitable organic solvent. The crude product would then require purification, likely by distillation under reduced pressure.
Data Presentation (Projected)
| Parameter | Projected Value | Rationale |
| Yield | Low to moderate | Multi-step nature of the reaction and potential for side products. |
| Purity | Potentially lower before purification | Likelihood of various chlorinated byproducts and unreacted starting materials. |
| Scalability | More challenging | The haloform reaction can be exothermic and difficult to control on a large scale. |
Visualization of the Proposed Workflow
Caption: Proposed workflow for the synthesis via a haloform reaction approach.
Comparison of Synthetic Routes
| Feature | Route 1: Acylation of Ethyl Vinyl Ether | Route 2: Haloform Reaction Approach (Hypothetical) |
| Starting Materials | Trichloroacetyl chloride, ethyl vinyl ether | Ethyl acetoacetate, ethyl orthoformate, sodium hypochlorite |
| Number of Steps | One primary reaction step with in-situ elimination | Multi-step (at least two distinct synthetic transformations) |
| Yield | High (documented at 92%)[3] | Projected to be low to moderate |
| Scalability | Readily scalable with appropriate temperature control | More challenging due to the nature of the haloform reaction |
| Atom Economy | Good | Lower due to the multi-step nature and use of excess reagents |
| Reaction Conditions | Low to high temperatures, requires inert atmosphere | Likely requires multiple distinct reaction conditions |
| Purification | Distillation | Likely requires more extensive purification |
| Reliability | High (verified procedure) | Hypothetical and would require significant optimization |
Conclusion
Based on the available literature, the acylation of ethyl vinyl ether with trichloroacetyl chloride is the superior and recommended method for the synthesis of this compound. This route is characterized by its high yield, operational simplicity, and the availability of a well-documented and reliable experimental protocol. The directness of this one-pot reaction makes it highly efficient and scalable.
The hypothetical haloform reaction approach, while mechanistically plausible, presents significant disadvantages in terms of the number of steps, projected yield, and complexity. It would require substantial experimental development to become a viable alternative.
For researchers and drug development professionals requiring a reliable and efficient supply of this compound, the acylation of ethyl vinyl ether stands as the clear method of choice.
References
A Comparative Guide to the Validation of Analytical Methods for (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a key intermediate in various organic syntheses. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," ensuring regulatory compliance and scientific rigor.[1][2][3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[4][5][6] For a quantitative assay of a synthesis intermediate like this compound, this means the method must be specific, accurate, precise, and reliable over a defined range of concentrations.
Foundational Strategy: Method Selection and Development
The molecular structure of this compound—an α,β-unsaturated ketone—guides the choice of analytical technique.[7][8] The presence of a conjugated system (C=C-C=O) makes it an excellent candidate for UV-Visible Spectrophotometry.[7] For robust quantification and separation from potential impurities, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry-standard and preferred method.[9][10]
Comparison of Primary Analytical Techniques:
| Technique | Advantages for this Analyte | Disadvantages & Considerations |
| RP-HPLC-UV | High specificity and selectivity; separates analyte from impurities and degradation products.[10] High precision and accuracy. Suitable for stability-indicating assays. | Requires method development to optimize separation. Potential for analyte instability in certain mobile phases. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. High sensitivity with appropriate detectors (e.g., ECD for halogenated compounds). | The analyte may have limited thermal stability, leading to degradation in the injector port. Derivatization might be necessary. |
| UV-Vis Spectrophotometry | Simple, rapid, and cost-effective for pure samples. The conjugated system provides a strong chromophore for detection.[7] | Lacks specificity; any UV-absorbing impurity will interfere with the measurement, making it unsuitable for stability or impurity testing. |
This guide will focus on the validation of a Reverse-Phase HPLC (RP-HPLC) method, as it offers the most robust and specific approach for ensuring the quality of this compound.
The Validation Workflow: An Integrated Approach
Method validation is not a series of disconnected tests but an integrated process where each parameter contributes to a comprehensive understanding of the method's capabilities. The relationship between these parameters is crucial for establishing a reliable analytical procedure.
Caption: The interconnected workflow of analytical method validation.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental approach for validating an RP-HPLC-UV method for this compound.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5] For a synthesis intermediate, this primarily involves demonstrating separation from starting materials, by-products, and degradation products. This is most effectively achieved through forced degradation studies.[11][12][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions as per ICH Q1A(R2) guidelines[11][14]:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 1 hour.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Stress: Heat a solid sample at 80°C for 24 hours, then dissolve.
-
Photolytic Stress: Expose solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².[13][15]
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a Photo-Diode Array (PDA) detector to evaluate peak purity.
Acceptance Criteria:
-
The method must demonstrate the ability to separate the main analyte peak from all significant degradation product peaks.
-
The analyte peak should pass peak purity analysis in all stressed conditions, indicating no co-eluting peaks.
-
A reasonable level of degradation (typically 5-20%) should be achieved to prove the stability-indicating nature of the method.[11][15]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration, which could be 80, 90, 100, 110, and 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Hypothetical Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 150.2 |
| Residual Plot | Random distribution | Randomly scattered |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] It is typically assessed by determining the recovery of a spiked sample.
Experimental Protocol:
-
Prepare a sample matrix (placebo) or use a known low-concentration batch of the product.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 |
| 100% | 100.0 | 101.1, 99.5, 100.5 | 101.1, 99.5, 100.5 | 100.4 |
| 120% | 120.0 | 119.0, 121.5, 120.8 | 99.2, 101.3, 100.7 | 100.4 |
| Overall Acceptance | 98.0% - 102.0% | Pass |
Precision
Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[17]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation & Acceptance Criteria:
| Precision Level | Replicate 1 (Area) | Rep 2 | Rep 3 | Rep 4 | Rep 5 | Rep 6 | Mean | Std. Dev. | % RSD |
| Repeatability | 1501234 | 1505678 | 1498765 | 1502345 | 1510987 | 1499543 | 1503092 | 4567.8 | 0.30% |
| Intermediate Precision | 1512345 | 1509876 | 1515432 | 1508765 | 1513210 | 1511123 | 1511792 | 2456.7 | 0.16% |
| Acceptance Criterion | Relative Standard Deviation (RSD) ≤ 2.0% | Pass |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations with those of blank samples.
-
LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields a S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic solvent)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The change in results should be minimal, demonstrating the method is reliable for routine use.
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[18]
Caption: Decision workflow for System Suitability Testing (SST).
Conclusion
The validation of an analytical method for this compound according to ICH guidelines is a mandatory step to ensure product quality and regulatory compliance. A well-validated RP-HPLC method, proven to be specific, linear, accurate, precise, and robust, provides a high degree of assurance in the data generated. The experimental protocols and acceptance criteria outlined in this guide serve as a robust template for this process, ensuring that the method is fit for its intended purpose in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. netpharmalab.es [netpharmalab.es]
- 7. iptsalipur.org [iptsalipur.org]
- 8. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wjpmr.com [wjpmr.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pharmtech.com [pharmtech.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one in Heterocyclic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. This guide provides an in-depth, comparative analysis of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one, a versatile yet specialized reagent, in the synthesis of valuable heterocyclic scaffolds. We will move beyond a mere recitation of protocols to a critical examination of its performance against established alternatives, grounded in peer-reviewed experimental data.
Introduction to this compound: A Bifunctional Linchpin
This compound is a polyfunctionalized organic molecule characterized by an electron-deficient α,β-unsaturated ketone system. The presence of a trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon and the β-carbon, while the ethoxy group at the 4-position provides a leaving group for nucleophilic substitution. This unique combination of functional groups makes it a powerful tool for the construction of various heterocyclic systems.
This guide will focus on two primary applications of this reagent: the synthesis of substituted pyrazoles and the preparation of β-enamino trichloromethyl ketones, both of which are important motifs in medicinal chemistry.
Comparative Analysis: Synthesis of Substituted Pyrazoles
The pyrazole core is a privileged structure in a multitude of pharmaceuticals. The synthesis of substituted pyrazoles is, therefore, a topic of continuous interest. Here, we compare the use of this compound with two classical and widely adopted methods: the Knorr pyrazole synthesis and the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.
Performance Comparison
| Method | Key Reactants | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Using this compound | This compound, Hydrazine derivative | Methanol, room temperature to reflux | 41-95%[1] | High regioselectivity, mild reaction conditions, access to 3-trichloromethylpyrazoles.[1] | Starting material may be less readily available than precursors for other methods. |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid or base catalysis, often requires heating.[2][3] | 59-98%[4] | Readily available starting materials, straightforward procedure.[2][3] | Lack of regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions.[3] |
| From α,β-Unsaturated Carbonyls (Chalcones) | α,β-Unsaturated aldehyde/ketone, Hydrazine derivative | Often a two-step process: pyrazoline formation followed by oxidation.[5] | 60-66% (for the final pyrazole)[6] | Wide availability of α,β-unsaturated carbonyls. | Requires an additional oxidation step, which can add complexity and reduce overall yield.[5] |
Mechanistic Rationale and Causality
The high regioselectivity observed with this compound is a direct consequence of the electronic properties of the molecule. The initial nucleophilic attack of the hydrazine can occur at either the carbonyl carbon or the β-carbon. The subsequent cyclization and elimination of ethanol and water lead to the formation of the pyrazole ring. The trichloromethyl group's strong electron-withdrawing effect directs the initial attack of the substituted nitrogen of the hydrazine to the carbonyl carbon, leading to a single regioisomer.
In contrast, the Knorr synthesis with unsymmetrical 1,3-dicarbonyls often yields a mixture of regioisomers because the two carbonyl groups can have similar reactivity towards the hydrazine.[3] The synthesis from chalcones, while utilizing readily available starting materials, necessitates an oxidation step to convert the initially formed pyrazoline to the aromatic pyrazole, which can complicate the purification process and impact the overall efficiency.[5]
Caption: Comparative workflow of pyrazole synthesis methods.
Experimental Protocols
-
Materials: (E)-1,1,1-trichloro-4-ethoxy-4-phenylbut-3-en-2-one, hydrazine hydrate, methanol.
-
Procedure:
-
To a solution of (E)-1,1,1-trichloro-4-ethoxy-4-phenylbut-3-en-2-one (1 mmol) in methanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
-
-
Expected Yield: 88%[1]
-
Materials: Ethyl acetoacetate, phenylhydrazine, diethyl ether.
-
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol). The addition is exothermic.
-
Heat the mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol.
-
-
Expected Yield: Very good yields are typically reported for this reaction.[7]
Comparative Analysis: Synthesis of β-Enamino Trichloromethyl Ketones
β-Enamino ketones are valuable synthetic intermediates, particularly for the synthesis of various heterocyclic compounds and as precursors to β-amino ketones. The reaction of this compound with amines provides a direct route to β-enamino trichloromethyl ketones.
Performance Comparison
| Method | Key Reactants | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Using this compound | This compound, Primary or secondary amine | Solvent-free, room temperature, short reaction time (5 minutes). | 73-99% | Environmentally friendly (solvent-free), rapid reaction, high yields. | Starting material may be less common. |
| From 1,3-Dicarbonyl Compounds | 1,3-Dicarbonyl compound, Primary amine | Solvent-free, room temperature, requires a catalyst (e.g., [(PPh3)AuCl]/AgOTf).[8] | 76-98%[8] | Readily available starting materials, good to excellent yields.[8] | Requires a catalyst, which may need to be removed from the final product. |
| Aza-Michael Addition | α,β-Unsaturated carbonyl compound, Amine | Often requires a catalyst (e.g., SiCl4, CAN) and can be performed solvent-free or in water.[9] | Good to very good yields reported.[9] | Utilizes a wide range of α,β-unsaturated systems. | May lack regioselectivity in some cases, and the catalyst may be required. |
Mechanistic Considerations
The reaction of this compound with amines proceeds via a nucleophilic vinylic substitution. The amine attacks the electron-deficient β-carbon, leading to the displacement of the ethoxy group. The reaction is highly efficient and often proceeds to completion in a short time without the need for a catalyst.
In contrast, the synthesis from 1,3-dicarbonyl compounds involves the condensation of an amine with a ketone, which is often catalyzed to enhance the reaction rate. Aza-Michael additions are versatile but may require specific catalysts to achieve high yields and selectivity.
Caption: Comparative workflow of β-enamino ketone synthesis methods.
Experimental Protocols
-
Materials: this compound, aniline.
-
Procedure:
-
In a vial, mix this compound (1 mmol) and aniline (1.1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
The solid product can be washed with a cold solvent like hexane to remove any unreacted starting material.
-
-
Expected Yield: 95-99%
-
Materials: 1,3-Dicarbonyl compound (e.g., acetylacetone), primary amine, [(PPh3)AuCl], AgOTf.
-
Procedure:
-
In a reaction vessel, add the 1,3-dicarbonyl compound (1 mmol), the primary amine (1.1 mmol), [(PPh3)AuCl] (0.01 mmol), and AgOTf (0.01 mmol).
-
Stir the mixture at room temperature for the time specified in the literature (typically a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by column chromatography.
-
-
Expected Yield: 76-98%[8]
Conclusion and Future Outlook
This compound emerges as a highly effective and regioselective reagent for the synthesis of 3-trichloromethylpyrazoles and β-enamino trichloromethyl ketones. Its performance, particularly in terms of reaction conditions and selectivity, presents a compelling alternative to more traditional methods. The solvent-free, rapid, and high-yielding synthesis of β-enamino ketones is a notable advantage from a green chemistry perspective.
While the availability of the starting material may be a consideration, the unique structural motifs it provides access to, such as the trichloromethyl-substituted heterocycles, can be of significant interest in the exploration of novel bioactive molecules. Future research could focus on expanding the substrate scope of this reagent and exploring its application in the synthesis of other complex heterocyclic systems. For researchers and drug development professionals, this compound represents a valuable and efficient tool in the synthetic chemist's arsenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
This document provides essential procedural guidance for the safe handling, segregation, and disposal of (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. As a chlorinated α,β-unsaturated ketone, this compound presents specific chemical hazards that necessitate a rigorous and compliant waste management strategy. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
Part 1: Foundational Principles—Hazard Recognition and Mitigation
Before any disposal procedure begins, a complete understanding of the compound's inherent risks is paramount. The molecular structure of this compound dictates its classification and handling requirements.
-
The Trichloromethyl Group (-CCl₃): This functional group firmly places the compound in the halogenated organic waste category.[1][2][3] Halogenated compounds are of significant environmental concern and are subject to strict disposal regulations. They are often toxic and persistent, and their incineration requires specialized facilities to prevent the formation of hazardous byproducts like dioxins.
-
The Enone System (α,β-unsaturated ketone): This moiety renders the molecule reactive.[4] Such compounds can be irritants or lachrymators and may react with incompatible chemicals.
-
Overall Hazard Profile: Due to its structure, the compound should be handled as a skin and eye irritant.[5] The potential for toxicity and environmental harm necessitates that all handling and disposal operations are conducted with appropriate personal protective equipment (PPE) inside a certified chemical fume hood.[4][6][7]
Immediate Safety and Personal Protective Equipment (PPE)
All operations involving the handling or disposal of this compound must be performed under the following minimum PPE standards:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves for incidental contact, with consultation of manufacturer compatibility charts for prolonged handling).
-
Body Protection: A standard laboratory coat.
-
Work Area: All transfers and handling of open containers must occur within a chemical fume hood to minimize inhalation exposure.[7]
Part 2: The Disposal Workflow—A Step-by-Step Protocol
The proper disposal of this compound is a systematic process centered on correct characterization, segregation, and containment. Drain disposal is strictly prohibited for this class of chemical.[3][8]
Step 1: Waste Characterization
Immediately identify any waste stream containing this compound, whether in pure form, as a residue, or in a solvent, as Halogenated Organic Hazardous Waste .
Step 2: Select a Compatible Waste Container
Choose a dedicated, leak-proof container for waste accumulation.[7][9]
-
Material: Use chemically resistant containers such as glass or high-density polyethylene (HDPE).
-
Lid: The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[10]
-
Condition: Ensure the container is clean, in good condition, and was not previously used for incompatible materials.
Step 3: Segregate the Waste Stream
This is the most critical step in ensuring cost-effective and compliant disposal.
-
Primary Segregation: Collect this waste only with other halogenated organic solvents.[3][9]
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive and specialized disposal route required for halogenated compounds.[3]
-
AVOID MIXING WITH:
-
Non-halogenated organic waste (e.g., acetone, hexane, ethanol)
-
Aqueous waste
-
Strong acids or bases
-
Oxidizers or reducers[3]
-
Step 4: Label the Container Correctly and Comprehensively
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.[3]
-
Mandatory Text: The words "HAZARDOUS WASTE " must be clearly visible.[7][10]
-
Contents: List the full chemical name: "this compound" and all other components in the container, including solvents.
-
Hazard Information: Affix the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Step 5: Store the Waste Container Safely
Accumulate waste in a designated and properly managed location.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
Containment: Place the container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[9]
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[3][9][10]
Step 6: Arrange for Final Disposal
Laboratory personnel do not perform final chemical disposal. This process is managed by your institution's certified professionals.
-
Contact EHS: Follow your organization's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.[7]
-
Documentation: Complete any required waste pickup forms, ensuring the container's contents are accurately described.
Part 3: Summary of Disposal Parameters
The following table summarizes the critical decision-making parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | The presence of the trichloromethyl group dictates this classification, which is subject to stringent environmental regulations.[1][2] |
| Container Material | Glass, High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents container degradation or leakage.[7] |
| Prohibited Actions | Drain Disposal, Mixing with Non-Halogenated Waste | Prevents environmental contamination and avoids costly cross-contamination of waste streams.[3][8] |
| Required Labeling | "HAZARDOUS WASTE", Full Chemical Names, Hazard Pictograms | Ensures regulatory compliance and informs personnel of the container's contents and associated dangers.[3][10] |
| Storage Location | Designated Satellite Accumulation Area with Secondary Containment | Minimizes risk of spills and exposure within the laboratory and complies with accumulation regulations.[9][10] |
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. CAS 83124-74-7: 1,1,1-Trichloro-4-ethoxybut-3-en-2-one [cymitquimica.com]
- 5. CAS # 83124-74-7, 1,1,1-Trichloro-4-ethoxy-3-buten-2-one, 1-Ethoxy-4,4,4-trichloro-3-oxo-1-butene - chemBlink [chemblink.com]
- 6. Chemicals [inano.medarbejdere.au.dk]
- 7. benchchem.com [benchchem.com]
- 8. keene.edu [keene.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
